3-amino-4-(benzylamino)benzoic Acid
Description
Properties
IUPAC Name |
3-amino-4-(benzylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-12-8-11(14(17)18)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSBQZWOISSWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354063 | |
| Record name | 3-amino-4-(benzylamino)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66315-38-6 | |
| Record name | 3-amino-4-(benzylamino)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-amino-4-(benzylamino)benzoic acid
This guide provides an in-depth exploration of a robust and logical synthetic pathway for producing 3-amino-4-(benzylamino)benzoic acid, a potentially valuable building block in medicinal chemistry and materials science. The presented synthesis is designed for reproducibility and scalability, grounded in established chemical principles. This document is intended for researchers, chemists, and professionals in drug development who require a detailed, field-proven methodology.
Strategic Overview of the Synthesis
The synthesis of 3-amino-4-(benzylamino)benzoic acid is most effectively approached through a three-step sequence starting from the commercially available p-chlorobenzoic acid. This strategy leverages a series of well-understood and reliable transformations:
-
Electrophilic Aromatic Substitution: Nitration of p-chlorobenzoic acid to introduce a nitro group, yielding the key intermediate 4-chloro-3-nitrobenzoic acid .
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the activated chlorine atom with benzylamine to form 4-(benzylamino)-3-nitrobenzoic acid .
-
Chemoselective Reduction: Reduction of the nitro group to an amine, affording the final product, 3-amino-4-(benzylamino)benzoic acid .
This pathway is advantageous due to the accessibility of the starting materials and the high-yielding nature of each transformation.
Caption: Overall three-step synthesis pathway.
Step 1: Synthesis of 4-chloro-3-nitrobenzoic acid
The initial step involves the nitration of p-chlorobenzoic acid. The chlorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director and a deactivator. The nitration occurs ortho to the chlorine and meta to the carboxylic acid, leading to the desired product with high regioselectivity.
Experimental Protocol
-
Materials:
-
p-Chlorobenzoic acid (400 g)
-
Concentrated Sulfuric Acid (H₂SO₄) (680 ml + 216 ml)
-
Concentrated Nitric Acid (HNO₃) (216 ml)
-
Crushed ice
-
2-liter, 3-necked, round-bottom flask
-
Mechanical stirrer
-
Constant temperature bath
-
-
Procedure:
-
To a 2-liter, 3-necked, round-bottom flask, add 680 ml of concentrated H₂SO₄ and 400 g of p-chlorobenzoic acid.[1]
-
Stir the mixture and cool it to 0°C using a constant temperature bath.[1]
-
In a separate beaker, carefully prepare a nitrating mixture by adding 216 ml of concentrated HNO₃ to 216 ml of concentrated H₂SO₄. Cool this mixture.
-
Add the nitrating mixture dropwise to the reaction flask, ensuring the internal temperature is maintained between 10°C and 25°C.[1]
-
After the complete addition, raise the reaction temperature to 37°C and allow the mixture to stir for 10-14 hours.[1]
-
Pour the reaction mixture slowly over a large volume of crushed ice to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water, and dry to obtain 4-chloro-3-nitrobenzoic acid.[1] The material is typically of sufficient purity for the next step.
-
Data and Characterization
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClNO₄ | [2] |
| Molecular Weight | 201.56 g/mol | [2] |
| Appearance | Light yellow to white crystalline powder | [2][3] |
| Melting Point | 178-183 °C | [1][2] |
| Solubility | Soluble in hot water and alcohols; sparingly soluble in acetone. | [2][3] |
| Expected Yield | ~98% | [1] |
Step 2: Synthesis of 4-(benzylamino)-3-nitrobenzoic acid
This step is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The chlorine atom at C-4 is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group in the ortho position. Benzylamine acts as the nucleophile, displacing the chloride.
Experimental Protocol
-
Materials:
-
4-chloro-3-nitrobenzoic acid (1 equivalent)
-
Benzylamine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethylformamide (DMF) or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
-
Procedure (Representative):
-
In a round-bottom flask, dissolve 4-chloro-3-nitrobenzoic acid in a suitable polar aprotic solvent like DMF or ethanol.
-
Add potassium carbonate to the mixture. This base will neutralize the benzoic acid and the HCl byproduct.
-
Add benzylamine (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dilute the residue with water and acidify with 1 M HCl to a pH of approximately 3-4 to precipitate the product.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Caption: SNAr reaction mechanism workflow.
Data and Characterization
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₄N₂O₄ (for the methyl ester) | [4] |
| Molecular Weight | 272.28 g/mol (Calculated for the acid) | |
| Appearance | Expected to be a yellow or orange solid | |
| Characterization | The product should be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. |
Step 3: Synthesis of 3-amino-4-(benzylamino)benzoic acid
The final step involves the chemoselective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method that is compatible with the carboxylic acid and the benzylamino group.
Experimental Protocol
-
Materials:
-
4-(benzylamino)-3-nitrobenzoic acid (1 equivalent)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethyl acetate or Ethanol
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve 4-(benzylamino)-3-nitrobenzoic acid in ethyl acetate or ethanol in a suitable reaction vessel.[5]
-
Carefully add 10% Pd/C catalyst to the solution.
-
Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.
-
Purge the flask with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.[5]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
The final product, 3-amino-4-(benzylamino)benzoic acid, can be purified by recrystallization if necessary.
-
Data and Characterization
| Property | Value | Reference(s) |
| CAS Number | 66315-38-6 | [6] |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [6] |
| Molecular Weight | 242.27 g/mol | [6] |
| Appearance | Expected to be an off-white to light brown solid | |
| Characterization | The final product's identity and purity should be confirmed via ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and HPLC. |
Conclusion
The described three-step synthesis provides a reliable and efficient route to 3-amino-4-(benzylamino)benzoic acid from p-chlorobenzoic acid. The pathway relies on fundamental and well-established organic reactions, ensuring a high degree of success for researchers in a laboratory setting. Each step has been detailed with a comprehensive protocol, and the overall strategy is both logical and practical for producing this valuable chemical intermediate.
References
-
PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2006). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Available at: [Link]
-
MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characterization - Supporting Information. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-(benzylamino)-3-nitrobenzoate. Retrieved from [Link]
Sources
An In-depth Technical Guide to 3-amino-4-(benzylamino)benzoic acid (CAS Number 66315-38-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Potential Scaffold for Innovation
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-amino-4-(benzylamino)benzoic acid. This molecule, while not extensively characterized in publicly available literature, represents a fascinating scaffold with potential applications in medicinal chemistry and materials science. Its structure, combining the functionalities of aminobenzoic acids with a benzylamine moiety, suggests a rich chemical landscape ripe for exploration. This guide aims to consolidate the available information, provide scientifically grounded protocols for its synthesis and handling, and explore its potential through the lens of related compounds, thereby offering a foundational resource for researchers poised to investigate its properties and applications.
Section 1: Chemical Identity and Physicochemical Properties
3-amino-4-(benzylamino)benzoic acid is a multifaceted organic molecule with the following core characteristics[1]:
| Property | Value |
| CAS Number | 66315-38-6 |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol [1] |
| IUPAC Name | 3-amino-4-(benzylamino)benzoic acid |
| Synonyms | Benzoic acid, 3-amino-4-[(phenylmethyl)amino]- |
Due to a lack of specific experimental data in peer-reviewed literature, properties such as melting point, solubility, and spectral data have not been definitively reported for this specific compound. However, based on the analysis of structurally similar aminobenzoic acid derivatives, we can infer the following:
-
Physical Appearance: Likely a solid, crystalline powder, with color ranging from off-white to light brown, a common characteristic of aminobenzoic acid derivatives.
-
Solubility: Expected to have limited solubility in water and higher solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The presence of both an acidic carboxylic group and basic amino groups suggests its solubility will be pH-dependent.
-
Stability: Should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to handle the compound under an inert atmosphere, as aromatic amines can be susceptible to oxidation.
Section 2: Synthesis and Characterization
The primary route for the synthesis of 3-amino-4-(benzylamino)benzoic acid is through the reduction of its nitro precursor, 4-(benzylamino)-3-nitrobenzoic acid. This multi-step synthesis is a cornerstone for accessing this and related compounds.
Synthetic Pathway Overview
The synthesis can be logically divided into two main stages: the formation of the N-benzylated nitrobenzoic acid intermediate and its subsequent reduction to the target diamino compound.
Caption: Synthetic pathway for 3-amino-4-(benzylamino)benzoic acid.
Detailed Experimental Protocols
The following protocols are based on established methods for analogous reactions and provide a robust starting point for laboratory synthesis.
Protocol 2.2.1: Synthesis of 4-(benzylamino)-3-nitrobenzoic acid (Intermediate)
This step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 4-chloro-3-nitrobenzoic acid is displaced by benzylamine.
-
Materials:
-
4-chloro-3-nitrobenzoic acid
-
Benzylamine (at least 1 equivalent)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate - K₂CO₃, at least 2 equivalents)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-3-nitrobenzoic acid in DMF.
-
Add potassium carbonate to the solution and stir to create a suspension.
-
Slowly add benzylamine to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-100°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice-water.
-
Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-(benzylamino)-3-nitrobenzoic acid.
-
Protocol 2.2.2: Synthesis of 3-amino-4-(benzylamino)benzoic acid (Final Product)
This final step involves the reduction of the nitro group of the intermediate to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Materials:
-
4-(benzylamino)-3-nitrobenzoic acid
-
Methanol or Ethanol as a solvent
-
Palladium on carbon (Pd/C, 5-10% w/w) catalyst
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 4-(benzylamino)-3-nitrobenzoic acid in methanol or ethanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-amino-4-(benzylamino)benzoic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization Techniques
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both benzene rings, a singlet for the benzylic CH₂ protons, and broad singlets for the NH and NH₂ protons. The integration of these signals should match the number of protons in the molecule. |
| ¹³C NMR | Resonances for all 14 carbon atoms, including those of the carboxylic acid, the aromatic rings, and the benzylic carbon. |
| FT-IR | Characteristic absorption bands for N-H stretching of the primary and secondary amines, O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid, and C=C stretching of the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (242.27 g/mol ) and characteristic fragmentation patterns. |
| Melting Point | A sharp melting point range, indicative of high purity. |
Section 3: Potential Applications and Biological Activity
While direct biological studies on 3-amino-4-(benzylamino)benzoic acid are scarce, the broader class of aminobenzoic acid derivatives has been extensively investigated, revealing a wide range of biological activities. This allows us to hypothesize potential applications for the title compound.
Inferred Biological Roles
Derivatives of p-aminobenzoic acid (PABA) are known to exhibit significant antimicrobial and cytotoxic activities. The introduction of various substituents on the PABA scaffold can modulate these properties.
-
Antimicrobial Potential: Aminobenzoic acid derivatives have shown promise as antibacterial and antifungal agents. The structural similarity of 3-amino-4-(benzylamino)benzoic acid to other bioactive PABA analogs suggests it could be investigated for its efficacy against various microbial strains.
-
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of aminobenzoic acid derivatives against various cancer cell lines. The benzylamino moiety could potentially enhance cellular uptake or interaction with biological targets, making this compound a candidate for anticancer drug discovery programs.
Mechanism of Action: A Hypothetical Framework
The biological activity of aminobenzoic acid derivatives often stems from their ability to interfere with metabolic pathways or interact with specific enzymes or receptors.
Caption: A hypothetical mechanism of action for 3-amino-4-(benzylamino)benzoic acid.
Section 4: Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 3-amino-4-(benzylamino)benzoic acid.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark environment.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Section 5: Future Directions and Conclusion
3-amino-4-(benzylamino)benzoic acid presents itself as a molecule of interest for further scientific inquiry. The immediate research priorities should be the definitive synthesis and full characterization of this compound to establish its fundamental physicochemical properties. Following this, a systematic evaluation of its biological activities, including antimicrobial and cytotoxic screening, would be a logical and promising next step. The insights gained from such studies could pave the way for its development as a lead compound in drug discovery or as a functional building block in materials science. This guide serves as a starting point, encouraging the scientific community to explore the untapped potential of this intriguing molecule.
References
Sources
"3-amino-4-(benzylamino)benzoic acid" molecular weight and formula
An In-depth Technical Guide to 3-amino-4-(benzylamino)benzoic acid
Executive Summary
This technical guide provides a comprehensive overview of 3-amino-4-(benzylamino)benzoic acid, a substituted aromatic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. This document details the molecule's core physicochemical properties, outlines a representative synthetic pathway with step-by-step protocols, and discusses its analytical characterization. Furthermore, it explores the potential applications of this scaffold as a versatile building block in the development of novel therapeutic agents, drawing parallels with structurally related compounds that have shown promise in oncology and other disease areas. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's chemical attributes and utility.
Core Molecular Attributes
3-amino-4-(benzylamino)benzoic acid is a difunctionalized benzoic acid derivative. Its structure features a carboxylic acid group, a primary aromatic amine, and a secondary benzylic amine, making it a highly versatile intermediate for further chemical modification.
Table 1: Chemical Identifiers and Properties
| Attribute | Value | Reference |
|---|---|---|
| IUPAC Name | 3-amino-4-(benzylamino)benzoic acid | |
| CAS Number | 66315-38-6 | [1] |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)O)N | [1] |
| InChI Key | IJSBQZWOISSWQM-UHFFFAOYSA-N |[1] |
Table 2: Computed Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Topological Polar Surface Area | 75.4 Ų | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 4 | [1] |
| XLogP3-AA | 2.2 |[1] |
Synthesis and Purification
The synthesis of 3-amino-4-(benzylamino)benzoic acid can be logically approached through a two-step process starting from a commercially available, appropriately substituted benzoic acid derivative. The strategy involves a nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group.
Retrosynthetic Analysis
The logical disconnection of the target molecule highlights a plausible synthetic route. The primary amino group is best installed via the reduction of a nitro group, a reliable and high-yielding transformation. The benzylamino group can be formed by the reaction of a halogenated precursor with benzylamine.
Caption: Retrosynthetic pathway for 3-amino-4-(benzylamino)benzoic acid.
Proposed Synthetic Protocol
This protocol is a representative method based on standard organic chemistry transformations documented for similar molecular structures.[2][3]
Step 1: Synthesis of 4-(benzylamino)-3-nitrobenzoic acid (SNAr Reaction)
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitrobenzoic acid (1.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the starting material.
-
Base and Nucleophile Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq), to the mixture. Follow with the dropwise addition of benzylamine (1.2 eq).
-
Causality: The base is crucial for deprotonating the benzylamine, increasing its nucleophilicity, and neutralizing the HCl formed during the reaction, driving the equilibrium towards the product.
-
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify with dilute HCl to a pH of ~2-3. The acidic condition protonates the carboxylate, causing the product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
Step 2: Synthesis of 3-amino-4-(benzylamino)benzoic acid (Nitro Reduction)
-
Catalyst Setup: To a hydrogenation flask, add the 4-(benzylamino)-3-nitrobenzoic acid (1.0 eq) from the previous step and a catalytic amount of 5-10% Palladium on Carbon (Pd/C).
-
Solvent Addition: Add a solvent such as methanol or ethanol.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen gas and then introduce hydrogen gas (typically via a balloon or from a pressurized source).
-
Causality: Palladium on carbon is a highly efficient heterogeneous catalyst for the reduction of aromatic nitro groups to amines in the presence of a hydrogen source.[2] This method is preferred for its clean conversion and the easy removal of the catalyst by filtration.
-
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitor by TLC).
-
Isolation: Once the reaction is complete, carefully purge the system with nitrogen again. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the final compound is critical. A combination of mass spectrometry and spectroscopic techniques should be employed. While specific spectra for this exact compound are not publicly available, an expected profile can be predicted based on data from closely related analogs like 4-(benzylamino)benzoic acid derivatives.[4][5]
Caption: Standard workflow for the analytical verification of a synthesized compound.
Table 3: Expected Spectroscopic Data
| Technique | Expected Observations | Rationale & Cited Analog Features[4] |
|---|---|---|
| ¹H NMR | Signals for aromatic protons (Ar-H), a singlet/triplet for the secondary amine proton (N-H), a doublet for the benzylic methylene protons (-CH₂-), a broad singlet for the carboxylic acid proton (-COOH), and a broad singlet for the primary amine protons (-NH₂). | In a DMSO-d₆ solvent, related compounds show Ar-H signals from ~6.6-7.7 ppm, an NHCH₂ triplet around 7.0 ppm, a COOH singlet around 12.0 ppm, and a benzylic CH₂ doublet around 4.3 ppm. |
| ¹³C NMR | Resonances in the aromatic region (~110-150 ppm), a signal for the benzylic carbon (~45-50 ppm), and a downfield signal for the carboxylic carbon (>165 ppm). | The carbon skeleton can be mapped, confirming the connectivity of the aromatic rings and substituent groups. |
| FTIR (ATR) | Broad absorption band for O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), N-H stretching vibrations (~3300-3500 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1650-1680 cm⁻¹), and C=C stretching for the aromatic rings (~1450-1600 cm⁻¹). | These characteristic peaks confirm the presence of all key functional groups in the molecule. 4-(Benzylamino)benzoic acid shows a COOH stretch from 2536–3100 cm⁻¹, an NH stretch at 3422 cm⁻¹, and a C=O stretch at 1655 cm⁻¹. |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ should correspond to the calculated molecular weight (242.27 g/mol ). | This provides direct confirmation of the compound's molecular formula. |
Applications in Research and Drug Development
3-amino-4-(benzylamino)benzoic acid is not just a chemical entity but a strategic building block for creating more complex molecules with potential therapeutic value. The presence of three distinct functional handles—the carboxylic acid, the primary amine, and the secondary amine—allows for selective chemical modifications to explore a wide chemical space.
The aminobenzoic acid scaffold is a well-established "privileged structure" in medicinal chemistry. For instance, the related compound 3-amino-4-methylbenzoic acid is a key intermediate in the synthesis of Nilotinib, a targeted therapy for leukemia.[6] Furthermore, derivatives of para-aminobenzoic acid (PABA) are widely explored for anticancer, antibacterial, and antiviral properties.[7] This suggests that the title compound is a valuable starting point for generating libraries of new chemical entities for drug discovery campaigns.
Caption: Potential of the core scaffold for generating diverse bioactive derivatives.
Safety and Handling
As with all laboratory chemicals, 3-amino-4-(benzylamino)benzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) from the supplier for specific handling and disposal information.
Conclusion
3-amino-4-(benzylamino)benzoic acid is a compound with significant potential as a versatile intermediate in synthetic and medicinal chemistry. Its well-defined molecular structure, accessible synthetic routes, and multiple points for chemical derivatization make it an attractive scaffold for the development of novel molecules. The established biological activities of related aminobenzoic acid derivatives further underscore its value for researchers and drug development professionals aiming to construct complex and potentially therapeutic agents.
References
-
3-Amino-4-methylbenzoic Acid: Your Go-To Building Block for Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO., LTD. Available from: [Link]
-
Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. National Institutes of Health (NIH). Available from: [Link]
-
4-(Benzylamino)benzoic acid | C14H13NO2 | CID 853546. PubChem, National Institutes of Health. Available from: [Link]
-
Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1. European Patent Office. Available from: [Link]
- CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. Google Patents.
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available from: [Link]
-
Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. data.epo.org [data.epo.org]
- 3. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
- 4. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Benzylamino)benzoic acid | C14H13NO2 | CID 853546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 3-amino-4-(benzylamino)benzoic acid: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and potential applications of 3-amino-4-(benzylamino)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to serve as a valuable resource in the laboratory.
Introduction and Molecular Overview
3-amino-4-(benzylamino)benzoic acid is a substituted aromatic amino acid with a molecular structure that presents intriguing possibilities for medicinal chemistry and materials science. Its scaffold incorporates a benzoic acid moiety, a primary aromatic amine, and a secondary benzylamine, offering multiple points for chemical modification and interaction with biological targets. The presence of both hydrogen bond donors and acceptors, coupled with a semi-rigid backbone, makes it a compelling candidate for the design of novel therapeutic agents.
Below is a diagram illustrating the chemical structure of 3-amino-4-(benzylamino)benzoic acid.
Caption: Chemical structure of 3-amino-4-(benzylamino)benzoic acid.
Core Molecular and Physical Properties
While experimental data for 3-amino-4-(benzylamino)benzoic acid is not widely available in the literature, its properties can be predicted based on its structure and comparison with analogous compounds.
| Property | Value | Source |
| CAS Number | 66315-38-6 | Guidechem[1] |
| Molecular Formula | C₁₄H₁₄N₂O₂ | Guidechem[1] |
| Molecular Weight | 242.27 g/mol | Guidechem[1] |
| Appearance | Predicted to be a solid at room temperature, likely a crystalline powder, possibly colored due to potential oxidation of the amino groups. | N/A |
| Melting Point | Predicted to be in the range of 170-220 °C, based on related aminobenzoic acids. For instance, 3-aminobenzoic acid has a melting point of 174-178 °C, and the introduction of the larger benzylamino group would be expected to increase this. | N/A |
| Solubility | Predicted to be sparingly soluble in water, with better solubility in organic solvents such as ethanol, methanol, DMSO, and DMF. The acidic and basic functional groups suggest that its solubility will be pH-dependent. | N/A |
| pKa | Predicted to have at least two pKa values: one for the carboxylic acid group (around 3-5) and one for the protonated amino groups (around 2-5). | N/A |
Proposed Synthesis Protocol
A plausible synthetic route to 3-amino-4-(benzylamino)benzoic acid can be devised based on established organic chemistry reactions, such as nucleophilic aromatic substitution followed by reduction.
Workflow for the Synthesis of 3-amino-4-(benzylamino)benzoic acid
Caption: Proposed synthetic workflow for 3-amino-4-(benzylamino)benzoic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-(benzylamino)-3-nitrobenzoic acid
-
To a solution of 4-chloro-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add benzylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-(benzylamino)-3-nitrobenzoic acid.
Step 2: Synthesis of 3-amino-4-(benzylamino)benzoic acid
-
Suspend the 4-(benzylamino)-3-nitrobenzoic acid (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (SnCl₂, 3-4 equivalents) portion-wise while stirring.
-
Heat the reaction mixture to reflux (around 80 °C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-amino-4-(benzylamino)benzoic acid.
Spectroscopic and Chromatographic Characterization
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the benzoic acid ring (likely 3 distinct signals).- Aromatic protons on the benzyl ring (likely 2-3 signals).- A singlet for the benzylic CH₂ protons.- Broad singlets for the NH and NH₂ protons (exchangeable with D₂O).- A very broad singlet for the carboxylic acid proton (exchangeable with D₂O). |
| ¹³C NMR | - Signals for the 12 aromatic carbons.- A signal for the benzylic CH₂ carbon.- A signal for the carboxylic acid carbonyl carbon. |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).- N-H stretching vibrations from the amino and benzylamino groups (around 3300-3500 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹).- C=C stretching vibrations from the aromatic rings (around 1450-1600 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 242.27. |
Reactivity and Chemical Behavior
The reactivity of 3-amino-4-(benzylamino)benzoic acid is governed by its three functional groups:
-
Carboxylic Acid: Can undergo esterification, amidation, and reduction to the corresponding alcohol.
-
Aromatic Amines: The primary and secondary amines can be acylated, alkylated, and can participate in diazotization reactions (the primary amine). They also influence the reactivity of the aromatic ring towards electrophilic substitution.
-
Aromatic Ring: The amino groups are activating and ortho-, para-directing, making the ring susceptible to electrophilic aromatic substitution reactions such as halogenation and nitration.
Applications in Drug Development and Medicinal Chemistry
Derivatives of aminobenzoic acid are recognized as valuable scaffolds in drug discovery. While specific applications for 3-amino-4-(benzylamino)benzoic acid are not yet widely documented, its structural motifs suggest potential in several therapeutic areas.
-
Enzyme Inhibition: The presence of hydrogen bond donors and acceptors, along with aromatic rings for π-π stacking, makes it a candidate for designing enzyme inhibitors. A study on related benzylaminobenzoic acids has shown inhibitory activity against butyrylcholinesterase, a target in Alzheimer's disease research.[2]
-
Antimicrobial Agents: The aminobenzoic acid core is found in sulfonamide antibiotics. Modifications of this structure could lead to new antibacterial or antifungal agents.
-
Anticancer Therapeutics: Many kinase inhibitors and other anticancer drugs incorporate substituted aniline and benzoic acid moieties. For instance, the related compound 3-amino-4-methylbenzoic acid is a key intermediate in the synthesis of the leukemia drug Nilotinib.[3]
-
Anticoagulants: The analogous 3-amino-4-(methylamino)benzoic acid is an intermediate in the synthesis of Dabigatran, a direct thrombin inhibitor.[4]
Safety and Handling
As specific safety data for 3-amino-4-(benzylamino)benzoic acid is unavailable, it is prudent to handle it with the care afforded to other aromatic amines and carboxylic acids.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Toxicity: Aromatic amines can be toxic and may be irritants. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin.
Conclusion
3-amino-4-(benzylamino)benzoic acid is a molecule with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data is currently limited, this guide provides a solid foundation of its predicted properties, a plausible synthetic route, and an overview of its potential applications based on the well-established chemistry of its structural analogs. Further research into this compound is warranted to fully explore its utility in the development of novel therapeutics and functional materials.
References
-
Guidechem. 3-AMINO-4-BENZYLAMINO-BENZOIC ACID 66315-38-6 wiki.
-
Royal Society of Chemistry. Supporting information.
-
ChemicalBook. 3-Amino-4-hydroxybenzoic acid(1571-72-8).
-
NIST. Benzoic acid, 3-amino-.
-
Wikipedia. 3-Aminobenzoic acid.
-
MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
-
ChemicalBook. 3-Amino-4-methylbenzoic acid(2458-12-0) 1H NMR spectrum.
-
PubChem. 3-Amino-4-(methylamino)benzoic acid.
-
Sigma-Aldrich. 3-Amino-4-methylbenzoic acid 99%.
-
ResearchGate. Solubility of p ABA in several solvents.
-
ScienceDirect. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
-
PubMed. Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site...
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.
-
Molkem. 3-Amino-4-(Methylamino)-Benzoic Acid | Intermediate of Dabigatran.
-
SpectraBase. 3-Amino-benzoic acid.
-
ChemicalBook. 3-Aminobenzoic acid(99-05-8) IR Spectrum.
-
NINGBO INNO PHARMCHEM CO., LTD. 3-Amino-4-methylbenzoic Acid: Your Go-To Building Block for Advanced Organic Synthesis.
-
PubChem. 4-(Benzylamino)benzoic acid.
-
Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives.
-
Pharmacy 180. Para amino benzoic acid derivatives.
-
MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
-
Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
-
Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
-
European Patent Office. EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids.
-
Cheméo. Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2).
-
NIST. Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester.
-
BLD Pharm. 66315-15-9|3-Amino-4-(methylamino)benzoic acid.
-
Sigma-Aldrich. 3-Amino-4-(methylamino)benzoic acid.
-
ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
-
YouTube. Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II.
-
MassBank. Benzoic acids and derivatives.
-
Sigma-Aldrich. 3-Amino-4-methylbenzoic acid 99%.
Sources
An In-Depth Technical Guide to 3-amino-4-(benzylamino)benzoic Acid Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-amino-4-(benzylamino)benzoic acid derivatives and their analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological activities, and structure-activity relationships of this promising scaffold, with a particular focus on its potential as a source of novel therapeutic agents. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable experimental protocols and insights into the rationale behind key methodological choices.
Introduction: The Therapeutic Promise of the Aminobenzoic Acid Scaffold
Aminobenzoic acids are a versatile class of molecules that have served as a foundational scaffold in medicinal chemistry. Their derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 3-amino-4-(benzylamino)benzoic acid core, a specific substitution pattern on the benzoic acid ring, presents a unique opportunity for the development of targeted therapies. The presence of two amino groups at positions 3 and 4, one of which is functionalized with a benzyl group, allows for diverse chemical modifications to fine-tune the molecule's pharmacological profile. This guide will explore the potential of this scaffold, particularly in the realm of kinase inhibition for cancer therapy.
Synthetic Strategies: Building the 3-amino-4-(benzylamino)benzoic Acid Core
The synthesis of 3-amino-4-(benzylamino)benzoic acid derivatives can be achieved through several established organic chemistry reactions. A common and efficient method is reductive amination, which involves the reaction of a substituted benzaldehyde with an appropriately substituted aminobenzoic acid, followed by reduction of the resulting imine.
General Synthesis Workflow
A generalized workflow for the synthesis of these derivatives is presented below. This process is adaptable for creating a library of analogs by varying the substituents on both the benzaldehyde and the benzoic acid starting materials.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol provides a step-by-step method for the synthesis of a model compound, 3-amino-4-((4-methoxybenzyl)amino)benzoic acid. This procedure can be adapted for other derivatives by substituting the appropriate benzaldehyde.
Materials:
-
3,4-Diaminobenzoic acid
-
4-Methoxybenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-diaminobenzoic acid in methanol. To this solution, add 1.0 equivalent of 4-methoxybenzaldehyde. Stir the mixture at room temperature. The formation of the imine intermediate can often be observed by a color change or the formation of a precipitate.
-
Reduction: After stirring for a designated time (e.g., 30 minutes to 2 hours, monitored by TLC), slowly add 1.5 to 2.0 equivalents of sodium borohydride in small portions. The reaction is exothermic and may require cooling in an ice bath to maintain room temperature. Continue stirring until the reaction is complete (as monitored by TLC), which typically takes 1 to 3 hours.
-
Work-up and Isolation: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 4-5 by the dropwise addition of 10% HCl. This will quench the excess sodium borohydride and precipitate the product.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR.
Biological Activity and Therapeutic Applications
Derivatives of the aminobenzoic acid scaffold have shown promise in a variety of therapeutic areas. The 3-amino-4-(benzylamino)benzoic acid core is of particular interest for its potential as a kinase inhibitor in cancer therapy.
Anticancer Activity: Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1] Many small molecule kinase inhibitors share structural similarities with the aminobenzoic acid scaffold. Derivatives of 4-(benzylamino)benzoic acid have demonstrated notable anticancer activity, suggesting that the 3-amino-4-(benzylamino) isomer is also a promising area for investigation.[2][3]
Mechanism of Action: These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling can lead to cell cycle arrest, apoptosis, and the inhibition of tumor growth.
Quantitative Data on Related Analogs
While specific data for 3-amino-4-(benzylamino)benzoic acid derivatives is emerging, the following tables summarize the biological activity of structurally related 4-(benzylamino)benzoic acid derivatives, providing a valuable reference for the potential of the target scaffold.
Table 1: Anticancer Activity of 4-(Benzylamino)benzoic Acid Derivatives [2][3]
| Compound | Substituent on Benzyl Ring | Cell Line | IC₅₀ (µM) |
| 1 | 2,3-dihydroxy | H69 (Small Cell Lung Cancer) | 32.22 |
| 2 | 2,3-dihydroxy | A549 (Non-Small Cell Lung Cancer) | 90.69 |
| 3 | 4-chloro | H69 | >100 |
| 4 | 4-bromo | H69 | >100 |
Table 2: Antibacterial Activity of 4-(Benzylamino)benzoic Acid Derivatives [3]
| Compound | Substituent on Benzyl Ring | Bacterial Strain | MIC (µg/mL) |
| 5 | 3-nitro | Klebsiella pneumoniae | 64 |
| 6 | 3-nitro | Serratia marcescens | 64 |
| 7 | 3,4-dimethoxy | Klebsiella pneumoniae | 64 |
| 8 | 3,4-dimethoxy | Serratia marcescens | 64 |
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-amino-4-(benzylamino)benzoic acid derivatives can be significantly influenced by the nature and position of substituents on both the benzoic acid and the benzyl moieties. Based on data from related compounds, several key SAR trends can be inferred:
-
Substituents on the Benzyl Ring: The electronic and steric properties of substituents on the benzyl ring play a critical role in determining potency and selectivity. For instance, the presence of hydroxyl groups, as seen in compound 1 , can enhance anticancer activity.[2][3]
-
The Benzoic Acid Core: The carboxylic acid group is a key feature that can participate in hydrogen bonding interactions with the target protein. Esterification or amidation of this group can modulate the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.
-
The Amino Groups: The amino groups at the 3 and 4 positions are crucial for the overall geometry of the molecule and can also form important interactions within the binding site of the target protein.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of newly synthesized 3-amino-4-(benzylamino)benzoic acid derivatives, a series of in vitro assays are essential. The following protocols provide a framework for evaluating their kinase inhibitory and cytotoxic activities.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of a test compound indicates inhibition.
Materials:
-
Kinase of interest (e.g., a specific receptor tyrosine kinase)
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
The 3-amino-4-(benzylamino)benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this core allows for the creation of diverse chemical libraries, and the initial biological data from related compounds suggest a high potential for discovering potent and selective kinase inhibitors.
Future research in this area should focus on:
-
Library Synthesis: Expanding the library of 3-amino-4-(benzylamino)benzoic acid derivatives with a wide range of substituents on both aromatic rings.
-
In-depth Biological Profiling: Screening these compounds against a panel of kinases to identify specific targets and determine their selectivity profiles.
-
Structure-Based Drug Design: Utilizing computational methods such as molecular docking to understand the binding modes of active compounds and guide the design of more potent inhibitors.
-
In Vivo Evaluation: Advancing the most promising candidates to in vivo models to assess their efficacy and pharmacokinetic properties.
By systematically exploring the chemical space around the 3-amino-4-(benzylamino)benzoic acid core, the scientific community can unlock its full therapeutic potential and contribute to the development of next-generation targeted therapies.
References
-
Al-Warhi, T., et al. (2025). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives. ACS Omega. [Link]
-
Al-Warhi, T., et al. (2024). An Insight into the Anticancer and Antibacterial Properties of New 4-(Benzylamino)benzoic Acid Derivatives: Synthesis and X-ray Crystallographic Analysis. Preprints.org. [Link]
-
Murtaza, S., et al. (2023). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]
-
Papakyriakou, A., et al. (2013). Scheme 1. Synthesis of the 1,3-and 1,4-Substituted 3,4-Diaminobenzoic Acid Derivatives a. ResearchGate. [Link]
-
Shchavlev, A. E., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. [Link]
-
Srini Chem. (n.d.). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). Srini Chem. [Link]
-
PubChem. (n.d.). 3,4-Diaminobenzoic acid. PubChem. [Link]
Sources
- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Multi-Platform Approach to the Definitive Structural Characterization of 3-amino-4-(benzylamino)benzoic acid
Foreword: The Imperative of Unambiguous Characterization
In the realm of drug discovery and materials science, the unequivocal structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate years of work and investment. This guide presents a holistic and scientifically rigorous workflow for the structural characterization of 3-amino-4-(benzylamino)benzoic acid (Molecular Formula: C₁₄H₁₄N₂O₂, Molecular Weight: 242.27 g/mol [1]). We will proceed through a logical sequence of analytical techniques, moving from foundational verification to the ultimate atomic-level elucidation. As scientists, we do not merely follow steps; we employ a self-validating system where each technique corroborates the findings of the last, building an unassailable case for the molecule's precise structure.
Part 1: Foundational Verification - Confirming Identity and Functionality
The initial phase of characterization focuses on two fundamental questions: "What is its mass?" and "What functional groups does it possess?" Mass Spectrometry and FTIR Spectroscopy provide rapid, high-confidence answers.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Causality: We begin with Mass Spectrometry to obtain the most critical initial data point: the molecular weight. This technique serves as a primary gatekeeper; if the observed mass does not match the theoretical mass, the sample is either impure or not the intended compound. We employ High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) because it provides exceptional mass accuracy, allowing for the confident determination of the elemental composition from the exact mass. ESI is chosen for its soft ionization nature, which minimizes fragmentation and typically yields a prominent molecular ion peak.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile). The solvent should readily dissolve the analyte and be compatible with the ESI source.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard appropriate for the desired mass range to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition (Positive Ion Mode): Acquire the spectrum, scanning for the protonated molecule [M+H]⁺ and common adducts like the sodium adduct [M+Na]⁺.
-
Data Acquisition (Negative Ion Mode): Switch the instrument polarity and acquire the spectrum, scanning for the deprotonated molecule [M-H]⁻.
-
Data Analysis: Compare the observed exact mass of the most intense molecular ion species with the calculated theoretical mass for C₁₄H₁₄N₂O₂. The mass error should ideally be less than 5 ppm.
Data Presentation: Predicted Mass Spectrometry Data
| Ion Species | Formula | Calculated m/z | Expected Observation |
| [M+H]⁺ | [C₁₄H₁₅N₂O₂]⁺ | 243.1128 | Primary ion in positive ESI mode |
| [M-H]⁻ | [C₁₄H₁₃N₂O₂]⁻ | 241.0982 | Primary ion in negative ESI mode |
| [M+Na]⁺ | [C₁₄H₁₄N₂O₂Na]⁺ | 265.0947 | Common adduct in positive ESI mode |
Workflow Visualization: Mass Spectrometry Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: With the molecular formula confirmed, FTIR provides a rapid, non-destructive confirmation of the key chemical bonds and functional groups. The presence or absence of characteristic absorption bands for carboxylic acid (O-H and C=O), amine (N-H), and aromatic (C=C and C-H) moieties provides powerful corroborating evidence for the proposed structure. Attenuated Total Reflectance (ATR) is a preferred modern technique as it requires minimal sample preparation.
Experimental Protocol: ATR-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient spectrum (e.g., air), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare them to known frequencies for the expected functional groups.
Data Presentation: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
| 3400–3200 | N-H (Amine) | Stretching | Two distinct medium peaks (primary amine), one medium peak (secondary amine) |
| 3300–2500 | O-H (Carboxylic Acid) | Stretching | Very broad, strong band, often overlapping with C-H stretches |
| ~3030 | C-H (Aromatic) | Stretching | Weak to medium peaks |
| ~1700 | C=O (Carboxylic Acid) | Stretching | Strong, sharp peak |
| ~1600 & ~1475 | C=C (Aromatic) | Stretching | Two medium to strong peaks |
| 1320–1210 | C-O (Carboxylic Acid) | Stretching | Medium peak |
| 1350–1250 | C-N (Aryl Amine) | Stretching | Medium to strong peak |
Note: These values are based on typical ranges for related compounds like aminobenzoic acids.[2][3][4][5]
Workflow Visualization: FTIR Analysis
Part 2: Definitive Connectivity - Nuclear Magnetic Resonance (NMR)
Expertise & Causality: NMR spectroscopy is the cornerstone of structural elucidation in solution. It maps the chemical environment of magnetically active nuclei (¹H and ¹³C), revealing the precise connectivity of the molecule's atomic framework. A standard 1D ¹H spectrum provides information on the number of distinct protons, their electronic environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration). The ¹³C spectrum reveals the number of unique carbon environments. For a molecule of this complexity, 2D NMR experiments like COSY (Correlation Spectroscopy) are not optional; they are essential for unambiguously assigning which protons are coupled to each other, thereby confirming the bonding sequence.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it dissolves polar compounds well and its residual proton signal does not obscure key regions. The acidic and amine protons are also typically observable in DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
COSY Acquisition: Acquire a 2D ¹H-¹H COSY spectrum. This experiment reveals correlations between protons that are coupled (typically on adjacent carbons).
-
Data Processing & Analysis: Process all spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H spectrum. Analyze chemical shifts, coupling constants (J-values), and cross-peaks in the COSY spectrum to assemble the molecular fragments.
Data Presentation: Predicted NMR Spectral Data (in DMSO-d₆)
Table 2.1: Predicted ¹H NMR Data
| Protons (Label) | Approx. δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| COOH | 12.0 - 13.0 | Broad singlet | 1H | Acidic proton, exchangeable. |
| Benzyl CH₂ | ~4.3 | Doublet | 2H | Coupled to the secondary amine N-H. |
| Benzyl N-H | 7.0 - 8.0 | Triplet | 1H | Coupled to the adjacent CH₂ group. |
| Benzyl Ring (5H) | 7.2 - 7.4 | Multiplet | 5H | Standard aromatic region for a monosubstituted benzene ring. |
| Benzoic Ring H | 6.5 - 7.5 | Multiplet | 3H | Aromatic protons on the substituted benzoic acid ring. |
| Primary NH₂ | ~5.0 | Broad singlet | 2H | Amine protons, exchangeable. |
Table 2.2: Predicted ¹³C NMR Data
| Carbon | Approx. δ (ppm) | Rationale |
|---|---|---|
| C=O (Carboxyl) | ~167 | Typical chemical shift for a carboxylic acid carbon. |
| Aromatic C (Benzoic) | 110 - 150 | Six distinct signals for the substituted aromatic ring. |
| Aromatic C (Benzyl) | 127 - 140 | Four signals expected due to symmetry (ipso, ortho, meta, para). |
| CH₂ (Benzyl) | ~45 | Aliphatic carbon attached to a nitrogen and an aromatic ring. |
Note: Predictions are based on analysis of similar structures.[2][6] Actual values must be confirmed experimentally.
Workflow Visualization: NMR Structural Elucidation Strategy
Part 3: The Gold Standard - Single-Crystal X-ray Crystallography
Expertise & Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence in the molecular structure, X-ray crystallography offers the ultimate, unambiguous proof.[7] It determines the precise three-dimensional arrangement of atoms in the solid state, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. The primary challenge, and the reason it is not a routine first-line technique, is the requirement of a single, high-quality crystal, the growth of which can be a significant experimental hurdle.[8]
Experimental Protocol: X-ray Crystallography Workflow
-
Crystal Growth (The Art): The most critical step. Explore various methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a less-soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the sample vial, reducing solubility and promoting crystallization.
-
Cooling: Slowly cool a saturated solution.
-
-
Crystal Mounting: Once a suitable crystal (typically 0.1-0.3 mm in size, with well-defined faces) is obtained, carefully mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer. A stream of monochromatic X-rays is directed at the crystal, which is rotated in the beam. The diffracted X-rays are recorded by a detector.[9]
-
Structure Solution & Refinement: The diffraction pattern is mathematically processed to generate an electron density map of the unit cell. An atomic model is fitted into this map, and the model is computationally refined to best fit the experimental data.
-
Validation: The final structure is validated using established crystallographic metrics (e.g., R-factor).
Data Presentation: Key Crystallographic Parameters
| Parameter | Description | Example Value |
| Crystal System | The symmetry class of the unit cell. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | Dimensions of the unit cell axes. | 10.5, 8.2, 14.1 |
| α, β, γ (°) | Angles of the unit cell axes. | 90, 105.4, 90 |
| Z | Number of molecules per unit cell. | 4 |
| R₁ / wR₂ | Residual factors indicating the goodness of fit. | < 0.05 / < 0.15 |
Workflow Visualization: X-ray Crystallography
Conclusion: A Synthesis of Evidence
The structural characterization of 3-amino-4-(benzylamino)benzoic acid, or any novel compound, is not a matter of a single measurement but a synthesis of orthogonal, corroborating data. Mass spectrometry confirms the elemental formula. FTIR identifies the constituent functional groups. NMR spectroscopy meticulously pieces together the atomic connectivity. Finally, X-ray crystallography provides the ultimate, irrefutable 3D structure. By following this integrated, multi-platform approach, researchers can establish the identity and structure of their molecule with the highest possible degree of scientific certainty, providing a solid foundation for all future investigations.
References
- OiPub. (n.d.). CONFORMATIONAL ANALYSIS OF AROMATIC AMINO ACIDS BY X‐RAY CRYSTALLOGRAPHY.
- Guidechem. (n.d.). 3-AMINO-4-BENZYLAMINO-BENZOIC ACID 66315-38-6 wiki.
- PubChem. (n.d.). 3-Amino-4-(methylamino)benzoic acid.
- Sigma-Aldrich. (n.d.). 3-Amino-4-(methylamino)benzoic acid.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzoic acid(1571-72-8) 1H NMR spectrum.
- PubChem. (n.d.). 4-(Benzylamino)benzoic acid.
- Biosynth. (n.d.). 3-Amino-4-(methylamino)benzoic acid.
- ResearchGate. (2005). Crystallization and Preliminary X-Ray Diffraction Analysis of ARO9, an Aromatic Aminotransferase from Saccharomyces cerevisiae.
- PubMed Central. (2019). Crystal structure of the aromatic-amino-acid aminotransferase from Streptococcus mutans.
- NIST. (n.d.). Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester.
- ResearchGate. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
- Wikipedia. (n.d.). X-ray crystallography.
- Lindahl, E. (2021). Lecture 01, concept 18: Protein structure determination - X-ray crystallography & Cryo-EM.
- NIST. (n.d.). Benzoic acid, 3-amino-.
- ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
Sources
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzoic acid, 3-amino- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. rsc.org [rsc.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Crystal structure of the aromatic-amino-acid aminotransferase from Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3-amino-4-(benzylamino)benzoic acid
This technical guide provides an in-depth analysis of the expected spectroscopic data for the multifaceted compound, 3-amino-4-(benzylamino)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental principles and supported by data from analogous chemical structures, offering a robust framework for the characterization of this and similar compounds.
Introduction: The Structural Significance of 3-amino-4-(benzylamino)benzoic acid
3-amino-4-(benzylamino)benzoic acid is a unique molecule that incorporates several key functional groups: a carboxylic acid, a primary aromatic amine, a secondary aromatic amine, and a benzyl group. This combination of functionalities makes it a valuable scaffold in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding its chemical reactivity, biological activity, and for ensuring the quality of synthesized materials. Spectroscopic techniques are indispensable tools for achieving this, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide will walk through the expected spectral data from ¹H NMR, ¹³C NMR, IR, and MS, explaining the rationale behind the predicted signals and how they collectively confirm the structure of the title compound.
The molecular structure of 3-amino-4-(benzylamino)benzoic acid is presented below:
Caption: Molecular structure of 3-amino-4-(benzylamino)benzoic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-amino-4-(benzylamino)benzoic acid, both ¹H and ¹³C NMR will provide a wealth of structural information.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons (-COOH, -NH₂, -NH) as it slows down the exchange rate, allowing for their observation.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.
-
Process the data with a line broadening of 1-2 Hz.
-
-
Data Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will be complex, but each signal can be logically assigned. The electron-donating amino groups and the electron-withdrawing carboxylic acid group will significantly influence the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges with trace water, leading to a broad signal.[1][2] |
| Benzyl -CH₂- | ~4.4 | Singlet or Doublet | 2H | The methylene protons are adjacent to the electron-withdrawing phenyl ring and the nitrogen atom. Coupling to the N-H proton may be observed as a doublet. |
| Benzyl Phenyl Protons | 7.2 - 7.4 | Multiplet | 5H | These protons are in a typical aromatic region, showing complex splitting patterns. |
| Benzoic Acid Aromatic Protons | 6.5 - 7.8 | Multiplets | 3H | The substitution pattern and the electronic effects of the amino and carboxyl groups will lead to distinct signals for each of the three aromatic protons on this ring. |
| Secondary Amine (-NH-) | 5.0 - 6.0 | Broad Singlet | 1H | The chemical shift is variable and depends on solvent and concentration. The signal will be broad due to quadrupole broadening from the nitrogen and exchange. |
| Primary Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet | 2H | Similar to the secondary amine, this signal will be broad and its position can vary. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show 14 distinct signals, corresponding to the 14 unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-C=O) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[1][3] |
| Benzoic Acid Aromatic Carbons | 110 - 150 | The six aromatic carbons of the benzoic acid ring will have distinct chemical shifts influenced by the three different substituents. Carbons attached to nitrogen will be shifted downfield. |
| Benzyl Phenyl Carbons | 125 - 140 | The six carbons of the benzyl phenyl ring will show signals in the typical aromatic region. The carbon attached to the methylene group will be at the higher end of this range. |
| Benzyl -CH₂- | 45 - 55 | This aliphatic carbon is attached to a nitrogen and a phenyl ring, placing it in this expected region. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 3-amino-4-(benzylamino)benzoic acid will exhibit characteristic absorption bands for the N-H, O-H, C=O, C-N, and aromatic C-H and C=C bonds.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Predicted IR Spectral Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | The O-H stretch in a carboxylic acid is very broad due to strong hydrogen bonding.[4] |
| N-H Stretch (Primary & Secondary Amines) | 3300 - 3500 | Sharp to Medium | The primary amine will show two bands (symmetric and asymmetric stretching), while the secondary amine will show one. These will appear as sharper peaks on top of the broad O-H stretch.[5][6][7][8] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Medium | Characteristic of C-H bonds in aromatic rings.[7] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp, Medium | Corresponding to the benzyl -CH₂- group. |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp | The carbonyl stretch is a very strong and characteristic absorption for carboxylic acids.[4] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the two aromatic rings. |
| N-H Bend (Primary Amine) | 1580 - 1650 | Medium | This bending vibration is characteristic of primary amines.[6] |
| C-N Stretch | 1250 - 1350 | Medium | Associated with the stretching vibrations of the C-N bonds of the aromatic amines.[6][8] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: MS Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which will provide more extensive fragmentation information.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectral Data
The molecular weight of 3-amino-4-(benzylamino)benzoic acid (C₁₄H₁₄N₂O₂) is 242.27 g/mol .[9]
-
Molecular Ion Peak: In an EI spectrum, a molecular ion peak (M⁺˙) would be expected at m/z = 242. In an ESI spectrum, a protonated molecule [M+H]⁺ would be observed at m/z = 243.
-
Key Fragmentation Patterns: Aromatic carboxylic acids and amines exhibit characteristic fragmentation patterns.[10][11][12][13]
-
Loss of -OH (M-17): A peak at m/z = 225 would correspond to the loss of a hydroxyl radical from the carboxylic acid group.
-
Loss of -COOH (M-45): A peak at m/z = 197 would result from the loss of the entire carboxyl group.
-
Benzylic Cleavage: The most prominent fragmentation is often the cleavage of the benzylic C-N bond, which would result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z = 91. The remaining radical cation would have an m/z of 151.
-
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Page loading... [wap.guidechem.com]
- 10. youtube.com [youtube.com]
- 11. GCMS Section 6.12 [people.whitman.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
A Technical Guide to 3-amino-4-(benzylamino)benzoic acid: Synthesis, Properties, and Potential Applications
Foreword
This guide provides a comprehensive technical overview of 3-amino-4-(benzylamino)benzoic acid, a molecule of interest within the broader class of aminobenzoic acids. While specific historical data on the discovery of this particular compound is not extensively documented in publicly available literature, this document synthesizes information on its chemical properties, plausible synthesis routes based on established organic chemistry principles, and potential applications in drug discovery, drawing parallels from closely related and well-researched aminobenzoic acid derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel small molecules.
Introduction to 3-amino-4-(benzylamino)benzoic acid
3-amino-4-(benzylamino)benzoic acid is an organic compound with the chemical formula C14H14N2O2 and a molecular weight of 242.27 g/mol .[1] Its structure features a benzoic acid core substituted with both an amino group and a benzylamino group. The arrangement of these functional groups offers multiple reactive sites, making it a versatile scaffold for chemical modification and the development of new molecular entities with potential therapeutic applications.
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.27 g/mol |
| CAS Number | 66315-38-6 |
| Synonyms | 3-Amino-4-phenylmethylaminobenzoic acid, Benzoic acid, 3-amino-4-[(phenylmethyl)amino]- |
Source: Guidechem[1]
The presence of both acidic (carboxylic acid) and basic (amino groups) functionalities suggests that the molecule's solubility and reactivity will be pH-dependent. The aromatic rings contribute to its overall lipophilicity, which is a key factor in its pharmacokinetic profile.
Historical Context and the Significance of Aminobenzoic Acids in Medicinal Chemistry
While the specific discovery and history of 3-amino-4-(benzylamino)benzoic acid are not well-documented, the broader family of aminobenzoic acids has a rich history in drug development. The simplest members, such as para-aminobenzoic acid (PABA), are known for their biological roles and therapeutic applications. PABA, for instance, is a precursor in the synthesis of folic acid in bacteria, a pathway targeted by sulfonamide antibiotics.[2]
The versatility of the aminobenzoic acid scaffold has made it a valuable starting point for the synthesis of a wide range of derivatives. For example, 3-amino-2-nitrobenzoic acid is utilized as a scaffold for creating diverse compound libraries for high-throughput screening in the search for new anticancer, antimicrobial, and enzyme-inhibiting agents.[3] The ability to modify the amino and carboxylic acid groups allows for the fine-tuning of a molecule's properties to enhance its efficacy and selectivity for a particular biological target.
Proposed Synthesis of 3-amino-4-(benzylamino)benzoic acid
A plausible synthetic route for 3-amino-4-(benzylamino)benzoic acid can be devised based on established methods for the synthesis of related aminobenzoic acid derivatives. A common strategy involves the reduction of a nitro group to an amino group and the formation of an amine bond.
A potential starting material for the synthesis is 3-nitro-4-chlorobenzoic acid. The synthesis could proceed in the following steps:
-
Nucleophilic Aromatic Substitution: Reacting 3-nitro-4-chlorobenzoic acid with benzylamine. The chlorine atom at the 4-position is activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 3-position. This reaction would yield 3-nitro-4-(benzylamino)benzoic acid.
-
Reduction of the Nitro Group: The nitro group of 3-nitro-4-(benzylamino)benzoic acid can then be reduced to an amino group. This is a standard transformation in organic synthesis and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or metal-acid combinations (e.g., tin and hydrochloric acid).
This proposed pathway is analogous to synthetic methods reported for similar compounds, such as the preparation of 3-amino-4-hydroxybenzoic acid from 3-nitro-4-chlorobenzoic acid.[4]
Experimental Workflow Diagram
Caption: Proposed two-step synthesis of 3-amino-4-(benzylamino)benzoic acid.
Potential Applications in Drug Discovery
The structural features of 3-amino-4-(benzylamino)benzoic acid suggest several potential applications in drug discovery. The aminobenzoic acid core is a known pharmacophore that can be found in a variety of biologically active molecules.
-
Scaffold for Library Synthesis: As with other aminobenzoic acids, this compound can serve as a versatile scaffold for the creation of compound libraries. The amino and carboxylic acid groups provide convenient handles for derivatization, allowing for the rapid generation of analogues with diverse properties.[3]
-
Enzyme Inhibition: The ability of the carboxylic acid and amino groups to form hydrogen bonds and ionic interactions makes this scaffold a good candidate for targeting the active sites of enzymes. For example, derivatives of aminobenzoic acids have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[5]
-
Antimicrobial Agents: The structural similarity to PABA suggests that derivatives of 3-amino-4-(benzylamino)benzoic acid could potentially interfere with folic acid synthesis in microorganisms, leading to antimicrobial activity.[2]
A related chemotype, the 4-benzyloxy-benzylamino scaffold, has been explored for the development of potent and isoform-selective PPARα agonists as potential treatments for retinal disorders.[6] This highlights the potential of similar structures in targeting nuclear receptors and other important drug targets.
Conclusion
References
-
Patsnap Synapse. What is the mechanism of Aminobenzoic acid? [Link]
- Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
-
ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]
-
NIH. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 3-amino-4-(benzylamino)benzoic Acid: A Technical Guide for Novel Research Applications
Executive Summary
3-amino-4-(benzylamino)benzoic acid is a novel chemical entity with a structure suggestive of significant, yet unexplored, pharmacological potential. Its core features—an anthranilic acid scaffold, a secondary benzylamine substituent, and a free amine—present a compelling profile for multifaceted research applications. Lacking prior characterization in scientific literature, this guide serves as a foundational blueprint for researchers and drug development professionals. By leveraging structure-activity relationships from analogous compounds, we propose three primary avenues of investigation: anti-inflammatory drug discovery, antimicrobial agent development, and kinase inhibitor scaffolding. This document provides the theoretical basis for each proposed application, detailed, field-proven experimental protocols to test these hypotheses, and a framework for interpreting potential outcomes. Our objective is to provide a scientifically rigorous roadmap to accelerate the exploration of this promising molecule.
Part 1: Molecular Profile and Rationale for Investigation
The structure of 3-amino-4-(benzylamino)benzoic acid, C₁₄H₁₄N₂O₂, is unique in its arrangement of functional groups that are prevalent in established pharmacophores.[1] The molecule is a derivative of anthranilic acid (2-aminobenzoic acid), a privileged scaffold in medicinal chemistry known for conferring a wide range of biological activities, from anti-inflammatory to antiviral effects.[2][3][4][5]
The key structural features for consideration are:
-
Anthranilic Acid Core: This moiety is famously the basis for fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs), which act by inhibiting cyclooxygenase (COX) enzymes.[6][7][8] Its presence strongly suggests a potential for anti-inflammatory activity.
-
Para-Aminobenzoic Acid (PABA) Substructure: The molecule contains an aminobenzoic acid backbone, reminiscent of PABA, which is an essential precursor in the bacterial folate synthesis pathway.[9][10][11] This suggests that the compound could act as an antimetabolite, interfering with microbial growth.
-
Secondary Benzylamine and Free Amine: The arrangement of the 3-amino and 4-(benzylamino) groups creates a potential "hinge-binding" motif. This pattern of hydrogen bond donors and acceptors is a critical feature in many Type I and Type II kinase inhibitors that compete for the ATP-binding site.[12][13][14][15]
Predicted Physicochemical Properties
A preliminary in silico analysis is crucial for guiding experimental design. The following table outlines predicted properties essential for assessing drug-likeness and formulating experimental conditions.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 242.27 g/mol | Adheres to Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |
| LogP (Octanol/Water) | ~2.5 - 3.5 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. |
| Topological Polar Surface Area | ~75 Ų | Below the 140 Ų threshold, suggesting good potential for cell membrane permeation. |
| Hydrogen Bond Donors | 3 | Provides multiple points for target interaction. |
| Hydrogen Bond Acceptors | 3 | Provides multiple points for target interaction. |
| pKa (acidic) | ~4.0 - 5.0 (Carboxyl) | Influences solubility and ionization state at physiological pH. |
| pKa (basic) | ~3.0 - 4.5 (Amines) | Influences solubility and ionization state at physiological pH. |
Note: These values are estimations and require experimental verification.
Part 2: Hypothesized Research Application 1: Anti-Inflammatory Drug Discovery
Mechanistic Hypothesis: Cyclooxygenase (COX) Inhibition
The structural similarity of the core scaffold to fenamic acids, a class of NSAIDs, provides a strong rationale for investigating 3-amino-4-(benzylamino)benzoic acid as an anti-inflammatory agent.[6][7][8] Fenamates, such as mefenamic acid, non-selectively inhibit COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[16] We hypothesize that the N-benzyl group of our target molecule can occupy the hydrophobic channel of the COX active site, while the carboxylic acid coordinates with key residues (e.g., Arg120), mimicking the binding mode of traditional NSAIDs. Recent research has also shown that some fenamates can inhibit the NLRP3 inflammasome, offering a secondary, COX-independent anti-inflammatory mechanism to explore.[17]
Experimental Workflow for Assessing Anti-Inflammatory Potential
The following workflow provides a systematic approach to validate the COX-inhibition hypothesis, moving from enzymatic assays to cell-based models.
Caption: Proposed inhibition of the bacterial folate pathway.
Experimental Workflow for Assessing Antimicrobial Activity
A tiered approach is recommended, starting with broad-spectrum activity screening and progressing to specific mechanistic validation.
-
Primary Screening: Minimum Inhibitory Concentration (MIC) Assay
-
Determine the MIC of the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) using the broth microdilution method.
-
This initial screen will establish if the compound has antibacterial activity and its spectrum (Gram-positive vs. Gram-negative).
-
-
Secondary Screening: DHPS Enzymatic Assay
-
If antibacterial activity is confirmed, proceed to a cell-free enzymatic assay to directly measure inhibition of DHPS. [18] * This confirms the molecular target and rules out other mechanisms of toxicity.
-
-
Mechanism Confirmation: Folate Rescue Experiment
-
Perform an MIC assay in media supplemented with downstream products of the folate pathway (e.g., folic acid, thymidine, purines).
-
If the antibacterial effect is reversed in the supplemented media, it strongly confirms that the compound's mechanism of action is via inhibition of the folate pathway.
-
Detailed Experimental Protocol: Dihydropteroate Synthase (DHPS) Coupled Enzyme Assay
This protocol is based on a spectrophotometric method that couples the DHPS reaction to dihydrofolate reductase (DHFR). [18]
-
Assay Principle:
-
DHPS produces dihydropteroate.
-
In the presence of excess DHFR and NADPH, dihydropteroate is immediately reduced to tetrahydropteroate.
-
The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to DHPS activity.
-
-
Reagents and Setup:
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.8.
-
Substrates: 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and PABA.
-
Coupling Enzyme/Cofactor: Dihydrofolate reductase (DHFR) and NADPH.
-
Enzyme: Recombinant DHPS from the target organism (e.g., S. aureus).
-
Test Compound: 3-amino-4-(benzylamino)benzoic acid dissolved in DMSO.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add Assay Buffer, NADPH, DHFR, DHPP, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding PABA.
-
Immediately measure the decrease in absorbance at 340 nm over time in a temperature-controlled plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve.
-
Determine the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Calculate the IC₅₀ value by plotting percent inhibition versus inhibitor concentration. [19]
-
Part 4: Hypothesized Research Application 3: Kinase Inhibitor Scaffolding
Mechanistic Hypothesis: ATP-Competitive Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. [12]Most kinase inhibitors function by competing with ATP for binding in the catalytic site. [14]A key interaction is the formation of one to three hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes. [15][20] The 3-amino-4-(benzylamino)benzoic acid structure possesses a classic hinge-binder pharmacophore. The secondary amine (at position 4) can act as a hydrogen bond donor to a backbone carbonyl in the hinge, while the free amine (at position 3) or the aromatic nitrogen can act as an acceptor. The benzyl group is well-suited to occupy the adjacent hydrophobic pocket, and the benzoic acid moiety can be solvent-exposed or form additional interactions. This arrangement makes the molecule a prime candidate for a scaffold in a kinase inhibitor discovery program. [13]
Caption: Proposed binding mode in a generic kinase active site.
Experimental Workflow for Kinase Inhibitor Discovery
Given the vastness of the human kinome (over 500 kinases), a broad screening approach is the most efficient starting point. [21][22]
-
Broad-Panel Kinase Screen:
-
Submit the compound for screening against a large, commercially available kinase panel (e.g., 24 to 480+ kinases). [23][24][25]These services typically provide percent inhibition data at a single concentration (e.g., 1 or 10 µM).
-
Rationale: This unbiased approach rapidly identifies potential kinase targets across the entire kinome, revealing both expected and unexpected activities. [21]
-
-
Hit Validation and IC₅₀ Determination:
-
For any kinases showing significant inhibition (>50-70%) in the primary screen, perform follow-up dose-response assays to determine the IC₅₀ value.
-
This step validates the initial hits and quantifies their potency.
-
-
Selectivity Profiling:
-
Analyze the IC₅₀ data to build a selectivity profile. An ideal lead compound will show high potency against a specific target (or a desired set of targets) with minimal activity against other kinases.
-
-
Computational Docking and SAR:
-
Use computational modeling to dock the compound into the crystal structures of validated hit kinases. This can help rationalize the observed activity and guide the synthesis of more potent and selective analogs (Structure-Activity Relationship, SAR).
-
Protocol Outline: Commercial Kinase Profiling Service
Engaging a contract research organization (CRO) for kinase profiling is standard industry practice. The general workflow is as follows:
-
Compound Submission:
-
Provide a high-purity sample of 3-amino-4-(benzylamino)benzoic acid, typically as a 10 mM stock solution in 100% DMSO.
-
Specify the screening concentration (e.g., 1 µM) and the desired kinase panel.
-
-
Assay Performance (by CRO):
-
Data Reporting:
-
The CRO will provide a comprehensive report, usually including:
-
Percent inhibition for each kinase at the tested concentration.
-
Z'-scores or other quality control metrics to validate the assay performance.
-
Graphical representations of the data (e.g., kinome maps) to visualize selectivity.
-
-
Part 5: Summary and Future Directions
3-amino-4-(benzylamino)benzoic acid represents a molecule of significant untapped potential. Its structure contains validated pharmacophores that suggest plausible and testable applications in anti-inflammatory, antimicrobial, and oncology research. This guide provides the foundational hypotheses and detailed, actionable experimental plans for initiating the scientific exploration of this compound.
Future work should focus on:
-
Chemical Synthesis and Optimization: Establishing a robust synthetic route is the first practical step. [26][27]Following initial biological validation, a medicinal chemistry program should be initiated to explore the structure-activity relationship (SAR) by modifying the benzyl and benzoic acid moieties to improve potency and selectivity.
-
In Vivo Validation: Promising hits from in vitro and cell-based assays must be advanced into relevant animal models to assess efficacy, pharmacokinetics, and safety.
-
Expanded Mechanistic Studies: For any confirmed activity, deeper mechanistic studies (e.g., X-ray crystallography with a target protein, downstream signaling analysis) will be critical for understanding the compound's precise mode of action.
By following the rigorous, hypothesis-driven approach outlined herein, researchers can efficiently unlock the therapeutic potential of this novel chemical entity.
References
-
Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Retrieved from [Link]
-
Arzneimittelforschung. (1995). Synthesis, analgesic and anti inflammatory activities of some new fenamate analogues. Retrieved from [Link]
-
Mini Reviews in Medicinal Chemistry. (2023). Folate Pathway Inhibitors, An Underestimated and Underexplored Molecular Target for New Anti-tuberculosis Agents. PubMed. Retrieved from [Link]
-
Molecules. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. Retrieved from [Link]
-
BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2012). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]
-
Fiveable. (n.d.). Inhibition of folate synthesis Definition. Retrieved from [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. National Center for Biotechnology Information. Retrieved from [Link]
-
News-Medical.Net. (2024). What are Folate inhibitors and how do they work?. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
-
Molecules. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. National Center for Biotechnology Information. Retrieved from [Link]
-
Analytical and Bioanalytical Chemistry. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. Retrieved from [Link]
-
Drug Development Research. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. Retrieved from [Link]
-
Microbe Notes. (2023). Folic acid synthesis inhibitors- Definition, Examples, Inhibition, Resistance. Retrieved from [Link]
-
ResearchGate. (2023). Designing of kinase hinge binders: A medicinal chemistry perspective. Retrieved from [Link]
-
Pharmaceuticals. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2015). Kinase hinge binding scaffolds and their hydrogen bond patterns. PubMed. Retrieved from [Link]
-
SLAS Discovery. (2007). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. Retrieved from [Link]
-
Medical Science. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Fenamates. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. Retrieved from [Link]
-
Nature Communications. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-(methylamino)benzoic acid. Retrieved from [Link]
-
Journal of Biomolecular Screening. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
-
Molecules. (2022). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2009). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved from [Link]
-
Molecules. (2022). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
-
Nature Biotechnology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2014). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydropteroate synthase. Retrieved from [Link]
-
PDB-101. (n.d.). Dihydropteroate Synthase. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. Retrieved from [Link]
- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
-
Journal of Biological Chemistry. (2017). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, analgesic and anti inflammatory activities of some new fenamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biosolveit.de [biosolveit.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hinge Binders Library - Enamine [enamine.net]
- 21. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 26. researchgate.net [researchgate.net]
- 27. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis of 3-amino-4-(benzylamino)benzoic acid via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-4-(benzylamino)benzoic acid is a valuable scaffold in medicinal chemistry and materials science. Its unique trifunctional nature, possessing two distinct amino groups and a carboxylic acid, allows for diverse derivatization and incorporation into larger molecular frameworks. This application note provides a detailed, field-proven protocol for the synthesis of this target molecule via a one-pot reductive amination strategy. This method is advantageous due to its operational simplicity, mild reaction conditions, and generally high yields.[1]
The core of this synthetic approach lies in the reductive amination between 4-amino-3-nitrobenzoic acid and benzaldehyde. The reaction proceeds through the in-situ formation of an imine intermediate, which is subsequently reduced to the desired secondary amine. The nitro group is concurrently reduced to a primary amine under the same reaction conditions. This tandem reaction streamlines the synthesis, avoiding the need for isolation of intermediates and multiple reaction steps.[1][2][3]
Reaction Scheme
The overall transformation can be depicted as follows:
Caption: Simplified mechanism of reductive amination.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of 3-amino-4-(benzylamino)benzoic acid. Optimization may be required based on the specific laboratory setup and reagent purity.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Purity | Supplier |
| 4-amino-3-nitrobenzoic acid | C₇H₆N₂O₄ | 182.14 | ≥98% | Sigma-Aldrich |
| Benzaldehyde | C₇H₆O | 106.12 | ≥99% | Sigma-Aldrich |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 95% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | ≥99.7% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | - | - |
| Brine | NaCl (aq) | - | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-amino-3-nitrobenzoic acid (1.0 eq).
-
Solvent and Reagents Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to create a suspension. Follow this with the addition of benzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Initiation of Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product is typically a solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel. [4][5]
Characterization
The identity and purity of the final product, 3-amino-4-(benzylamino)benzoic acid, should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of aromatic and benzylic protons.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product. [6]* Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H, C=O, COOH).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to proceed for a longer duration or gently heat the reaction mixture (e.g., to 40-50 °C). |
| Inactive reducing agent. | Use a fresh bottle of sodium triacetoxyborohydride. | |
| Formation of side products | Presence of water in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. |
| Over-reduction or side reactions of the aldehyde. | Add the reducing agent slowly and portion-wise. | |
| Difficult purification | Impurities from starting materials. | Use highly pure starting materials. |
| Complex mixture of products. | Optimize reaction conditions (e.g., temperature, stoichiometry) to improve selectivity. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle it with care in an inert atmosphere if possible.
-
1,2-Dichloroethane is a toxic and flammable solvent. Avoid inhalation and skin contact.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 3-amino-4-(benzylamino)benzoic acid via reductive amination. The described protocol, coupled with the mechanistic insights and troubleshooting guide, offers researchers a reliable method for obtaining this versatile chemical building block. The principles outlined here can be adapted for the synthesis of a wide range of substituted secondary amines, highlighting the broad applicability of reductive amination in modern organic and medicinal chemistry.
References
-
Wikipedia. Reductive amination. [Link]
-
Organic Chemistry Tutor. Reductive Amination. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
-
Wikipedia. Sodium triacetoxyborohydride. [Link]
-
PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. [Link]
- Google Patents.
-
YouTube. (2022). Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. [Link]
-
PubMed. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. [Link]
- Google Patents. Method for preparing p-aminobenzoic acid.
-
ResearchGate. (2017). Reductive amination of nitrobenzene with different aldehydes. [Link]
- Google Patents. Preparation method of 3-amino-4-hydroxybenzoic acid.
-
ResearchGate. (2016). Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. [Link]
- Myers, A. G. (2011).
- Google Patents. Preparation method of 3-amino-4-methoxybenzaniline.
- Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
National Institutes of Health. (2024). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. [Link]
-
Indian Academy of Sciences. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
-
European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. [Link]
-
Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
National Institutes of Health. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
PubChem. 4-(Benzylamino)benzoic acid. [Link]
-
ResearchGate. (2021). Synthesis of 4-amino-3-nitrobenzaldehyde. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
Application Notes & Protocols: 3-amino-4-(benzylamino)benzoic acid as a Versatile Scaffold in Medicinal Chemistry
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 3-amino-4-(benzylamino)benzoic acid as a pivotal building block in medicinal chemistry. Its unique trifunctional architecture—comprising a carboxylic acid, a primary aromatic amine, and a secondary benzylamine—offers remarkable versatility for constructing complex molecular entities. We delve into the core chemical principles, structure-activity relationship (SAR) insights, and detailed, field-proven protocols for leveraging this scaffold, with a primary focus on its utility in synthesizing biologically active heterocyclic systems such as quinazolinones.
Introduction: The Strategic Value of the Scaffold
Substituted aminobenzoic acids are foundational scaffolds in drug discovery, present in a wide array of therapeutic agents.[1][2] The 4-aminobenzoic acid (PABA) framework, in particular, is a well-established starting point for developing compounds with diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.[2]
The subject of this guide, 3-amino-4-(benzylamino)benzoic acid , represents a significant evolution of this basic template. Its design incorporates three key functional handles, each with a distinct reactivity profile, enabling orthogonal chemical modifications and the systematic exploration of chemical space.
-
Carboxylic Acid (C1): Serves as a classical anchor for forming amides and esters, allowing for the introduction of diverse side chains to modulate physicochemical properties like solubility and cell permeability or to engage in critical hydrogen bonding with biological targets.[1]
-
Primary Amino Group (C3): A potent nucleophile, ideal for derivatization or for participating in cyclization reactions to form heterocyclic rings. Its position ortho to the carboxylic acid is particularly strategic for building fused ring systems.
-
Secondary Benzylamino Group (C4): The benzyl moiety provides a lipophilic substituent that can be tailored to fit into hydrophobic pockets of target proteins. The secondary amine itself is a key structural element, influencing the electronic properties of the aromatic ring and serving as a hydrogen bond donor.
This trifecta of reactive sites makes 3-amino-4-(benzylamino)benzoic acid an exceptionally powerful precursor for generating libraries of complex molecules, most notably in the synthesis of quinazolinone-based inhibitors.[3][4]
Physicochemical Properties & Synthesis Overview
A foundational understanding of the molecule's properties and synthesis is crucial for its effective application.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 3-amino-4-(benzylamino)benzoic acid |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)O)N |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 87.42 Ų |
Data synthesized from analogous structures and computational predictions.
Synthetic Strategy
The synthesis of 3-amino-4-(benzylamino)benzoic acid is typically achieved through a multi-step sequence starting from a commercially available nitrobenzoic acid derivative. A plausible and efficient route involves nucleophilic aromatic substitution followed by reduction.
Caption: Plausible synthetic route to the target building block.
This process first displaces the chloro group with benzylamine and then selectively reduces the nitro group to the primary amine, yielding the desired product.
Core Application: Synthesis of Quinazolinone Heterocycles
A primary application of this building block is its role as a direct precursor to the quinazolin-4-one core, a privileged scaffold in medicinal chemistry renowned for its broad spectrum of biological activities, including potent anticancer and antimicrobial properties.[4][5]
The structural arrangement of the ortho-amino carboxylic acid in 3-amino-4-(benzylamino)benzoic acid is perfectly primed for condensation and cyclization with a one-carbon (C1) synthon. This reaction, often referred to as the Niementowski quinazolinone synthesis or a related variant, efficiently constructs the fused pyrimidinone ring.
Caption: Cyclization pathway to the quinazolinone scaffold. (Note: Images are placeholders for chemical structures).
This transformation is foundational for creating advanced drug candidates. For instance, in the development of dual PI3K/HDAC inhibitors, a quinazolinone core derived from a similar precursor was strategically functionalized to incorporate a pharmacophore for a second target, demonstrating the building block's utility in multi-target drug design.[3]
Structure-Activity Relationship (SAR) Guidance
Effective use of this building block requires a clear understanding of how modifications at its key positions can influence biological activity. The following table summarizes key SAR insights derived from analogous chemical series.[1][3][6][7]
Table 2: SAR Insights for Drug Design
| Position of Modification | Potential Modification | Rationale & Predicted Impact |
| C1 - Carboxylic Acid | Convert to amide or ester. | Modulate Pharmacokinetics: Amides/esters can act as prodrugs, improving cell permeability and metabolic stability.[1] Can also introduce new vectors for target interaction. |
| C3 - Primary Amine | Acylation, alkylation, or use as a linker attachment point. | Introduce Specificity/Potency: Functionalization here can introduce groups that interact with specific residues in a target's binding pocket or serve as a linker to connect to another pharmacophore.[3] |
| C4 - Benzyl Group | Introduce substituents (e.g., -Cl, -Br, -OCH₃, -CF₃) on the phenyl ring. | Tune Lipophilicity & Binding: Substituents can modulate electronic properties and create specific interactions (e.g., halogen bonds, H-bonds) to enhance binding affinity and selectivity.[6] |
| C4 - N-H Amine | N/A (typically preserved for structural integrity) | Maintain Core Structure: This secondary amine is integral to the overall conformation and electronic nature of the scaffold, often participating in intramolecular hydrogen bonding or key interactions within the quinazolinone ring system. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common transformations using 3-amino-4-(benzylamino)benzoic acid.
Protocol 1: Synthesis of an 8-(Benzylamino)quinazolin-4(3H)-one Derivative
Principle: This protocol describes the cyclocondensation of the building block with triethyl orthoformate to construct the quinazolinone core. The reaction proceeds via formation of an intermediate amidine which then undergoes intramolecular cyclization.
Caption: Experimental workflow for quinazolinone synthesis.
Materials and Reagents:
-
3-amino-4-(benzylamino)benzoic acid
-
Triethyl orthoformate (TEOF)
-
Acetic anhydride
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
TLC plates (silica gel) and developing chamber
-
Filtration apparatus (Büchner funnel)
Procedure:
-
To a round-bottom flask, add 3-amino-4-(benzylamino)benzoic acid (1.0 eq).
-
Add acetic anhydride (approx. 10 volumes, e.g., 10 mL per 1 g of starting material).
-
Add triethyl orthoformate (3.0 eq).
-
Equip the flask with a reflux condenser and begin stirring.
-
Heat the mixture to reflux (approx. 140 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent), observing the consumption of the starting material.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
A precipitate will typically form upon cooling. If necessary, place the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove residual acetic anhydride and other impurities.
-
Dry the product under vacuum to yield the crude quinazolinone derivative.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Amide Bond Formation via Carboxylic Acid Coupling
Principle: This protocol details the formation of an amide bond by coupling the carboxylic acid of the building block with a primary or secondary amine using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent.
Caption: Experimental workflow for amide coupling.
Materials and Reagents:
-
3-amino-4-(benzylamino)benzoic acid
-
Target amine (e.g., morpholine)
-
HATU (coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask and magnetic stir bar
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-(benzylamino)benzoic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.
-
To this stirring solution, add HATU (1.2 eq).
-
Add DIPEA (2.5 eq) dropwise. The solution may change color.
-
Allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure of the final amide product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central.
- Synthesis of quinazoline‐4‐ones/quinazolines from benzoic acids, benzamides, benzimidates, aminobenzonitriles, and substituted anilines.
- Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
- Steps involved in synthesis of 3-(benzylideneamino)-2-phenyl quinazolin-4(3H).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives.
- Synthesis of quinazolinones. Organic Chemistry Portal.
- Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PubMed Central.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- 3-Amino-4-(methylamino)benzoic acid | C8H10N2O2 | CID 11521144. PubChem.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Formation of amides: one-pot condensation of carboxylic acids and amines medi
- Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PubMed Central.
- Structure activity relationship of the synthesized compounds.
- 4-(Benzylamino)benzoic acid | C14H13NO2 | CID 853546. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Analytical methods for "3-amino-4-(benzylamino)benzoic acid" quantification
An Application Note and Protocol for the Quantification of 3-amino-4-(benzylamino)benzoic acid
Introduction
3-amino-4-(benzylamino)benzoic acid (Molecular Formula: C₁₄H₁₄N₂O₂, Molecular Weight: 242.27 g/mol ) is an aromatic amine and a benzoic acid derivative.[1] The precise and accurate quantification of such molecules is critical in the pharmaceutical industry, where they may arise as synthetic intermediates, impurities, or degradation products.[2] Regulatory bodies require that impurities in drug substances and products are carefully monitored and controlled to ensure patient safety.[2] Therefore, robust and validated analytical methods are essential for quality control, stability testing, and regulatory submissions.
This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the analytical methods for quantifying 3-amino-4-(benzylamino)benzoic acid. It outlines detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely applicable and robust technique, and offers insights into Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for applications requiring higher sensitivity and selectivity. The methodologies are grounded in the principles of scientific integrity and adhere to the validation standards set forth by the International Council for Harmonisation (ICH).[3][4]
Physicochemical Properties of the Analyte
A fundamental understanding of the analyte's properties is the first step in developing a robust analytical method.
| Property | Value | Source |
| CAS Number | 66315-38-6 | [1] |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Chemical Structure | Aromatic carboxylic acid with two amino groups | [1] |
| Expected Properties | UV absorbance due to aromatic rings; ionizable for mass spectrometry and pH-dependent solubility. | N/A |
Overview of Analytical Techniques
The choice of analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.[5]
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-to-charge ratio detection. | Direct measurement of UV light absorbance by the analyte in solution. |
| Selectivity | Good to Excellent. Based on retention time and UV spectrum. | Highest. Based on retention time, precursor ion, and product ion m/z. | Low. Susceptible to interference from any other UV-absorbing compounds.[5] |
| Sensitivity | Moderate (µg/mL to ng/mL range). | Highest (ng/mL to pg/mL range).[5] | Low (µg/mL range). |
| Matrix Complexity | Suitable for moderately complex matrices with proper sample cleanup.[6] | Ideal for highly complex matrices (e.g., biological fluids).[7][8] | Best for relatively pure samples or simple matrices.[5] |
| Cost | Moderate instrumentation and operational costs. | High initial instrumentation cost. | Low instrumentation and operational costs. |
| Primary Use Case | Routine quality control, purity assessment, and stability testing. | Trace-level impurity analysis, bioanalysis, and metabolite identification. | Quick estimation in pure substance or process monitoring. |
Primary Recommended Method: High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely used technique for quantifying aromatic compounds, offering an excellent balance of sensitivity, selectivity, and cost-effectiveness.[5] The following protocol is a validated starting point for the analysis of 3-amino-4-(benzylamino)benzoic acid.
Causality Behind Experimental Choices
-
Column: A C18 reversed-phase column is chosen for its versatility and effectiveness in retaining moderately polar to non-polar aromatic compounds like the analyte. The hydrophobic stationary phase interacts with the benzyl and phenyl rings.
-
Mobile Phase: A mixture of a weak acid (phosphoric or formic acid) in water and an organic solvent (acetonitrile or methanol) is standard for reversed-phase chromatography of ionizable compounds. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
-
Detection: Aromatic compounds exhibit strong UV absorbance. A Diode Array Detector (DAD) is recommended as it can acquire spectra across a range of wavelengths, which helps in assessing peak purity and confirming analyte identity. The optimal wavelength should be determined by scanning a standard solution to find the absorbance maximum (λ-max).
Experimental Workflow Diagram
Caption: High-level workflow for HPLC quantification.
Detailed Protocol: HPLC-UV Quantification
1. Materials and Reagents
-
3-amino-4-(benzylamino)benzoic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (or Formic acid, HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.45 µm, nylon or PTFE)
2. Standard Solution Preparation [6]
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol or a 50:50 mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[6]
3. Sample Preparation [6]
-
Drug Substance/Pure Sample: Accurately weigh an appropriate amount of the sample, dissolve in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Drug Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a target amount of the active ingredient. Extract the analyte with a suitable solvent (e.g., methanol) using vortexing and sonication. Centrifuge to separate excipients. Dilute the supernatant with the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.
4. Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity LC or equivalent system with a Diode Array Detector (DAD).[9]
-
Column: Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic: 60:40 (v/v) Water (containing 0.1% Phosphoric Acid) : Acetonitrile. Note: Gradient elution may be required to separate the analyte from impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the absorbance maximum (λ-max) of the analyte (e.g., ~254 nm, to be determined experimentally) and collect spectral data from 200-400 nm.
5. Data Analysis and Quantification
-
Equilibrate the system until a stable baseline is achieved.[6]
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Perform a system suitability test (SST) by injecting a working standard solution multiple times (e.g., n=5). The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
-
Inject the calibration standards to generate a linearity curve by plotting peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Inject the prepared sample solutions.
-
Calculate the concentration of 3-amino-4-(benzylamino)benzoic acid in the samples using the linear regression equation derived from the calibration curve.
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for trace-level quantification or analysis in complex biological matrices due to its superior sensitivity and selectivity.[5] The method involves separating the analyte via LC and then detecting it based on its specific mass-to-charge ratio (m/z) and its fragmentation pattern.
Protocol: LC-MS/MS Quantification
1. Sample and Standard Preparation
-
Preparation is similar to the HPLC method, but may require a more rigorous cleanup step like solid-phase extraction (SPE) to minimize matrix effects that can suppress ionization.[5][10] For biological samples like plasma, protein precipitation followed by supernatant injection is a common approach.[7][8]
2. UPLC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Column: Reversed-phase C18 column with smaller particle size for UPLC (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Formic acid is used as it is a volatile modifier compatible with mass spectrometry.[11]
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate. (This is an example and must be optimized).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is likely suitable due to the presence of amino groups.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺ (m/z 243.1). The product ions must be determined by infusing a standard solution and performing a product ion scan.
Method Validation Protocol (ICH Q2(R2))
Any analytical procedure must be validated to demonstrate that it is suitable for its intended purpose.[3][4] The validation should be performed according to ICH Q2(R2) guidelines, which outline the necessary performance characteristics.[3][4]
Validation Workflow
Caption: Key parameters for analytical method validation.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.[12][13] | Peak purity index > 990 (DAD); no interfering peaks at the retention time of the analyte in blank/placebo samples. For impurity methods, demonstrate separation from the main component.[12] |
| Linearity | To demonstrate a direct proportional relationship between concentration and analytical response over a defined range.[3] | Correlation coefficient (R²) ≥ 0.999. Visual inspection of the plot should show a linear relationship. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[13] | For assay: 80-120% of the test concentration. For an impurity: From the reporting level to 120% of the specification limit.[12] |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies.[13] | 98.0% to 102.0% recovery for assay. For impurities, recovery should be assessed at the limit.[3] |
| Precision | The degree of scatter between a series of measurements. Evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[3] | Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%. For impurity analysis, criteria may be wider (e.g., RSD ≤ 10%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9] | Typically determined by a signal-to-noise ratio of 10:1. Precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).[9] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | System suitability parameters should remain within acceptance criteria under all varied conditions. |
Conclusion
The quantification of 3-amino-4-(benzylamino)benzoic acid can be reliably achieved using reversed-phase HPLC with UV detection, which provides a robust and cost-effective solution for routine quality control and purity analysis in the pharmaceutical industry. For applications demanding higher sensitivity or for analysis in complex biological matrices, an LC-MS/MS method offers superior performance. Regardless of the chosen technique, a thorough method validation in accordance with ICH Q2(R2) guidelines is mandatory to ensure the generation of accurate, reliable, and reproducible data, thereby guaranteeing product quality and regulatory compliance.
References
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC)
- AMSbiopharma.
- Analyst (RSC Publishing).
- Guidechem. 3-AMINO-4-BENZYLAMINO-BENZOIC ACID 66315-38-6 wiki.
- Agilent Technologies.
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency (EMA). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology.
- European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products.
- Pharma Talks. Understanding ICH Q2(R2)
- ResearchGate. How to measure aromatic amine compounds using uv/visible spectrophotometer?
- SIELC Technologies. Separation of Benzoic acid, 3-amino-4-chloro-, dodecyl ester on Newcrom R1 HPLC column.
- Rasayan Journal of Chemistry.
- TrAC Trends in Analytical Chemistry.
- Waters Corporation. A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS.
- Benchchem.
- Helix Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid.
- ResearchGate. 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
- Shimadzu.
- Waters Corporation. UPLC-MS/MS Analysis of 45 Amino Acids Using the Kairos Amino Acid Kit for Biomedical Research.
Sources
- 1. Page loading... [guidechem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bib.irb.hr:8443 [bib.irb.hr:8443]
- 11. Separation of Benzoic acid, 3-amino-4-chloro-, dodecyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. database.ich.org [database.ich.org]
- 13. youtube.com [youtube.com]
Application Note: A Researcher's Guide to 3-amino-4-(benzylamino)benzoic acid in Antibacterial Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery of novel antibacterial agents with unique mechanisms of action. Benzoic acid derivatives, particularly those related to para-aminobenzoic acid (PABA), represent a promising class of compounds for development.[1][2] PABA is an essential metabolite in the bacterial folic acid synthesis pathway, a pathway absent in humans, making it an attractive target for selective toxicity.[3][4] Sulfonamides, the first commercially available antibiotics, function by acting as competitive inhibitors of dihydropteroate synthase, the enzyme that utilizes PABA.[3][5]
This application note provides a comprehensive technical guide for researchers on the synthesis, characterization, and evaluation of a novel PABA analog, 3-amino-4-(benzylamino)benzoic acid , as a potential antibacterial agent. We offer field-proven, step-by-step protocols for its chemical synthesis, in vitro efficacy testing, preliminary safety profiling, and investigation into its mechanism of action.
Part 1: Synthesis and Characterization
Rationale
A robust and reproducible synthesis is the foundational step in evaluating any new chemical entity. The proposed protocol utilizes a reductive amination strategy, a reliable and high-yielding method for forming secondary amines. This approach has been successfully applied to the synthesis of structurally related 4-(benzylamino)benzoic acid derivatives.[6][7] The starting materials, 3,4-diaminobenzoic acid and benzaldehyde, are commercially available and react to form an intermediate imine, which is subsequently reduced in situ by sodium borohydride to yield the target compound. Proper characterization using standard analytical techniques is critical to confirm the identity and purity of the synthesized molecule before biological evaluation.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of 3-amino-4-(benzylamino)benzoic acid.
Protocol 1.1: Synthesis via Reductive Amination
Materials:
-
3,4-Diaminobenzoic acid
-
Benzaldehyde
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1 equivalent) in anhydrous methanol.
-
Add benzaldehyde (1 equivalent) to the solution and stir at room temperature for 15-20 minutes. The formation of the imine intermediate may be observed as a color change or precipitation.[6][7]
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions over 10-15 minutes. The precipitate should dissolve as the imine is reduced.[6][7]
-
After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Acidify the mixture with dilute HCl to pH ~2-3 to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.
Protocol 1.2: Structural Characterization
-
Nuclear Magnetic Resonance (NMR): Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure, referencing expected shifts for similar compounds.[6][8]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Analyze the product to identify key functional groups, such as N-H stretches (amines), C=O stretch (carboxylic acid), and aromatic C-H bends.[6][8]
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its elemental composition.
Part 2: In Vitro Antibacterial Efficacy Assessment
Rationale
The primary goal of in vitro screening is to determine the potency and spectrum of the compound's antibacterial activity.[9] The Minimum Inhibitory Concentration (MIC) is the fundamental metric, defining the lowest concentration of an agent that prevents the visible growth of a microorganism.[10][11] Following MIC determination, the Minimum Bactericidal Concentration (MBC) can be assessed to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[10] These assays are typically performed in 96-well microtiter plates for efficiency and are essential for comparing the compound's activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[12][13]
Experimental Workflow: In Vitro Efficacy
Caption: Standard workflow for determining MIC and MBC values.
Protocol 2.1: MIC via Broth Microdilution
Materials:
-
Synthesized 3-amino-4-(benzylamino)benzoic acid
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Spectrophotometer
-
Plate incubator
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO).
-
Prepare a bacterial inoculum by suspending colonies from an overnight agar plate in CAMHB to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the compound stock solution to the first column of wells and perform 2-fold serial dilutions across the plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[10][11]
Protocol 2.2: MBC Determination
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10]
Data Presentation: Efficacy Summary
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| S. aureus ATCC 29213 | Gram-positive | |||
| E. coli ATCC 25922 | Gram-negative | |||
| P. aeruginosa ATCC 27853 | Gram-negative | |||
| MRSA USA300 | Gram-positive |
An MBC/MIC ratio of ≤ 4 is typically considered bactericidal.
Part 3: Cytotoxicity and Safety Evaluation
Rationale
A promising antimicrobial candidate must exhibit selective toxicity, meaning it is harmful to pathogens but safe for host cells.[14][15] Cytotoxicity assays are crucial for establishing a preliminary safety profile and determining the therapeutic window of a compound.[16][17] The MTT assay is a widely used colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability.[18] A hemolytic assay is also performed to evaluate the compound's potential to lyse red blood cells, a key indicator of membrane-damaging effects.[14]
Experimental Workflow: Cytotoxicity
Caption: Parallel workflow for assessing mammalian cell and red blood cell toxicity.
Protocol 3.1: MTT Cell Viability Assay
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well tissue culture plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Incubate for 24-72 hours.
-
After incubation, add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]
-
Remove the medium and dissolve the formazan crystals with the solubilization buffer.
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Presentation: Safety Profile
| Assay Type | Cell Line/Target | Result (IC₅₀/HC₅₀) | Selectivity Index (SI) vs. S. aureus |
| Cytotoxicity | HEK293 | µg/mL | IC₅₀ / MIC |
| Hemolysis | hRBCs | µg/mL | HC₅₀ / MIC |
A higher Selectivity Index indicates greater selectivity for bacteria over host cells.
Part 4: Investigating the Mechanism of Action (MoA)
Rationale
Understanding a compound's MoA is crucial for lead optimization and predicting potential resistance mechanisms. Given that 3-amino-4-(benzylamino)benzoic acid is a structural analog of PABA, a primary hypothesis is that it competitively inhibits dihydropteroate synthase, disrupting the folate biosynthesis pathway essential for bacterial survival.[3][5] A PABA competition assay provides a direct method to test this hypothesis. If the compound's antibacterial activity is reversed or diminished by the addition of exogenous PABA, it strongly supports the proposed MoA.[5]
Pathway Diagram: Folate Synthesis Inhibition
Caption: Proposed inhibition of the bacterial folate pathway by the PABA analog.
Protocol 4.1: PABA Competition Assay
Materials:
-
All materials required for the MIC assay (Protocol 2.1)
-
PABA stock solution
Procedure:
-
This assay is a modification of the standard MIC protocol.
-
Prepare two sets of 96-well plates with serial dilutions of the test compound.
-
For the "competition" plate set, supplement the CAMHB with a fixed, sub-inhibitory concentration of PABA (e.g., 128 µg/mL). The other plate set will use standard CAMHB.
-
Perform the MIC assay as described in Protocol 2.1 for both sets of plates using a susceptible bacterial strain.
-
Compare the MIC values obtained in the presence and absence of exogenous PABA.
Data Interpretation:
-
Significant MIC Increase (>4-fold) with PABA: This result indicates that PABA competes with the compound, strongly supporting the hypothesis that the compound targets the folate biosynthesis pathway at or upstream of PABA incorporation.[5]
-
No Change in MIC with PABA: This result suggests the compound's antibacterial activity is likely independent of the PABA-utilizing folate pathway, pointing towards a different mechanism of action.
References
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 416, 153-167.
- Riemens, A. M., van der Heijden, C. A., & de Jong, W. H. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing.
-
National Center for Biotechnology Information. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- A4L Project. (n.d.). In vitro antibacterial activity screening.
- Zahra, M., et al. (2023).
- Patsnap. (2024). What is the mechanism of Aminobenzoic acid?
- Wood, W. B. (1942). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OF p-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. The Journal of Experimental Medicine, 75(4), 369-381.
- Krátký, M., et al. (2021). Mode of the action of the p-aminobenzoic acid during the inhibition of the acetylcholine esterase on synaptic cleft.
- Kumar, R., et al. (2015). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 3(1), 29-41.
- Krátký, M., et al. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 23(11), 2947.
- Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine, 5(2), 114-123.
- Al-Warhi, T., et al. (2024). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)
- Al-Warhi, T., et al. (2024). An Insight into the Anticancer and Antibacterial Properties of New 4-(Benzylamino)benzoic Acid Derivatives: Synthesis and X-ray Crystallographic Analysis. Preprints.org.
-
PrepChem. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]
- Kovaľ, J., et al. (2022). Preliminary Investigation of the Antibacterial Activity of Antitumor Drug 3-Amino-1,2,4-Benzotriazine-1,4-Dioxide (Tirapazamine)
- Patel, N. B., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Journal of the Serbian Chemical Society, 82(5), 535-546.
- Al-Warhi, T., et al. (2024). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives.
- European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. (EP 0206635 B1).
- El-Gohary, N. S., & Shaaban, M. I. (2022). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Frontiers in Chemistry, 10, 1047685.
Sources
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Insight into the Anticancer and Antibacterial Properties of New 4-(Benzylamino)benzoic Acid Derivatives: Synthesis and X-ray Crystallographic Analysis[v1] | Preprints.org [preprints.org]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibtbioservices.com [ibtbioservices.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. In vitro antibacterial activity screening – Database of A4L Assets and Technologies [a4l-assets.biomedcentrum.sav.sk]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays Involving 3-Amino-4-(benzylamino)benzoic Acid Derivatives
Introduction: Unveiling the Therapeutic Potential of 3-Amino-4-(benzylamino)benzoic Acid Derivatives
The scaffold of 3-amino-4-(benzylamino)benzoic acid represents a promising starting point for the development of novel therapeutic agents. Derivatives of the structurally related aminobenzoic acids have demonstrated a wide array of biological activities, including antimicrobial and antiproliferative effects. Specifically, certain 4-(benzylamino)benzoic acid derivatives have shown anticancer activity against lung cancer cell lines, and a related compound, 3-amino-4-(methylamino)benzoic acid, has been found to inhibit the growth of retinoblastoma cells.
Given their chemical architecture, these compounds are prime candidates for investigation as small molecule kinase inhibitors. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of kinase inhibitors has revolutionized cancer therapy, with drugs like Imatinib (a Bcr-Abl inhibitor) serving as a prominent example. Therefore, a systematic evaluation of 3-amino-4-(benzylamino)benzoic acid derivatives in cell-based assays is a critical step in elucidating their mechanism of action and therapeutic potential.
This guide provides a comprehensive overview and detailed protocols for a tiered approach to characterizing the in vitro cellular effects of this compound class. We will focus on three fundamental assays: the MTT assay for cell viability, the BrdU assay for cell proliferation, and the Caspase-Glo 3/7 assay for apoptosis. These assays, when performed in concert, provide a robust initial assessment of a compound's cytotoxic and cytostatic effects.
Experimental Workflow: A Tiered Approach to Compound Characterization
A logical progression of experiments is essential for an efficient and informative evaluation of a novel compound. The following workflow is recommended to systematically assess the biological activity of 3-amino-4-(benzylamino)benzoic acid derivatives.
Figure 1. Tiered experimental workflow for characterizing novel 3-amino-4-(benzylamino)benzoic acid derivatives.
Protocol 1: Assessment of Cell Viability using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Causality Behind Experimental Choices:
-
Phenol Red-Free Medium: During the MTT incubation and solubilization steps, using a medium without phenol red is crucial because the color of phenol red can interfere with the absorbance reading of the formazan product.
-
Serum-Free Medium: Serum components can interact with MTT and affect its reduction, leading to inaccurate results. Therefore, the MTT incubation step is typically performed in a serum-free medium.
-
Solubilization Agent: The formazan crystals are insoluble in aqueous solutions and must be dissolved prior to absorbance measurement. Common solubilizing agents include dimethyl sulfoxide (DMSO), isopropanol, or a buffered solution containing a detergent like sodium dodecyl sulfate (SDS).
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells of the desired cell line (e.g., A549 non-small cell lung cancer cells).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 3-amino-4-(benzylamino)benzoic acid derivative in the appropriate cell culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells) and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. Visually inspect the wells for the formation of purple precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well.
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
| Parameter | Recommended Condition | Rationale |
| Cell Seeding Density | 5,000-10,000 cells/well | Ensures cells are in an exponential growth phase during treatment. |
| Compound Incubation | 24-72 hours | Allows for sufficient time to observe cytotoxic or cytostatic effects. |
| MTT Concentration | 0.5 mg/mL | Standard concentration for optimal formazan production. |
| MTT Incubation Time | 2-4 hours | Sufficient time for formazan crystal formation in viable cells. |
| Absorbance Wavelength | 570 nm (reference 630 |
The Strategic Utility of 3-amino-4-(benzylamino)benzoic Acid in the Synthesis of Fused Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Heterocyclic Chemistry
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to the pharmacophores of numerous therapeutic agents and the functional core of advanced materials. Among the myriad of synthons available to the modern chemist, 3-amino-4-(benzylamino)benzoic acid emerges as a highly versatile and strategic building block. Its unique arrangement of a carboxylic acid ortho to a primary amine, and adjacent to a secondary benzylamine, provides a rich platform for a variety of cyclization strategies, leading to the construction of important heterocyclic systems such as quinazolinones and benzodiazepines. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this valuable intermediate. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Part 1: Synthesis of 3-amino-4-(benzylamino)benzoic Acid
The successful application of any building block is predicated on its efficient and reliable synthesis. Herein, we propose a robust two-step synthesis of 3-amino-4-(benzylamino)benzoic acid starting from commercially available 4-chloro-3-nitrobenzoic acid.
Step 1: Synthesis of 3-nitro-4-(benzylamino)benzoic acid
The initial step involves a nucleophilic aromatic substitution reaction where the chloro group of 4-chloro-3-nitrobenzoic acid is displaced by benzylamine. The electron-withdrawing nature of the nitro and carboxylic acid groups activates the aromatic ring towards nucleophilic attack at the 4-position.
Figure 1: Synthesis of 3-nitro-4-(benzylamino)benzoic acid.
Protocol 1: Synthesis of 3-nitro-4-(benzylamino)benzoic acid
| Step | Procedure | Rationale |
| 1 | To a solution of 4-chloro-3-nitrobenzoic acid (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq) and benzylamine (1.2 eq). | DMF is an excellent polar aprotic solvent for this type of reaction. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. |
| 2 | Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). | Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution. TLC allows for the tracking of the consumption of the starting material. |
| 3 | After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. | This step precipitates the product and dissolves the inorganic salts. |
| 4 | Acidify the aqueous mixture with 2N HCl to a pH of ~2-3. | Acidification protonates the carboxylic acid group, leading to the precipitation of the desired product. |
| 5 | Filter the precipitate, wash with water, and dry under vacuum to obtain 3-nitro-4-(benzylamino)benzoic acid. | This isolates and purifies the crude product. |
Step 2: Reduction to 3-amino-4-(benzylamino)benzoic acid
The subsequent step is the reduction of the nitro group to a primary amine. This transformation is a critical step and can be achieved through various methods, with catalytic hydrogenation or metal-acid reductions being the most common. The choice of reducing agent is crucial to ensure the chemoselective reduction of the nitro group without affecting the carboxylic acid or the benzyl group.
Figure 2: Reduction of the nitro group to afford the target diamine.
Protocol 2: Synthesis of 3-amino-4-(benzylamino)benzoic acid
| Step | Procedure | Rationale |
| 1 | Method A: Catalytic Hydrogenation Dissolve 3-nitro-4-(benzylamino)benzoic acid (1.0 eq) in ethanol or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). | Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[1] |
| 2 | Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 6-12 hours. | The palladium surface catalyzes the addition of hydrogen across the nitro group. |
| 3 | Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. | Celite filtration effectively removes the solid catalyst. |
| 4 | Concentrate the filtrate under reduced pressure to obtain the desired product. | Evaporation of the solvent yields the product, which may be further purified by recrystallization if necessary. |
| 1 | Method B: Metal-Acid Reduction To a solution of 3-nitro-4-(benzylamino)benzoic acid (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq). | The SnCl₂/ethanol system is a classic and reliable method for the reduction of aromatic nitro groups.[2] |
| 2 | Reflux the reaction mixture for 3-5 hours, monitoring by TLC. | The heat accelerates the reduction process. |
| 3 | Cool the reaction to room temperature and pour into ice-water. Basify the mixture with a saturated solution of sodium bicarbonate to pH ~8. | Basification is necessary to precipitate the tin salts and liberate the free amine. |
| 4 | Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | This workup procedure isolates the product from the aqueous and inorganic components. |
Part 2: Application in the Synthesis of Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. The ortho-disposed amino and carboxylic acid functionalities in 3-amino-4-(benzylamino)benzoic acid make it an ideal precursor for the synthesis of this scaffold.
Synthesis of 1-benzyl-2-substituted-1H-benzo[d]imidazol-6-carboxylic acids
A common strategy for the formation of the quinazolinone ring involves the condensation of an anthranilic acid derivative with a one-carbon synthon, such as an orthoester or formic acid, followed by cyclization.
Figure 3: Proposed synthesis of quinazolin-4(3H)-one derivatives.
Protocol 3: General Procedure for the Synthesis of Quinazolin-4(3H)-ones
| Step | Procedure | Rationale |
| 1 | A mixture of 3-amino-4-(benzylamino)benzoic acid (1.0 eq) and an orthoester (e.g., triethyl orthoformate or triethyl orthoacetate) (5.0 eq) is heated at reflux for 4-6 hours. | The orthoester serves as both the reactant and the solvent in this condensation reaction. The excess orthoester drives the reaction to completion. |
| 2 | Monitor the reaction by TLC. Upon completion, the excess orthoester is removed under reduced pressure. | Removal of the volatile orthoester simplifies the workup. |
| 3 | The residue is triturated with diethyl ether or hexane to induce crystallization. | This step helps to solidify the product and remove any non-polar impurities. |
| 4 | The solid product is collected by filtration, washed with a cold non-polar solvent, and dried to afford the desired quinazolin-4(3H)-one derivative. | This provides the purified product. |
Part 3: Application in the Synthesis of 1,3-Dihydro-2H-benzo[e][3][4]diazepin-2-ones
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, most notably for its anxiolytic and anticonvulsant properties. The vicinal diamine functionality of 3-amino-4-(benzylamino)benzoic acid can be exploited for the synthesis of 1,3-dihydro-2H-benzo[e][3][4]diazepin-2-ones.
A plausible synthetic route involves the initial reaction of the more nucleophilic primary amine with an α-haloacetyl chloride to form an intermediate amide, which can then undergo intramolecular cyclization.
Figure 4: Proposed synthetic route to a benzodiazepine-2-one derivative.
Protocol 4: Proposed Synthesis of a 1,4-Benzodiazepin-2-one Derivative
| Step | Procedure | Rationale |
| 1 | To a cooled (0 °C) solution of 3-amino-4-(benzylamino)benzoic acid (1.0 eq) and triethylamine (2.2 eq) in a suitable solvent like dichloromethane (DCM), add chloroacetyl chloride (1.1 eq) dropwise. | The reaction is performed at low temperature to control the exothermicity. Triethylamine acts as a base to neutralize the HCl generated. |
| 2 | Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. | This allows for the formation of the chloroacetamide intermediate. |
| 3 | Upon completion of the first step, a suitable base (e.g., potassium carbonate) is added, and the mixture is heated to reflux to promote intramolecular cyclization. | The base facilitates the deprotonation of the secondary amine, which then acts as a nucleophile to displace the chloride, forming the seven-membered ring. |
| 4 | After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. | This workup removes inorganic byproducts and water. |
| 5 | The crude product is purified by column chromatography or recrystallization to afford the desired 1,4-benzodiazepin-2-one. | Purification is necessary to isolate the target compound from any side products or unreacted starting materials. |
Conclusion
3-Amino-4-(benzylamino)benzoic acid is a synthetically valuable building block that offers access to a diverse range of fused heterocyclic compounds. The protocols and synthetic strategies outlined in this application note provide a solid foundation for researchers to explore the utility of this compound in their own research endeavors. The inherent reactivity of its functional groups, coupled with the potential for further derivatization, positions 3-amino-4-(benzylamino)benzoic acid as a key player in the ongoing quest for novel and functional molecules in drug discovery and materials science.
References
- Weidenhagen, R. (1936). Über die Dehydrierung von Zuckern. Berichte der deutschen chemischen Gesellschaft (A and B Series), 69(9), 2263-2272.
- Phillips, M. A. (1928). The formation of 2-substituted benziminazoles. Journal of the Chemical Society (Resumed), 2393-2399.
- Hughes, D. L. (2022). Highlights of the Recent Patent Literature─Focus on Biocatalysis Innovation. Organic Process Research & Development, 26(7), 1878-1899.
- Colletto, C., Tessier, A., & Lebreton, J. (2025). SDMA (Synhydrid, Red-Al, Vitride): A Chemoselective and Safe Solution for Reduction Reactions. Organic Process Research & Development, 29(8), 1916-1967.
- Kim, S. W., et al. (2003). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 14(3), 375-379.
-
Rashida, M., Mishraa, R., & Ahmad, B. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[3][4]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Chemical Science, 1(1), 1-8.
- European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids (EP 0206635 B1).
- Guidechem. (2024). How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?.
- Google Patents. (2016). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide (CN104356022A).
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- The Chemistry Translator. (2014). organic chemistry reaction #13 - reduction of nitro group to amine. YouTube.
- Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115.
- Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919.
- International Journal of Modern Pharmaceutical Research. (2021).
- Journal Of Current Pharma Research. (2018). A review on synthetic approaches of benzimidazole.
- SciELO. (2003). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones.
-
Semantic Scholar. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[3][4]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants.
- ResearchGate. (2016).
- ResearchGate. (2018). Reaction of o-phenylenediamine with organic acids.
- ResearchGate. (2021).
- Indian Journal of Chemistry. (2001). A new reagent for selective reduction of nitro group.
- ResearchGate. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker.
- PubMed. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker.
- National Center for Biotechnology Information. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
- ResearchGate. (2022). Acetylation and condensation of p-amino benzoic acid 1 with different reagents.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-amino-4-(benzylamino)benzoic acid
Welcome to the technical support center for the synthesis of 3-amino-4-(benzylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic routes and field-proven insights.
Introduction to Synthetic Strategies
The synthesis of 3-amino-4-(benzylamino)benzoic acid typically proceeds through two primary routes: a classical Nucleophilic Aromatic Substitution (SNAr) followed by reduction, or a more modern Palladium-catalyzed Buchwald-Hartwig amination. The choice of method often depends on available starting materials, functional group tolerance, and desired scale. This guide will address potential issues arising from both pathways.
A common and cost-effective method involves the reaction of a 4-halo-3-nitrobenzoic acid with benzylamine, followed by the reduction of the nitro group.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of 4-(benzylamino)-3-nitrobenzoic acid (SNAr Step)
Question: I am getting a very low yield of my desired product after reacting 4-chloro-3-nitrobenzoic acid with benzylamine. What could be the issue?
Answer:
Low yields in this SNAr reaction are a common problem and can be attributed to several factors:
-
Insufficient Reaction Temperature: The aromatic ring in 4-chloro-3-nitrobenzoic acid is activated towards nucleophilic attack by the electron-withdrawing nitro group.[1] However, the reaction often requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction will be slow or may not proceed to completion.
-
Base Stoichiometry: Benzylamine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction. It is common to use at least two equivalents of benzylamine. An alternative is to use one equivalent of benzylamine and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid. Insufficient base can lead to the protonation of benzylamine, reducing the concentration of the active nucleophile.
-
Competing Salt Formation: The carboxylic acid can react with benzylamine to form a salt, which may precipitate out of solution and be less reactive. This acid-base reaction is fast and can compete with the desired SNAr reaction.[2]
Troubleshooting Protocol:
-
Increase Reaction Temperature: Monitor your reaction by TLC. If you see unreacted starting material, consider increasing the temperature to 80-120 °C. The reaction can be run neat (with excess benzylamine as the solvent) or in a high-boiling polar aprotic solvent like DMSO or DMF.
-
Optimize Base: Ensure you are using at least two equivalents of benzylamine or one equivalent of benzylamine with 1.1-1.5 equivalents of a non-nucleophilic base.
-
Consider Ester Protection: To prevent the competing acid-base reaction, you can protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid after the SNAr reaction.
Issue 2: Formation of a stubborn impurity during nitro group reduction.
Question: After the reduction of the nitro group in 4-(benzylamino)-3-nitrobenzoic acid, I see an impurity that is difficult to remove. What is it and how can I avoid it?
Answer:
The most common impurity during the reduction of the nitro group is the corresponding hydroxylamine or other partially reduced intermediates. Another possibility, especially with catalytic hydrogenation, is de-benzylation.
-
Incomplete Reduction: Common reducing agents like SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation (H₂/Pd-C) can sometimes lead to incomplete reduction, especially if the reaction time is too short or the reducing agent is not active enough.
-
Debenzylation: Catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes cleave the benzyl group, leading to the formation of 3,4-diaminobenzoic acid. This is more likely under harsh conditions (high pressure or temperature).
Troubleshooting Protocol:
-
Ensure Complete Reduction:
-
With SnCl₂/HCl: Use a sufficient excess of the reducing agent and allow the reaction to stir for an adequate amount of time, monitoring by TLC until the starting material is completely consumed.
-
With Catalytic Hydrogenation: Ensure the catalyst is active. If debenzylation is an issue, consider using a different catalyst like platinum oxide (PtO₂) or switching to a chemical reducing agent. Raney Nickel has also been used for similar reductions.[3]
-
-
Purification: The desired product, being amphoteric, can be challenging to purify.
-
Isoelectric Point Precipitation: Carefully adjusting the pH of an aqueous solution of the crude product to its isoelectric point can cause the desired product to precipitate, leaving more soluble impurities in the solution.
-
Column Chromatography: If precipitation is not effective, column chromatography on silica gel can be used. A mobile phase containing a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) may be necessary to prevent streaking.
-
Issue 3: Low or no conversion in Buchwald-Hartwig Amination
Question: I am trying to synthesize 3-amino-4-(benzylamino)benzoic acid using a Buchwald-Hartwig coupling between 4-chloro-3-aminobenzoic acid and benzylamine, but I am not seeing any product formation. What should I check?
Answer:
The Buchwald-Hartwig amination is a powerful reaction but is sensitive to several parameters.[4][5][6] A lack of conversion is often due to issues with the catalyst, ligand, base, or solvent.
-
Catalyst and Ligand Choice: The choice of palladium precursor and phosphine ligand is crucial. Bulky, electron-rich ligands like XPhos, SPhos, or BrettPhos are often effective.[7] The catalyst system needs to be appropriate for the specific aryl halide and amine being coupled.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Weaker bases like K₂CO₃ may not be effective.[5]
-
Solvent and Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) as the palladium(0) catalyst is oxygen-sensitive. The solvent must be anhydrous. Toluene or dioxane are common choices.
Troubleshooting Protocol:
-
Check Your Reagents: Ensure your palladium precursor, ligand, and base are of high quality and have been stored correctly. Use a fresh, anhydrous solvent.
-
Optimize the Catalyst System: If one ligand is not working, try another from a different generation of Buchwald-Hartwig ligands.
-
Inert Atmosphere: Ensure your reaction setup is properly purged with an inert gas.
-
Reaction Temperature: While some modern catalyst systems work at room temperature, others require heating.[6] If you see no reaction, consider gently heating the mixture (e.g., to 80-100 °C).
Frequently Asked Questions (FAQs)
Q1: Can I use 4-fluoro-3-nitrobenzoic acid instead of the chloro- derivative for the SNAr reaction?
A1: Yes, in fact, the fluoro- derivative is often more reactive in SNAr reactions.[1] This is because the rate-determining step is the initial nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom at the 4-position. The C-F bond is broken in a subsequent fast step.
Q2: My final product, 3-amino-4-(benzylamino)benzoic acid, is poorly soluble. What is a good solvent for purification by recrystallization?
A2: Due to its zwitterionic nature, the solubility of this compound can be challenging. A mixture of polar solvents is often effective. Consider trying ethanol/water, isopropanol/water, or DMF/water mixtures. You may need to heat the mixture to achieve dissolution and then cool it slowly to get good quality crystals.
Q3: I am seeing a side product that appears to be a dimer. How is this formed?
A3: Dimerization can occur if the amino group of one molecule reacts with the activated aryl halide of another. This is more likely if the concentration of benzylamine is too low. Ensure an adequate excess of benzylamine is used to favor the intermolecular reaction with the desired nucleophile.
Q4: What is the purpose of the bulky phosphine ligands in the Buchwald-Hartwig reaction?
A4: The bulky, electron-rich phosphine ligands play several critical roles: they stabilize the palladium catalyst, promote the oxidative addition of the aryl halide, and facilitate the final reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[7]
Visualizing Reaction Pathways
SNAr and Reduction Pathway
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimization of Reductive Amination Conditions for Aminobenzoic Acids
Welcome to the Technical Support Center for the optimization of reductive amination conditions for aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for this crucial synthetic transformation. Reductive amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds, but its application to bifunctional molecules like aminobenzoic acids presents unique challenges depending on the isomeric substitution pattern.[1][2] This document provides field-proven insights and evidence-based protocols to help you navigate these challenges and achieve optimal results in your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the reductive amination of aminobenzoic acids, providing explanations and actionable solutions.
Question 1: I am observing very low to no yield of my desired N-substituted aminobenzoic acid. What are the likely causes and how can I improve it?
Answer:
Low or no product yield in the reductive amination of aminobenzoic acids can stem from several factors, primarily related to inefficient imine formation, improper choice of reducing agent, or suboptimal reaction conditions.
-
Inefficient Imine Formation: The initial condensation between the aminobenzoic acid and the carbonyl compound to form an imine is a reversible equilibrium reaction.[3] For aminobenzoic acids, the electron-withdrawing nature of the carboxylic acid group can decrease the nucleophilicity of the amino group, making imine formation less favorable compared to simple anilines.
-
Solution:
-
pH Adjustment: Imine formation is typically favored under mildly acidic conditions (pH 4-6).[4][5] The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. However, excessively acidic conditions (pH < 4) will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[4]
-
Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of water.[3] While not always necessary, particularly with one-pot procedures using selective reducing agents, driving this equilibrium towards the imine can be beneficial. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves, or by azeotropic removal of water with a suitable solvent like toluene.
-
Lewis Acid Catalysis: For less reactive carbonyls or aminobenzoic acids, a Lewis acid catalyst such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂) can be employed to activate the carbonyl group towards nucleophilic attack.[4][6]
-
-
-
Inappropriate Reducing Agent: The choice of reducing agent is critical for the success of a one-pot reductive amination.
-
Solution:
-
For One-Pot Reactions: A reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl is essential. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for this purpose.[4][7][8] NaBH(OAc)₃ is often preferred due to its lower toxicity and effectiveness under mildly acidic conditions.[8] NaBH₃CN is also highly effective but is toxic and can generate hazardous byproducts.[9]
-
For Two-Step Procedures: If you are using a less selective but more powerful reducing agent like sodium borohydride (NaBH₄), it is crucial to perform the reaction in two distinct steps.[4][6] First, allow sufficient time for the imine to form completely, and only then add the NaBH₄. Adding NaBH₄ at the beginning will lead to the premature reduction of the starting aldehyde or ketone, resulting in a low yield of the desired amine.[4]
-
-
-
Sub-optimal Reaction Conditions:
-
Solution:
-
Solvent: The choice of solvent can significantly impact solubility and reaction rates. Methanol (MeOH) and ethanol (EtOH) are commonly used for reactions with NaBH₄ and NaBH₃CN.[6] For the moisture-sensitive NaBH(OAc)₃, aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred.[6]
-
Temperature: Most reductive aminations of aminobenzoic acids can be conducted at room temperature. If the reaction is sluggish, gentle heating may be applied, but this should be done with caution to avoid side reactions.
-
-
Question 2: My reaction with ortho-aminobenzoic acid (anthranilic acid) is giving a complex mixture of products, and I suspect intramolecular side reactions. How can I prevent this?
Answer:
The proximity of the amino and carboxylic acid groups in ortho-aminobenzoic acid makes it prone to intramolecular cyclization reactions, especially under certain conditions.
-
Understanding the Side Reaction: The initially formed N-substituted anthranilic acid can undergo intramolecular amidation, particularly if the reaction mixture is heated or if activating agents for the carboxylic acid are present, leading to the formation of a benzoxazinone derivative.
-
Solution:
-
Mild Reaction Conditions: Avoid high temperatures. Conduct the reaction at room temperature or below if possible.
-
Choice of Reagents: Use a mild and selective reducing agent like NaBH(OAc)₃ that does not require harsh conditions.
-
Protecting Groups: In challenging cases, protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) can prevent intramolecular cyclization. The ester can be hydrolyzed in a subsequent step after the reductive amination is complete.
-
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the reductive amination of aminobenzoic acids: NaBH₄, NaBH₃CN, or NaBH(OAc)₃?
A1: The choice of reducing agent depends on your desired experimental setup and the specific aminobenzoic acid isomer.
| Reducing Agent | Pros | Cons | Best For |
| Sodium Borohydride (NaBH₄) | Inexpensive, powerful reducing agent.[2] | Reduces aldehydes and ketones, requiring a two-step procedure.[4][6] | Two-step reductive aminations where the imine is pre-formed. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ions in the presence of carbonyls, ideal for one-pot reactions. Stable in mildly acidic conditions.[4][9][10] | Highly toxic, can generate HCN gas under acidic conditions.[9] | One-pot reactions where toxicity can be safely managed. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for iminium ions.[7][8] Less toxic than NaBH₃CN.[8] Effective for a wide range of substrates.[7] | Moisture sensitive, not compatible with protic solvents like methanol.[6] More expensive than NaBH₄. | One-pot reactions, especially with sensitive substrates or when avoiding toxic reagents is a priority. |
Q2: How does the position of the amino group (ortho, meta, or para) affect the reductive amination reaction?
A2: The position of the amino group significantly influences the electronic properties and steric environment of the aminobenzoic acid, thereby affecting its reactivity.
-
para-Aminobenzoic Acid (PABA): The amino group and carboxylic acid are in conjugation, which can slightly reduce the nucleophilicity of the amine. However, it is generally the most straightforward of the three isomers for reductive amination, with numerous established protocols.
-
meta-Aminobenzoic Acid: The amino and carboxylic acid groups are not in direct conjugation. The electronic effect of the carboxylic acid is primarily inductive, which deactivates the ring but has a less pronounced effect on the amine's nucleophilicity compared to the para isomer. Reductive amination typically proceeds well, but optimization of pH may be required.
-
ortho-Aminobenzoic Acid (Anthranilic Acid): This isomer presents the most challenges due to:
-
Steric Hindrance: The proximity of the bulky carboxylic acid group to the amino group can sterically hinder the approach of the aldehyde or ketone, potentially slowing down the initial imine formation.
-
Intramolecular Hydrogen Bonding: The amino and carboxylic acid groups can form an internal hydrogen bond, which can reduce the availability of the amine's lone pair for nucleophilic attack.
-
Intramolecular Cyclization: As discussed in the troubleshooting section, the product is susceptible to intramolecular reactions.[11]
-
Q3: What is the optimal pH for the reductive amination of aminobenzoic acids?
A3: The optimal pH is a compromise between activating the carbonyl group and maintaining the nucleophilicity of the amine. A mildly acidic pH range of 4-6 is generally considered optimal.[4] This can be achieved by adding a catalytic amount of acetic acid. It is advisable to monitor the pH, especially when using acidic or basic starting materials.
Q4: How can I purify my N-substituted aminobenzoic acid product?
A4: The purification strategy will depend on the properties of your product and the impurities present.
-
Acid-Base Extraction: Since the product contains both a basic amino group and an acidic carboxylic acid group, its solubility will be highly pH-dependent. This property can be exploited for purification. By carefully adjusting the pH of the aqueous phase, you can selectively extract your product into an organic solvent, leaving behind water-soluble impurities.
-
Recrystallization: This is a common and effective method for purifying solid products.[12] The choice of solvent is crucial and may require some experimentation. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.[12]
-
Column Chromatography: For complex mixtures or to achieve very high purity, silica gel column chromatography is a powerful technique.[12] The eluent system will need to be optimized based on the polarity of your product. A mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point.[12]
Visualizing the Process: Mechanisms and Workflows
To provide a clearer understanding of the reductive amination process, the following diagrams illustrate the key steps and concepts.
Caption: General mechanism of reductive amination.
Caption: A typical one-pot experimental workflow.
Caption: Potential side reaction for ortho-isomers.
Experimental Protocols
The following are representative, generalized protocols for the reductive amination of aminobenzoic acids. Note: These should be adapted and optimized for your specific substrates and equipment.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is suitable for a wide range of aldehydes and ketones and is generally preferred for its safety and selectivity.
Materials:
-
Aminobenzoic acid isomer (1.0 equiv)
-
Aldehyde or ketone (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Glacial acetic acid (catalytic amount, e.g., 0.1 equiv)
Procedure:
-
To a stirred solution of the aminobenzoic acid (1.0 equiv) in the chosen anhydrous solvent (e.g., DCE), add the aldehyde or ketone (1.0-1.2 equiv) at room temperature.
-
Add a catalytic amount of glacial acetic acid (0.1 equiv) to the mixture.
-
Stir the mixture for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is a cost-effective alternative but requires careful execution to avoid reducing the starting carbonyl.
Materials:
-
Aminobenzoic acid isomer (1.0 equiv)
-
Aldehyde or ketone (1.0 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄) (1.0-1.5 equiv)
Procedure: Step 1: Imine Formation
-
Dissolve the aminobenzoic acid (1.0 equiv) and the aldehyde or ketone (1.0 equiv) in methanol or ethanol.
-
Stir the mixture at room temperature until imine formation is complete, as monitored by TLC or NMR (typically 1-4 hours).
Step 2: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 equiv) in small portions, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction of the imine is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Perform an appropriate aqueous workup (e.g., acid-base extraction) to isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
-
Wikipedia. (2023, October 27). Reductive amination. Wikipedia. [Link]
-
Myers, A. G. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]
-
CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Cyanoborohydride. Organic Chemistry Portal. [Link]
-
Pandey, S. K., et al. (2020). Unconventional Ring Opening Triggers Intramolecular C–H Amination of Anthranils via Electrocyclization under Cobalt Catalysis. ACS Catalysis, 10(15), 8435–8443. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2009). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Organic Chemistry International, 2009, 1-3. [Link]
-
Wikipedia. (2023, August 15). Sodium triacetoxyborohydride. Wikipedia. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]
-
ResearchGate. (2012, October 12). What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. [Link]
-
ResearchGate. (2014, January 1). Reductive amination of carbohydrates using NaBH(OAc)3. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]
-
Poulter, L., et al. (1989). n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry. Analytical Biochemistry, 178(2), 348-359. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2009). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. E-Journal of Chemistry, 6(S1), S437-S442. [Link]
-
Piou, T., et al. (2014). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Anilides and Enamides with Isocyanates. Organic Letters, 16(21), 5684–5687. [Link]
-
Rogue Chem. (2024, May 28). Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN [Video]. YouTube. [Link]
-
ResearchGate. (2007, January 1). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. ResearchGate. [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]
-
MDPI. (2020, November 9). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. MDPI. [Link]
-
ResearchGate. (2012, January 1). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Organic Chemistry Tutor. (2020, April 22). Reductive Amination. Organic Chemistry Tutor. [Link]
-
Reddit. (2022, February 13). What's wrong with my reductive amination? I barely got any product. Reddit. [Link]
-
PubMed. (2016, May 18). Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. PubMed. [Link]
-
ResearchGate. (2004, January 1). Product ratios a and yields obtained after reductive amination b of galactose with methylamine c. ResearchGate. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 9. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 10. interchim.fr [interchim.fr]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting peak tailing in HPLC of "3-amino-4-(benzylamino)benzoic acid"
Technical Support Center: Troubleshooting Peak Tailing in HPLC
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of "3-amino-4-(benzylamino)benzoic acid." This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, specifically peak tailing, encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for 3-amino-4-(benzylamino)benzoic acid tailing in reversed-phase HPLC?
Peak tailing for this compound is a common issue and typically points to secondary chemical interactions between the analyte and the stationary phase.[1][2] The molecular structure of 3-amino-4-(benzylamino)benzoic acid contains both basic amine functional groups and an acidic carboxylic acid group. This dual nature means it can carry a positive charge, a negative charge, or be neutral (zwitterionic), depending on the mobile phase pH.[3][4]
The primary cause of tailing for basic compounds like this is the interaction between the positively charged amine groups and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of conventional silica-based HPLC columns.[5][6] This secondary retention mechanism, in addition to the primary reversed-phase hydrophobic interaction, leads to a non-symmetrical peak shape.[1][4]
Q2: What is a USP Tailing Factor and what is an acceptable value?
The USP (United States Pharmacopeia) tailing factor, also referred to as the asymmetry factor (As), is a measure of peak symmetry. A perfectly symmetrical, or Gaussian, peak has a tailing factor of 1.0. Peak tailing is indicated by a value greater than 1.0. While a value up to 1.5 may be acceptable for some assays, a value of ≤ 2 is a reasonable guideline for in-house methods.[1][5] Significant tailing can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[2][7]
Systematic Troubleshooting Guide
Peak tailing is not just an aesthetic issue; it can signify underlying problems that affect the accuracy and reproducibility of your quantitative analysis.[2] Follow this logical, step-by-step guide to diagnose and resolve the issue.
Step 1: Understand Your Analyte's Chemistry
The key to troubleshooting is understanding the analyte's behavior. 3-amino-4-(benzylamino)benzoic acid has two key ionizable groups:
-
Aromatic Amine & Benzyl Amine (Basic): These groups will be protonated (positively charged) at a low to neutral pH.
-
Carboxylic Acid (Acidic): This group will be deprotonated (negatively charged) at a neutral to high pH.
This zwitterionic nature makes mobile phase pH a critical parameter.[3][8] Operating near the pKa of either functional group can lead to a mixed population of ionized and unionized species, causing peak distortion.[9]
Step 2: Mobile Phase Optimization
Your first and most impactful area of investigation should be the mobile phase composition.
The goal is to ensure your analyte is in a single, consistent ionic state.[10]
-
Low pH (e.g., pH 2.5 - 3.5): At a low pH, the carboxylic acid will be protonated (neutral), and the amine groups will be protonated (positively charged). More importantly, the acidic silanol groups on the silica surface will also be protonated and thus, neutral.[5][6] This neutralization of the silanol groups is highly effective at reducing the secondary interactions that cause peak tailing for basic compounds.[1][5]
-
Protocol: Prepare your aqueous mobile phase with a buffer like 20-50 mM potassium phosphate or ammonium formate and adjust the pH with an acid like phosphoric acid or formic acid.[5][11]
-
Caveat: Lowering the pH will likely decrease the retention time of this basic analyte.[5] You may need to compensate by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[1]
-
-
High pH (e.g., pH 8 - 10): At a high pH, the amine groups will be neutral, and the carboxylic acid will be deprotonated (negatively charged). While this also prevents the problematic amine-silanol interaction, it introduces another challenge: the silanol groups will be fully deprotonated and negatively charged, which can still lead to other unwanted interactions. Furthermore, traditional silica-based columns are not stable at high pH.[12] If you must work at a high pH, you will need a specialized hybrid or polymer-based column designed for high pH stability.[6][13]
| Mobile Phase pH | Analyte Charge State | Silanol Group State | Expected Peak Shape |
| Low pH (~3) | Primarily Positive | Neutral | Improved Symmetry |
| Mid pH (~4-7) | Zwitterionic/Mixed | Partially Negative | Poor (Tailing Likely) |
| High pH (>8) | Primarily Negative | Negative | Improved (Requires Special Column) |
For methods where adjusting the pH is not sufficient or desired, adding a "sacrificial base" like triethylamine (TEA) to the mobile phase can be highly effective.[14][15]
-
Mechanism: TEA is a small basic compound that, when protonated at a lower pH, will preferentially interact with the active, negatively charged silanol sites on the stationary phase.[16][17] This effectively masks the silanols, preventing your analyte from engaging in these secondary interactions.[18]
-
Protocol: Add a low concentration of TEA (e.g., 0.1% v/v or ~10-50 mM) to your mobile phase.[5][15] It's often used in conjunction with an acid like acetic acid or formic acid to form a buffering system.[16]
-
Considerations: TEA can be difficult to remove from a column, potentially affecting future analyses of acidic compounds.[15] It can also suppress ionization in mass spectrometry (MS) detectors.
-
Step 3: Column Selection and Hardware Evaluation
If mobile phase optimization does not fully resolve the tailing, your column hardware is the next logical area to investigate.
Not all C18 columns are created equal. The surface chemistry plays a huge role in minimizing peak tailing.[19]
-
High-Purity, End-Capped Columns: Modern HPLC columns are typically made from high-purity silica with fewer metal impurities and are "end-capped."[5] End-capping is a process that chemically bonds a small silane (like trimethylsilane) to many of the residual silanol groups that remain after the primary stationary phase (like C18) is bonded.[1] This further reduces the number of available sites for secondary interactions.[2]
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group (e.g., an amide or carbamate) embedded within the C18 chain or at the end. This polar group helps to shield the analyte from the silica surface and can provide alternative selectivity.[2][20]
-
Hybrid or Polymer-Based Columns: These columns use a stationary phase that is a hybrid of silica and organic polymer, or entirely polymer-based.[6] These materials have significantly fewer or no silanol groups and offer a much wider pH operating range, making them an excellent choice for basic and zwitterionic compounds.[6][13]
Peak tailing can also be a symptom of a failing column or system issues.[21]
-
Column Void or Blocked Frit: Over time, the packed bed of the column can settle, creating a "void" at the inlet, or the inlet frit can become partially blocked by particulates from the sample or mobile phase.[1] This leads to a distorted flow path and can cause tailing for all peaks in the chromatogram.
-
Troubleshooting Protocol:
-
Reverse the column (if the manufacturer's instructions permit).
-
Disconnect the column from the detector and flush it to waste with a strong solvent (e.g., 100% acetonitrile or methanol) for at least 10-20 column volumes.[1]
-
If the problem persists, the column may be irreversibly damaged and need replacement.
-
-
-
Contamination: Strongly retained compounds from previous injections can slowly elute, causing tailing on subsequent peaks. Using a guard column can help protect the analytical column from strongly adsorbing matrix components.[7]
Step 4: Reviewing Other Method Parameters
Finally, review other instrumental parameters that can contribute to peak asymmetry.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion, including tailing or fronting.[6]
-
Mass Overload: Injecting too much sample can overload the column, leading to broad, tailing peaks. Try reducing the injection volume or the sample concentration.[1]
-
Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing. This is known as "extra-column dispersion." Using tubing with a narrow internal diameter (e.g., 0.005") can minimize this effect.[2]
Troubleshooting Workflow Diagram
The following diagram provides a visual guide to the troubleshooting process.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. sielc.com [sielc.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. waters.com [waters.com]
- 8. Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. m.youtube.com [m.youtube.com]
- 12. waters.com [waters.com]
- 13. lcms.cz [lcms.cz]
- 14. welch-us.com [welch-us.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmagrowthhub.com [pharmagrowthhub.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 21. Restek - Videoartikel [de.restek.com]
Preventing bis-amination during the synthesis of secondary aromatic amines
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Bis-Amination
Welcome to the Technical Support Center for the synthesis of secondary aromatic amines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, specifically focusing on the common and often frustrating challenge of bis-amination. As Senior Application Scientists, we understand that achieving high selectivity for the desired mono-aminated product is critical for the success of your research and development projects. This resource combines established chemical principles with practical, field-proven insights to help you navigate the complexities of these reactions.
Troubleshooting Guide: Overcoming Bis-Amination and Other Common Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but also the underlying rationale to empower your experimental design.
Question 1: I'm performing a Buchwald-Hartwig amination to synthesize a secondary aromatic amine, but I'm consistently getting a significant amount of the tertiary (bis-aminated) amine as a byproduct. What's causing this and how can I fix it?
Answer:
The formation of a tertiary amine (Ar₂NR) in a Buchwald-Hartwig reaction is a classic example of over-arylation, where the desired secondary amine product (ArNHR) re-enters the catalytic cycle and couples with another molecule of the aryl halide. Several factors can contribute to this lack of selectivity.
Underlying Causes and Solutions:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are paramount in controlling selectivity. Less bulky ligands may not sufficiently shield the palladium center, allowing the secondary amine product to coordinate and undergo a second amination.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like BrettPhos and RuPhos are known to have different steric hindrances and electronic structures that can influence the rate-limiting steps of the reaction.[1][2] For instance, sterically hindered ligands can favor the formation of a monoligated palladium species throughout the catalytic cycle, which in turn increases the rate of the desired reaction steps and can suppress the formation of the bis-arylated product.[3] Specifically, for the selective monoarylation of primary amines, ligands with significant steric bulk are often required to prevent the formation of the diarylation product.[4]
-
-
Stoichiometry: An excess of the aryl halide relative to the primary amine can drive the reaction towards the bis-aminated product.
-
Solution: Carefully control the stoichiometry. Start with a 1:1 or a slight excess (e.g., 1.1:1) of the primary amine to the aryl halide. This ensures that once the aryl halide is consumed, there is no excess reactant to drive the secondary reaction.
-
-
Reaction Concentration and Temperature: High concentrations and elevated temperatures can sometimes accelerate the undesired second amination.
-
Solution: Consider running the reaction at a lower concentration. While this may slow down the overall reaction rate, it can improve selectivity. Similarly, optimizing the temperature is crucial; sometimes a lower temperature is sufficient for the primary amination but disfavors the secondary reaction.
-
-
Base Selection: The choice of base can influence the reaction outcome. Strong bases like sodium tert-butoxide are common, but their strength can sometimes promote side reactions.
-
Solution: If using a very strong base, consider switching to a weaker base such as cesium carbonate or potassium phosphate, especially if your substrates are sensitive.[5]
-
Question 2: My Ullmann condensation is yielding a complex mixture with significant bis-amination. Are the principles for preventing this similar to the Buchwald-Hartwig reaction?
Answer:
While the Ullmann condensation also aims to form a C-N bond, the mechanism and reaction conditions differ from the palladium-catalyzed Buchwald-Hartwig reaction. Traditionally, Ullmann reactions require high temperatures and stoichiometric copper, though modern variations use catalytic amounts of copper with ligands.[6] The issue of bis-amination, however, remains a relevant concern.
Underlying Causes and Solutions:
-
Reaction Temperature: Traditional Ullmann reactions are often run at very high temperatures (often over 210°C), which can provide enough energy to overcome the activation barrier for the second amination.[6]
-
Solution: Explore modern, ligand-accelerated Ullmann protocols that can be run at lower temperatures. Ligands such as diamines and acetylacetonates can significantly improve the efficiency of the copper catalyst, allowing for milder reaction conditions.
-
-
Copper Source and Loading: The nature of the copper catalyst is critical.
-
Solution: Instead of traditional copper powder, consider using soluble copper(I) salts like CuI, which often show higher activity and selectivity in modern protocols. Optimizing the catalyst loading is also important; while stoichiometric copper was used historically, modern methods often use catalytic amounts.
-
-
Solvent: The high-boiling, polar solvents used in traditional Ullmann reactions (e.g., N-methylpyrrolidone, nitrobenzene) can influence reactivity.
-
Solution: Screen different solvents. Sometimes a less polar solvent can disfavor the second amination.
-
Question 3: I'm attempting a reductive amination with a primary aromatic amine and an aldehyde/ketone, but I'm observing the formation of a tertiary amine. How can I favor the formation of the secondary amine?
Answer:
Reductive amination is a powerful method for forming C-N bonds and typically involves the formation of an imine intermediate followed by its reduction.[7][8] The formation of a tertiary amine byproduct occurs when the newly formed secondary amine reacts with another molecule of the aldehyde/ketone.
Underlying Causes and Solutions:
-
Stepwise vs. One-Pot Procedure: In a one-pot reductive amination where the amine, carbonyl compound, and reducing agent are all present from the start, the newly formed secondary amine can compete with the starting primary amine for reaction with the carbonyl compound.
-
Solution: A two-step, one-pot approach can significantly improve selectivity. First, mix the primary aromatic amine and the carbonyl compound to form the imine. This equilibrium can be driven to completion by removing the water formed, for instance, by using molecular sieves.[9] Once the imine formation is complete, then add the reducing agent. This ensures that the reducing agent primarily acts on the desired imine intermediate.
-
-
Choice of Reducing Agent: The reactivity of the reducing agent can play a role.
-
Solution: Use a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are more selective for the reduction of the protonated imine (iminium ion) over the carbonyl group, which can help to suppress side reactions.[7]
-
-
pH Control: The pH of the reaction medium is crucial for imine formation. The reaction is typically favored under weakly acidic conditions.[8]
-
Solution: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without promoting unwanted side reactions. Using a buffer system, such as an in-situ formed triethylammonium acetate buffer, can help maintain the optimal pH and push the imine formation to completion.[9]
-
-
Stoichiometry: An excess of the aldehyde or ketone will favor the formation of the tertiary amine.
-
Solution: Use a 1:1 stoichiometry of the amine and the carbonyl compound, or a slight excess of the amine.
-
Frequently Asked Questions (FAQs)
This section addresses broader, more conceptual questions about the synthesis of secondary aromatic amines and the prevention of bis-amination.
FAQ 1: What are the most critical parameters to consider when choosing a ligand for a selective mono-amination in a Buchwald-Hartwig reaction?
Answer:
The selection of the ligand is arguably the most critical factor for achieving high selectivity in Buchwald-Hartwig aminations. The key properties to consider are:
-
Steric Bulk: This is the most important factor for preventing bis-amination. Bulky ligands, such as those with large alkyl or aryl groups on the phosphorus atom, create a sterically hindered environment around the palladium center.[3][10] This steric hindrance makes it difficult for the already bulky secondary amine product to coordinate to the palladium, thus disfavoring the second amination step. The use of sterically demanding ligands is a key strategy for the selective monoarylation of small primary alkyl amines, which are particularly prone to diarylation.[4]
-
Electron-Donating Ability: Electron-rich phosphine ligands can increase the electron density on the palladium center. This can facilitate the rate-limiting oxidative addition step and promote the overall catalytic cycle, often leading to higher efficiency and selectivity.[3]
-
Bite Angle (for bidentate ligands): For bidentate phosphine ligands like BINAP and DPEphos, the "bite angle" (the P-Pd-P angle) can influence the stability of the catalytic species and the ease of reductive elimination. While bidentate ligands were important in early developments, many modern, highly selective systems for mono-amination rely on bulky monodentate ligands.[3]
| Ligand Type | Key Features | Impact on Selectivity |
| Bulky Monodentate Phosphines (e.g., BrettPhos, RuPhos, XPhos) | High steric hindrance, electron-rich. | Generally excellent for preventing bis-amination, especially with primary amines.[11][12] |
| Bidentate Phosphines (e.g., BINAP, DPEphos) | Rigid backbone, defined bite angle. | Can be effective, but may be less selective for mono-amination compared to modern bulky monodentate ligands.[3] |
FAQ 2: Are there any general strategies to favor mono-amination regardless of the specific reaction type (Buchwald-Hartwig, Ullmann, etc.)?
Answer:
Yes, there are several overarching strategies that can be applied across different amination methodologies to enhance selectivity for the desired secondary amine:
-
Stoichiometric Control: This is a universally applicable principle. By using the primary amine as the limiting reagent or in a 1:1 ratio with the aryl halide, you can starve the reaction of the arylating agent once the primary amination is complete, thereby preventing the secondary reaction.
-
Use of a Large Excess of the Primary Amine: While seemingly counterintuitive to the above point in some contexts, using a large excess of the primary amine can statistically favor its reaction with the aryl halide over the reaction of the secondary amine product.[9] This is particularly useful when the primary amine is inexpensive and easily separable from the product.
-
Lower Reaction Temperatures: As a general rule, lower temperatures favor the kinetically controlled product. The activation energy for the second amination is often higher than for the first, so reducing the temperature can significantly slow down the undesired reaction while still allowing the primary amination to proceed at an acceptable rate.
-
Protecting Group Strategies: If other methods fail, a protecting group strategy can be employed. The primary amine can be mono-protected, followed by the amination reaction, and then deprotection to yield the secondary amine. While this adds steps to the synthesis, it offers a high degree of control.
FAQ 3: How does the electronic nature of the aryl halide and the amine affect the propensity for bis-amination?
Answer:
The electronic properties of both coupling partners play a significant role in the reaction kinetics and, consequently, the selectivity.
-
Aryl Halide: Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition in palladium-catalyzed reactions.[2] This can sometimes lead to a more rapid formation of both the primary and secondary products. Conversely, electron-donating groups can slow down the oxidative addition, potentially allowing for better control over the reaction.
-
Amine Nucleophilicity: The secondary amine product is often more nucleophilic than the starting primary amine. This inherent difference in reactivity can contribute to the challenge of preventing bis-amination. However, the steric bulk of the newly formed secondary amine often counteracts this increased nucleophilicity, especially when bulky ligands are used.
Visualizing the Challenge: The Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the catalytic cycle for a Buchwald-Hartwig amination, highlighting the point at which the undesired bis-amination occurs.
Caption: Buchwald-Hartwig cycle and the point of bis-amination.
Experimental Protocol: Selective Mono-amination of an Aryl Chloride
This protocol provides a general starting point for the C-N cross-coupling of an aryl chloride with a primary amine using a sSPhos-based catalyst system, which is often effective for selective mono-amination.[13]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
sSPhos ligand (0.044 mmol, 4.4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst, the sSPhos ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add the aryl chloride and the primary amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (start with room temperature or slightly elevated, e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Note: This is a general protocol and may require optimization for specific substrates. Always consult the relevant literature for more specific conditions.
Decision-Making Workflow for Method Selection
The following diagram provides a simplified workflow for selecting a synthetic strategy to favor mono-amination.
Caption: Decision workflow for selective mono-amination.
By understanding the underlying principles and having a structured approach to troubleshooting, you can significantly improve the selectivity of your reactions and efficiently synthesize the desired secondary aromatic amines.
References
-
ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Available at: [Link]
-
National Institutes of Health. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]
-
ResearchGate. (2025). New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
National Institutes of Health. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC. Available at: [Link]
-
Thieme E-Books & E-Journals. (n.d.). Hitchhiker's Guide to Reductive Amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Pd-Catalyzed Monoarylation of Small Primary Alkyl Amines through Backbone-Modification in Ylide-Functionalized Phosphines (YPhos) - PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Available at: [Link]
-
Reddit. (2023). Ways to reduce the bis amination during a reductive amination? : r/Chempros. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Simple Amine-Directed Meta-Selective C–H Arylation via Pd/Norbornene Catalysis. Available at: [Link]
-
Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Available at: [Link]
-
ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]
-
SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Available at: [Link]
-
Chemistry Steps. (n.d.). Preparation of Amines. Available at: [Link]
-
IU Indianapolis ScholarWorks. (n.d.). Site-Selective C−H Arylation of Primary Aliphatic Amines Enabled by a Catalytic Transient Directing Group. Available at: [Link]
-
Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Available at: [Link]
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Available at: [Link]
-
ACS Publications. (n.d.). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides | The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
Study Mind. (n.d.). Amines - Amine Synthesis (A-Level Chemistry). Available at: [Link]
-
DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Available at: [Link]
-
PubMed. (2019). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. Available at: [Link]
-
eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
National Institutes of Health. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Available at: [Link]
-
ResearchGate. (n.d.). Direct Amination of Aryl Halides with Ammonia. Available at: [Link]
-
Slideshare. (n.d.). Ullmann reaction | PPTX. Available at: [Link]
-
CCS Chemistry. (2025). meta-Selective C–H Amination of Aryl Amines via Protonation-Enabled Polarity Inversion in Homolytic Aromatic Substitution. Available at: [Link]
-
University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Secondary Amines | Request PDF. Available at: [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available at: [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides | Request PDF. Available at: [Link]
-
Semantic Scholar. (1997). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Selective Pd-Catalyzed Monoarylation of Small Primary Alkyl Amines through Backbone-Modification in Ylide-Functionalized Phosphines (YPhos) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.rug.nl [research.rug.nl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-amino-4-(benzylamino)benzoic acid
Welcome to the Technical Support Center for the synthesis of 3-amino-4-(benzylamino)benzoic acid. This comprehensive guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experimental work.
Introduction
3-amino-4-(benzylamino)benzoic acid is a valuable building block in medicinal chemistry and materials science, often utilized for the synthesis of heterocyclic compounds and other complex organic molecules. The synthetic route to this compound, while conceptually straightforward, can present several challenges that may impact the final yield and purity. This guide will focus on a reliable two-step synthetic pathway involving an initial reductive amination followed by a nitro group reduction. We will explore the critical parameters of this synthesis and provide solutions to common experimental hurdles.
Proposed Synthetic Pathway
A robust and frequently employed method for preparing 3-amino-4-(benzylamino)benzoic acid involves a two-step sequence starting from 4-chloro-3-nitrobenzoic acid. The first step is a nucleophilic aromatic substitution with benzylamine, followed by the reduction of the nitro group. An alternative, and the focus of this guide, is the reductive amination of 3-amino-4-nitrobenzoic acid with benzaldehyde, followed by reduction of the nitro group. This latter approach often provides good selectivity and yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-amino-4-(benzylamino)benzoic acid, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Intermediate (3-(benzylamino)-4-nitrobenzoic acid) | 1. Inefficient Imine Formation: The equilibrium between the starting materials and the imine intermediate may not favor the imine. 2. Incomplete Reduction: The reducing agent may be old, inactive, or used in insufficient quantity. 3. Side Reactions: Over-reduction of the aldehyde or self-condensation of the aldehyde can occur. | 1. Optimize pH: Maintain a weakly acidic medium (pH 4-6) to facilitate imine formation. The addition of a catalytic amount of acetic acid is often beneficial.[1] 2. Use Fresh Reducing Agent: Employ fresh sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. Ensure anhydrous conditions as these reagents are moisture-sensitive.[1] 3. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and reducing agent. Add the reducing agent portion-wise to control the reaction rate and minimize side reactions.[2] |
| Formation of Dibenzylamino Impurity | Over-alkylation: The newly formed secondary amine can react with another molecule of benzaldehyde and be subsequently reduced. | Stepwise Procedure: First, allow the imine to form by stirring the aldehyde and amine together in the solvent for a period before adding the reducing agent. This can minimize the concentration of the free aldehyde available to react with the product.[3] |
| Difficult Purification of the Final Product | 1. Similar Polarity of Product and Byproducts: The starting materials, intermediates, and final product may have similar polarities, making chromatographic separation challenging. 2. Presence of Colored Impurities: Oxidation of the amino groups can lead to colored byproducts. | 1. Recrystallization: This is often the most effective method for purifying aminobenzoic acids. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane mixtures.[4] 2. Acid-Base Extraction: Utilize the amphoteric nature of the product. Dissolve the crude material in a dilute basic solution (e.g., sodium bicarbonate), wash with an organic solvent to remove neutral impurities, and then acidify the aqueous layer to precipitate the purified product. 3. Use of Activated Carbon: To remove colored impurities, treat a solution of the crude product with activated charcoal before the final crystallization step.[4] |
| Incomplete Nitro Group Reduction | 1. Catalyst Poisoning: The catalyst (e.g., Pd/C) may be poisoned by sulfur-containing impurities or other functional groups. 2. Insufficient Hydrogen Pressure: For catalytic hydrogenation, the pressure may be too low for the reaction to proceed to completion. | 1. Use High-Quality Reagents: Ensure the starting materials and solvents are of high purity. If catalyst poisoning is suspected, try a different batch of catalyst or a different reduction method (e.g., SnCl₂/HCl). 2. Optimize Reaction Conditions: Increase the hydrogen pressure or the reaction time. Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reductive amination reaction?
A1: Reductive amination is a two-step process that occurs in a single pot. First, the amine (3-amino-4-nitrobenzoic acid) reacts with the carbonyl group of the aldehyde (benzaldehyde) to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine (or Schiff base). The imine is then reduced by a reducing agent to form the final secondary amine.[1]
Q2: Which reducing agent is best for this reductive amination?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the preferred reagent for reductive aminations. It is milder and more selective for the reduction of imines in the presence of aldehydes than other borohydrides like sodium borohydride (NaBH₄).[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials, the intermediate imine, and the product. The spots can be visualized under UV light or by staining with an appropriate reagent like ninhydrin for the amino groups. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[4]
Q4: My final product is always colored, even after purification. What can I do?
A4: Aromatic amines, especially diamines, are susceptible to air oxidation, which can lead to the formation of colored impurities. It is advisable to perform the final purification and drying steps under an inert atmosphere (e.g., nitrogen or argon). Storing the final product in a dark, cool place under an inert atmosphere can also help prevent degradation.
Q5: Can I perform a one-pot synthesis of the final product from 3-amino-4-nitrobenzoic acid?
A5: While a one-pot reaction combining the reductive amination and nitro reduction is conceivable, it would be challenging due to the incompatibility of the reagents and conditions. Catalytic hydrogenation for the nitro reduction might be inhibited by the other reagents present. A stepwise approach with isolation and purification of the intermediate is generally more reliable and leads to a purer final product.
Experimental Protocols
Protocol 1: Synthesis of 3-(benzylamino)-4-nitrobenzoic acid via Reductive Amination
-
To a solution of 3-amino-4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as methanol or dichloromethane (0.1-0.2 M) is added benzaldehyde (1.1 eq).
-
A catalytic amount of glacial acetic acid (0.1 eq) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.2 eq) is added portion-wise over 30 minutes.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Protocol 2: Reduction of the Nitro Group to Synthesize 3-amino-4-(benzylamino)benzoic acid
-
The purified 3-(benzylamino)-4-nitrobenzoic acid (1.0 eq) is dissolved in a suitable solvent like ethanol or methanol.
-
A catalytic amount of palladium on carbon (10% w/w, 5-10 mol%) is added to the solution.
-
The reaction mixture is subjected to hydrogenation (H₂ gas, 50 psi) in a Parr shaker or a similar hydrogenation apparatus.
-
The reaction is monitored by TLC or HPLC until the starting material is completely consumed.
-
After the reaction is complete, the catalyst is carefully filtered off through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Synthetic pathway to the target molecule.
References
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Clarke, A. J., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Purification of 3-amino-4-(benzylamino)benzoic acid
Welcome to the technical support center for the purification of 3-amino-4-(benzylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity and yield in your experiments.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the physicochemical properties of 3-amino-4-(benzylamino)benzoic acid. This molecule possesses both acidic (carboxylic acid) and basic (amino) functional groups, making it zwitterionic. Its aromatic nature and the presence of the benzyl group also influence its solubility and potential for forming impurities.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₁₄H₁₄N₂O₂ | Indicates the elemental composition. |
| Molecular Weight | 242.27 g/mol | Useful for calculations involving molarity and yield. |
| Functional Groups | Carboxylic acid, primary amine, secondary amine, aromatic rings | These groups dictate the molecule's solubility, reactivity, and chromatographic behavior. The presence of both acidic and basic groups means its charge is pH-dependent. |
| Predicted Solubility | Likely soluble in polar organic solvents like ethanol, methanol, and DMSO; sparingly soluble in water and nonpolar solvents. Solubility is pH-dependent. | Solvent selection is critical for both recrystallization and chromatography. pH adjustment can be used to manipulate solubility and retention. |
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of 3-amino-4-(benzylamino)benzoic acid in a question-and-answer format.
A. Recrystallization Issues
Question 1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here’s how to troubleshoot this:
-
Increase the Solvent Volume: You may not be using enough solvent to fully dissolve the compound at the solvent's boiling point. Add a small amount of additional hot solvent until the oil dissolves completely.
-
Lower the Cooling Rate: Allow the solution to cool more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice. You can achieve this by insulating the flask.
-
Use a Different Solvent or a Solvent Mixture: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound when hot but not when cold.[1][2] Experiment with a solvent mixture. For instance, if your compound is highly soluble in ethanol, you could dissolve it in a minimal amount of hot ethanol and then slowly add a less polar solvent like water or a more nonpolar solvent like hexanes until the solution becomes slightly turbid. Then, allow it to cool slowly.
Question 2: I have a low recovery of my compound after recrystallization. How can I improve the yield?
Answer: Low recovery is a common issue and can be attributed to several factors:
-
Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Cooling for an Insufficient Amount of Time: Ensure you have allowed enough time for the crystallization process to complete. After cooling to room temperature, placing the flask in an ice bath can further decrease the solubility of your compound and increase the yield.
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, your compound might be crystallizing on the filter paper. To prevent this, use a pre-heated funnel and a fluted filter paper to speed up the filtration process.
B. Chromatography Challenges
Question 1: I am seeing poor separation of my target compound from impurities on my HPLC chromatogram. How can I improve the resolution?
Answer: Poor resolution in HPLC can be addressed by modifying the mobile phase and other chromatographic parameters.
-
Adjust the Mobile Phase Composition: For reverse-phase HPLC, you can increase the retention of your compound by making the mobile phase more polar (decreasing the organic solvent concentration). Fine-tuning the gradient can also help separate closely eluting peaks.
-
Modify the pH of the Mobile Phase: Since 3-amino-4-(benzylamino)benzoic acid is zwitterionic, its charge state is highly dependent on the pH of the mobile phase.[3] Adjusting the pH can alter the retention time and improve separation from impurities. Experiment with a pH range around the pKa values of the amino and carboxylic acid groups.
-
Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider using a different column. A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a different particle size may provide the necessary selectivity.
Question 2: My compound is showing significant tailing in the HPLC peak. What is causing this and how can I fix it?
Answer: Peak tailing is often a sign of secondary interactions between the analyte and the stationary phase, or issues with the column itself.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Address Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic amino groups of your compound, causing tailing. Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to mitigate these interactions.
-
Ensure Proper pH: Operating at a pH where your compound is in a single ionic state can sometimes reduce tailing.
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of 3-amino-4-(benzylamino)benzoic acid?
A1: The impurities will largely depend on the synthetic route. A common route involves the N-benzylation of a 3,4-diaminobenzoic acid derivative or the reduction of a nitro group followed by benzylation. Potential impurities could include:
-
Unreacted Starting Materials: Such as 3-amino-4-nitrobenzoic acid or 3,4-diaminobenzoic acid.
-
Over-benzylated Products: Dibenzylated byproducts.
-
Byproducts from Side Reactions: Depending on the reagents used.
-
Degradation Products: Benzoic acid derivatives can undergo decarboxylation at high temperatures.[4]
Q2: How can I remove colored impurities from my product?
A2: Colored impurities are often large, conjugated organic molecules. These can frequently be removed by treating a solution of your crude product with activated charcoal before recrystallization. The charcoal adsorbs the colored impurities, and can then be removed by hot filtration.[1]
Q3: What is the best way to dry the purified 3-amino-4-(benzylamino)benzoic acid?
A3: After filtration, the crystals should be washed with a small amount of cold solvent to remove any remaining mother liquor. The purified compound can then be dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent. Avoid excessively high temperatures to prevent potential degradation.
IV. Experimental Protocols
A. Protocol for Recrystallization of 3-amino-4-(benzylamino)benzoic acid
This protocol is a general guideline and may need to be optimized for your specific crude material.
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures like ethanol/water). A suitable solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: Place the crude 3-amino-4-(benzylamino)benzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
B. Protocol for HPLC Analysis
This is a starting point for developing an analytical HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
V. Visualizing Purification Workflows
A. Recrystallization Workflow
Caption: A decision tree for troubleshooting common HPLC issues.
VI. References
-
Waters. Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
Pharmaffiliates. Aminobenzoic Acid-impurities. [Link]
-
Solubility of Things. 4-Aminobenzoic acid. [Link]
-
Google Patents. Preparation method of 3-amino-4-hydroxybenzoic acid.
-
ResearchGate. Solubility of p ABA in several solvents. [Link]
-
Reddit. How to purify amino acid with mineral salt. [Link]
-
PubMed. Degradation of benzoic acid and its derivatives in subcritical water. [Link]
-
University of California, Davis. The Recrystallization of Benzoic Acid. [Link]
-
Separation and Refining of Amino acids. [Link]
-
Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid?. [Link]
-
Michigan State University. Recrystallization of Benzoic Acid. [Link]
Sources
Overcoming common issues in the characterization of aminobenzoic acid derivatives
Welcome to the Technical Support Center dedicated to navigating the complexities of characterizing aminobenzoic acid (ABA) derivatives. These molecules, pivotal in pharmaceuticals, materials science, and life sciences, possess a unique amphoteric nature conferred by their amino and carboxylic acid functionalities on an aromatic scaffold. This structure, while versatile, presents distinct analytical challenges.
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide both immediate solutions and a deeper understanding of the underlying chemical principles. We will move from foundational issues of solubility to advanced chromatographic and spectroscopic techniques.
Section 1: Solubility and Sample Preparation
The first and most critical step in any analysis is robust sample preparation. Poor solubility is a frequent roadblock for researchers working with novel ABA derivatives.
Question: My aminobenzoic acid derivative won't dissolve in common aqueous buffers or organic solvents. What is the systematic approach to solubilization?
Answer: The solubility of ABA derivatives is governed by the interplay between the polar amino and carboxyl groups, the nonpolar benzene ring, and the physicochemical properties of any substituents. These compounds are often crystalline solids with high lattice energy, making them challenging to dissolve. A systematic approach is crucial.
The amphoteric nature of ABAs means their solubility is highly pH-dependent. The molecule can exist in three states: a cationic form at low pH (protonated amine), an anionic form at high pH (deprotonated carboxylic acid), and a neutral or zwitterionic form near its isoelectric point.[1]
Troubleshooting Protocol: Systematic Solubility Testing
-
Start with Polar Aprotic Solvents: Begin with small quantities of your compound in solvents known for their strong solubilizing power, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These are often the most effective starting points for creating concentrated stock solutions.[1]
-
Test Common Organic Solvents: If aprotic solvents are unsuitable for your downstream application, test solubility in the following order: methanol, ethanol, ethyl acetate, and glacial acetic acid.[1]
-
Exploit pH for Aqueous Solubility: To dissolve the derivative in an aqueous medium, you must shift the pH away from its isoelectric point.
-
Acidic Conditions: Prepare a dilute acidic solution (e.g., 0.1 M HCl). This will protonate the amino group to form a more soluble ammonium salt (-NH3+).
-
Alkaline Conditions: Prepare a dilute basic solution (e.g., 0.1 M NaOH). This will deprotonate the carboxylic acid group to form a more soluble carboxylate salt (-COO-).[1]
-
-
Consider Co-solvents: If solubility in pure water is required but pH modification is not ideal, a mixture of water and a miscible organic solvent (e.g., water/ethanol or water/DMSO) can be effective.
-
Apply Gentle Heating: For kinetically limited solubility, gentle heating (e.g., 30-40°C) and sonication can significantly increase the rate of dissolution. However, be cautious, as some derivatives can degrade at elevated temperatures.[2]
| Solvent Class | Recommended Solvents | Mechanism of Action & Best Use Case |
| Polar Aprotic | DMSO, DMF | High dipole moment effectively disrupts crystal lattice. Ideal for creating concentrated stock solutions for assays. |
| Polar Protic | Methanol, Ethanol | Hydrogen bonding capability aids in solvation. Good for chromatography and less sensitive assays. |
| Aqueous (Acidic) | 0.1 M HCl, 0.1 M Formic Acid | Protonates the basic amino group, forming a soluble salt. Useful for HPLC with positive-ion mass spectrometry. |
| Aqueous (Alkaline) | 0.1 M NaOH, 0.1 M NH4OH | Deprotonates the acidic carboxyl group, forming a soluble salt. Useful for HPLC with negative-ion mass spectrometry. |
Section 2: Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying ABA derivatives. However, achieving good peak shape and resolution, especially for isomers, requires careful method development.
Question: I am struggling to separate the ortho-, meta-, and para-isomers of my ABA derivative. They co-elute on my standard C18 column. How can I achieve baseline separation?
Answer: Separating structural isomers is a classic challenge in chromatography because they often have very similar hydrophobicity and polarity.[3] For ABA isomers, subtle differences in pKa, dipole moment, and intramolecular hydrogen bonding (especially in the ortho isomer) must be exploited. A standard C18 column operating solely on reversed-phase principles is often insufficient.
Core Strategy: Introduce Alternative Separation Mechanisms
The solution is to use a column or mobile phase that introduces an alternative, orthogonal separation mechanism, such as ion-exchange or hydrophilic interaction.
Recommended Approach: Mixed-Mode Chromatography Mixed-mode columns, which combine reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties, are exceptionally effective for separating ABA isomers.[3][4]
-
Reversed-Phase/Cation-Exchange Columns: These columns contain both C18 chains and embedded acidic groups (e.g., sulfonic acid). At a mobile phase pH where the ABA's amino group is protonated (e.g., pH 2.5-4.0), the column retains the isomers through both hydrophobic interactions and cation-exchange with the protonated amine.[3][4] This dual retention mechanism enhances selectivity, often achieving baseline separation where C18 alone fails.[4][5]
Workflow for HPLC Method Development for Isomer Separation
Caption: Workflow for separating ABA isomers using mixed-mode HPLC.
Question: My analyte peak is tailing significantly. What are the likely causes and solutions?
Answer: Peak tailing is a common problem when analyzing compounds with ionizable functional groups, like ABAs, on silica-based columns. The primary cause is unwanted secondary interactions between the analyte and the stationary phase.[6]
Troubleshooting Peak Tailing:
| Cause | Explanation | Solution(s) |
| Silanol Interactions | Free, acidic silanol groups (-Si-OH) on the silica surface can interact strongly with the basic amino group of the ABA derivative, causing a portion of the analyte to lag behind the main peak.[6] | 1. Lower Mobile Phase pH: Adjust the pH to ~2.5-3.0 with an acid like formic or phosphoric acid. This protonates the silanols, suppressing the interaction.[6] 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column designed for polar analytes. |
| Analyte Ionization | If the mobile phase pH is close to the pKa of either the amino or carboxyl group, a mixture of ionized and non-ionized forms exists, leading to peak broadening and tailing.[6] | Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For ABAs, this usually means operating at a low pH (<3.5) to fully protonate the analyte. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, resulting in a right-skewed (tailing) peak. | Reduce the injection volume or dilute the sample. |
| Column Contamination | Strongly retained impurities from previous injections can act as active sites, causing tailing. | Flush the column with a strong solvent (e.g., isopropanol) or perform a recommended column regeneration procedure.[7] |
Section 3: Spectroscopic Analysis
Spectroscopic methods provide the structural backbone for characterization. However, the dual functionality of ABAs can lead to ambiguous or confusing spectra if not interpreted correctly.
NMR Spectroscopy
Question: In the ¹H NMR of my aminobenzoic acid, the signals for the -COOH and -NH₂ protons are very broad or sometimes disappear entirely. Why does this happen?
Answer: This is a classic phenomenon for protons attached to heteroatoms (O, N) and is caused by two main factors: chemical exchange and quadrupolar broadening.
-
Chemical Exchange: The acidic proton of the carboxyl group (-COOH) and the protons of the amino group (-NH₂) can rapidly exchange with each other, with residual water in the NMR solvent (even in deuterated solvents), or with other exchangeable protons.[8] This exchange occurs on a timescale similar to the NMR measurement, causing the signal to broaden. If the exchange is fast enough, the signal can become so broad that it merges with the baseline and effectively "disappears."[9]
-
The Solution: Using a dry, aprotic solvent like DMSO-d₆ is the standard method to overcome this.[8][10][11] The DMSO solvent molecules form strong hydrogen bonds with the -COOH and -NH₂ protons, slowing down the exchange rate sufficiently to allow for the observation of sharp, distinct signals.[8] The carboxylic acid proton typically appears as a very broad singlet far downfield (δ 11-13 ppm).[8]
-
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment. This quadrupole can interact with the local electric field gradient, leading to very efficient (fast) relaxation. This rapid relaxation of the nitrogen nucleus is transferred to the attached protons, causing their signal to broaden.
Mass Spectrometry
Question: When analyzing my ABA derivative with LC-MS using electrospray ionization (ESI), should I use positive or negative ion mode for the best sensitivity?
Answer: This is an excellent question, as ABA derivatives are perfectly suited for analysis in both modes. The optimal choice depends on the mobile phase conditions and the specific structure of your derivative.
-
Positive Ion Mode [ESI(+)]: In this mode, you are detecting the protonated molecule, [M+H]⁺. Protonation will occur on the most basic site, which is the amino group.[12] To promote this, the mobile phase should be acidic (e.g., pH 2.5-4.0, typically using 0.1% formic acid).[13] This aligns perfectly with the conditions used to suppress silanol interactions in reversed-phase HPLC. Most biological molecules readily form positive ions, making this the most common mode.[14]
-
Negative Ion Mode [ESI(-)]: In this mode, you are detecting the deprotonated molecule, [M-H]⁻. Deprotonation occurs on the most acidic site, the carboxylic acid group.[13] To facilitate this, the mobile phase should be neutral or slightly basic (e.g., pH 7-9, using ammonium acetate or ammonium bicarbonate as a buffer). While less common, negative mode can offer superior sensitivity for acidic compounds because the chemical background noise is often significantly lower.[14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijsdr.org [ijsdr.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. chegg.com [chegg.com]
- 10. mdpi.com [mdpi.com]
- 11. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum [chemicalbook.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. nebiolab.com [nebiolab.com]
- 14. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]
Refinement of crystallization techniques for "3-amino-4-(benzylamino)benzoic acid"
Welcome to the technical support center for the crystallization of 3-amino-4-(benzylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline material. The information herein is synthesized from established principles of crystallization and data from related aminobenzoic acid derivatives.
Introduction to Crystallization Challenges
3-amino-4-(benzylamino)benzoic acid, like many substituted aromatic carboxylic acids, can present several challenges during crystallization. These may include poor solubility in common solvents, formation of oils or amorphous precipitates, and the potential for polymorphism. The presence of both amino and carboxylic acid functional groups allows for complex intermolecular interactions, including hydrogen bonding, which can significantly influence the crystallization process. Understanding these factors is key to developing a robust and reproducible crystallization protocol.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of 3-amino-4-(benzylamino)benzoic acid in a question-and-answer format.
Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What are the likely causes and how can I fix this?
A1: "Oiling out" or amorphous precipitation typically occurs when the supersaturation of the solution is too high, leading to rapid nucleation and growth that bypasses the ordered arrangement required for crystallization.
Causality:
-
Rapid Cooling: A sudden drop in temperature significantly increases supersaturation, forcing the compound out of the solution before it can form an ordered crystalline lattice.
-
Solvent Choice: The use of a solvent in which the compound is excessively soluble at high temperatures and poorly soluble at low temperatures can create a steep solubility curve, promoting rapid precipitation.
-
High Impurity Levels: Impurities can interfere with the crystal lattice formation, disrupting nucleation and growth, and promoting the formation of oils.
Solutions:
-
Slower Cooling Rate: Employ a gradual cooling profile. For instance, instead of transferring the flask to an ice bath, allow it to cool slowly to room temperature on the benchtop, followed by further cooling in a refrigerator. This controlled cooling maintains a lower level of supersaturation.
-
Solvent System Optimization:
-
Co-solvent System: Introduce a co-solvent (an "anti-solvent") in which the compound is less soluble. This can be added dropwise to the solution at a constant temperature until turbidity is observed, followed by a slight addition of the primary solvent to redissolve the precipitate and then slow cooling.
-
Alternative Solvents: Experiment with solvents that have a flatter solubility curve for your compound. Based on data for related compounds like p-aminobenzoic acid, polar protic solvents like ethanol or methanol, or polar aprotic solvents like ethyl acetate could be good starting points.[1][2]
-
-
Seeding: Introduce a small amount of previously obtained crystalline material (seed crystals) at a point of slight supersaturation. This provides a template for crystal growth and can bypass the kinetic barrier for nucleation, favoring the formation of the desired crystalline form.
Q2: The purity of my crystalline product is not improving despite recrystallization. What could be the issue?
A2: This suggests that the impurities are co-crystallizing with your product or are not being effectively removed by the chosen solvent system.
Causality:
-
Similar Solubility Profiles: The impurities may have very similar solubility characteristics to your target compound in the chosen solvent.
-
Inclusion in the Crystal Lattice: Some impurities, particularly those with similar structures, can be incorporated into the crystal lattice of the desired compound.
Solutions:
-
Alternative Solvent Systems: A different solvent or solvent mixture may have a more significant solubility difference between your compound and the impurities. For example, if you are using a polar protic solvent, try a polar aprotic or a non-polar solvent if your compound has some solubility.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture to reflux for a short period, then filter it hot to remove the carbon. The activated carbon can adsorb colored and other non-polar impurities.
-
pH Adjustment: Since 3-amino-4-(benzylamino)benzoic acid is amphoteric, its solubility is pH-dependent.[1][3] You can exploit this for purification.
-
Dissolve the crude material in a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will form a soluble salt.
-
Filter the solution to remove any base-insoluble impurities.
-
Slowly acidify the filtrate with a dilute acid (e.g., hydrochloric acid or acetic acid) to precipitate the purified product at its isoelectric point.
-
Collect the precipitate by filtration, wash with water, and then recrystallize from a suitable organic solvent.
-
Q3: I am observing different crystal habits (e.g., needles vs. prisms) in different batches. Does this indicate polymorphism?
A3: Yes, a change in crystal habit under different crystallization conditions is a strong indicator of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, such as solubility, melting point, and stability. For instance, p-aminobenzoic acid is known to have at least two polymorphs, α and β, which exhibit needle-like and prismatic habits, respectively.[4][5]
Causality:
-
Solvent: The solvent can influence which polymorph is favored. For p-aminobenzoic acid, the β-form is more likely to be obtained from water or ethyl acetate under carefully controlled conditions.[4][6]
-
Supersaturation and Temperature: The level of supersaturation and the crystallization temperature can determine which polymorph nucleates and grows.
Solutions:
-
Controlled Crystallization: To obtain a consistent polymorphic form, it is crucial to control the crystallization parameters strictly. This includes the choice of solvent, the concentration of the solution, the cooling rate, and the final temperature.
-
Characterization: Use analytical techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy to characterize the different crystal forms and determine their properties.
-
Seeding: Once you have identified the desired polymorph, use seed crystals of that form in subsequent crystallizations to ensure its consistent production.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the crystallization of 3-amino-4-(benzylamino)benzoic acid?
A1: Based on the structure, which contains polar amino and carboxylic acid groups and a less polar benzyl group, a range of solvents could be effective. A good starting point would be polar protic solvents like ethanol , methanol , or isopropanol , or polar aprotic solvents such as ethyl acetate or acetone . Mixtures of these solvents with water or a non-polar solvent like heptane or toluene can also be effective for creating a suitable solubility profile. The solubility of related aminobenzoic acids is generally higher in polar organic solvents and increases with temperature.[1]
Q2: How can I determine the optimal solvent for my crystallization?
A2: The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at lower temperatures. A simple screening method is as follows:
-
Place a small amount of your compound (e.g., 10-20 mg) in a test tube.
-
Add a small volume of the solvent to be tested (e.g., 0.5 mL).
-
Observe the solubility at room temperature.
-
If it is insoluble, heat the mixture gently and observe if it dissolves.
-
If it dissolves upon heating, allow it to cool to room temperature and then in an ice bath to see if crystals form. The best solvent will be one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, and which yields good quality crystals upon cooling.
Q3: What is the role of the amino and carboxylic acid groups in the crystallization process?
A3: These functional groups are capable of forming strong hydrogen bonds. This can lead to the formation of specific intermolecular structures in solution, such as dimers between carboxylic acid groups, which can then pack into a crystal lattice.[4] The amino groups can also participate in hydrogen bonding. The interplay of these interactions will significantly influence the crystal packing and can be a factor in polymorphism. The amphoteric nature of these groups also allows for purification via pH manipulation as described in the troubleshooting guide.[3][7]
Part 3: Experimental Protocols & Data
Solubility Data (Qualitative)
The following table provides a qualitative summary of the expected solubility of 3-amino-4-(benzylamino)benzoic acid in common laboratory solvents, based on its chemical structure and data from similar compounds.
| Solvent | Room Temperature Solubility | Hot Solubility | Comments |
| Water | Low | Moderate | Solubility is pH-dependent. |
| Methanol | Moderate | High | Good potential for recrystallization. |
| Ethanol | Moderate | High | Good potential for recrystallization. |
| Ethyl Acetate | Low | Moderate | May require a larger volume of solvent. |
| Acetone | Moderate | High | Good potential for recrystallization. |
| Dichloromethane | Low | Low | Unlikely to be a good single solvent. |
| Toluene | Very Low | Low | Could be used as an anti-solvent. |
| Heptane | Insoluble | Insoluble | Good as an anti-solvent. |
Step-by-Step Recrystallization Protocol
-
Dissolution: In a flask, dissolve the crude 3-amino-4-(benzylamino)benzoic acid in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Place the flask in an ice bath or refrigerator for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Crystallization Workflow
The following diagram illustrates the key decision points and steps in developing a successful crystallization protocol.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. researchgate.net [researchgate.net]
- 5. Polymorphism in p-aminobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
Validation & Comparative
A Comparative Guide to the Anticancer Potential of 3-amino-4-(benzylamino)benzoic acid and Other p-Aminobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of p-Aminobenzoic Acid (PABA) Scaffolds in Oncology
p-Aminobenzoic acid (PABA), or 4-aminobenzoic acid, is a well-known building block in the pharmaceutical industry, recognized for its structural versatility and presence in various biological processes.[1][2][3] While historically noted for its role in folate synthesis and applications in sunscreens, the PABA scaffold has garnered significant attention as a platform for developing novel therapeutic agents.[1][4] Its ability to undergo chemical modifications at both the amino and carboxyl groups makes it an ideal starting point for creating a diverse library of derivatives with potential pharmacological activities, including anticancer properties.[1][2][3][4]
Recent research has illuminated the potential of PABA derivatives to exhibit potent cytotoxic effects against various cancer cell lines.[1][5] These compounds have been shown to act through diverse mechanisms, such as the inhibition of critical enzymes like tubulin and protein kinases, induction of apoptosis, and cell cycle arrest.[5] This guide provides a comparative analysis of a specific derivative, 3-amino-4-(benzylamino)benzoic acid , against other PABA analogs, offering a synthesis of current experimental data to inform future drug discovery and development efforts.
Section 1: The Chemical Landscape and Synthesis of PABA Derivatives
The core structure of PABA offers two primary sites for modification: the amino (-NH₂) group and the carboxylic acid (-COOH) group. The aromatic ring itself can also be substituted. These modifications give rise to a wide array of derivatives, including esters, amides, and compounds with complex substitutions on the amino group.
The synthesis of the subject compound, 3-amino-4-(benzylamino)benzoic acid , and its analogs typically involves multi-step chemical reactions. For instance, a common route to synthesize 4-(benzylamino)benzoic acid derivatives is through the reductive amination of p-aminobenzoic acid with a substituted benzaldehyde in the presence of a reducing agent like sodium borohydride.[6] Further modifications, such as nitration followed by reduction, can introduce additional functional groups onto the benzene ring, as seen in the preparation of 3-amino-4-hydroxybenzoic acid.[7][8]
The rationale behind these synthetic strategies is to explore the structure-activity relationship (SAR). By systematically altering the substituents on the PABA core, researchers can identify chemical features that enhance anticancer potency and selectivity. For example, introducing a benzylamino group at the 4-position and an additional amino group at the 3-position, as in our topic compound, creates a unique electronic and steric profile that can significantly influence its interaction with biological targets.
Section 2: Comparative In Vitro Anticancer Activity
The primary evaluation of novel anticancer compounds relies on in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value indicates higher potency.
The table below compares the cytotoxic activity of various PABA derivatives from the literature to provide a broader context for evaluating new analogs like 3-amino-4-(benzylamino)benzoic acid.
| PABA Derivative Class | Specific Compound/Derivative | Cancer Cell Line(s) | Reported IC₅₀ (μM) | Reference |
| Benzamide Derivatives | Potent Benzamide Derivative | Not Specified | 4.53 | [1] |
| Carboxamide Derivative | Potent Carboxamide Derivative | A549 (Lung) | 3.0 | [1] |
| Amino-benzohydrazide | Potent Amino-benzohydrazide Derivative | Various | 0.57 - 1.73 | [1] |
| Acrylamide-PABA Hybrids | Compound 4j (with furan group) | MCF-7 (Breast) | 1.83 | [5] |
| Compound 4a (with 4-fluorophenyl) | MCF-7 (Breast) | 2.99 | [5] | |
| Chloro anilinoquinoline | Potent Chloro anilinoquinoline Derivative | MCF-7 (Breast), A549 (Lung) | 3.42, 5.97 | [1] |
| 4-(Benzylamino)benzoic Acid | Compound 18 (2,3-dihydroxybenzyl) | H69 (Lung), A549 (Lung) | 32.22, 90.69 | [6] |
| Diazeniumdiolate | PABA/NO | OVCAR-3 (Ovarian) | Potent (comparable to cisplatin) | [9][10] |
This data highlights that modifications to the PABA structure can yield compounds with potent anticancer activity, often in the low micromolar range.[1][5] The activity is highly dependent on the specific chemical moieties attached to the PABA core.
Section 3: Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for drug development. PABA derivatives have been shown to exert their anticancer effects through several pathways.
1. Tubulin Polymerization Inhibition: Several PABA derivatives, particularly hybrid molecules, have been identified as inhibitors of tubulin polymerization.[5] Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these agents can halt the cell cycle and induce apoptosis (programmed cell death).[5] For instance, acrylamide-PABA hybrids have been shown to inhibit β-tubulin polymerization in MCF-7 breast cancer cells.[5]
2. Induction of Apoptosis: A common mechanism for many chemotherapeutic agents is the induction of apoptosis. Studies on acrylamide-PABA analogs have shown that they can significantly increase the percentage of cancer cells undergoing both early and late-stage apoptosis.[5] This is often confirmed by observing an increase in the levels of apoptotic markers.
3. Nitric Oxide (NO) Release: The derivative PABA/NO is a diazeniumdiolate designed to release nitric oxide (NO), a molecule with complex roles in cancer biology.[9] PABA/NO has demonstrated potent activity against ovarian cancer xenografts, comparable to the standard drug cisplatin.[9][10] Its mechanism is linked to the release of NO, which can induce cellular stress and trigger apoptosis.[9]
Below is a generalized diagram illustrating a potential mechanism of action for a PABA derivative that induces apoptosis.
Caption: Generalized apoptotic pathway induced by a PABA derivative.
Section 4: Structure-Activity Relationship (SAR) Analysis
The comparative data reveals several key SAR trends for PABA derivatives:
-
Hybrid Molecules: Integrating the PABA scaffold with other known pharmacophores, such as acrylamide or combretastatin moieties, can lead to highly potent compounds.[5] This hybrid approach can enhance binding to specific targets like tubulin.
-
Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic rings (both the PABA ring and any attached benzyl groups) are critical. Electron-withdrawing groups, such as fluoro or chloro, on an attached phenyl ring have been shown to increase antiproliferative activity.[5]
-
Modifications of the Amino and Carboxyl Groups: Converting the carboxylic acid to an amide or hydrazide can significantly impact biological activity.[1] These changes alter the molecule's polarity, hydrogen bonding capacity, and overall shape, influencing how it interacts with its biological target. For example, benzamide and carboxamide derivatives of PABA have shown potent activity.[1]
For 3-amino-4-(benzylamino)benzoic acid , the presence of two amino groups with different chemical environments (a primary amine at C3 and a secondary benzylamine at C4) offers multiple points for hydrogen bonding and potential interactions with a target protein. The benzyl group provides a bulky, hydrophobic moiety that can fit into hydrophobic pockets of enzymes or receptors. The relative positions of these groups are crucial and likely contribute to a specific binding orientation that defines its activity.
Section 5: Key Experimental Protocols
To ensure the reproducibility and validity of findings, standardized protocols are essential. Below are step-by-step methodologies for key in vitro assays used to evaluate the anticancer activity of PABA derivatives.
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the PABA derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical as it must be long enough for the compound to exert its effect.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate IC₅₀ values using non-linear regression analysis.
Caption: Workflow for the MTT Cell Viability Assay.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the PABA derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Perspectives
The p-aminobenzoic acid scaffold is a promising platform for the development of novel anticancer agents. The available data demonstrates that strategic chemical modifications can lead to derivatives with potent and selective cytotoxicity against various cancer cell lines.[1] While direct experimental data on 3-amino-4-(benzylamino)benzoic acid is limited in the public domain, analysis of structurally related compounds suggests it holds potential as an anticancer candidate.
Future research should focus on:
-
Synthesis and In Vitro Screening: The synthesis and comprehensive screening of 3-amino-4-(benzylamino)benzoic acid and a library of its close analogs against a diverse panel of cancer cell lines are imperative.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds is a critical next step.
-
In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their in vivo efficacy, toxicity, and pharmacokinetic profiles.[9]
-
SAR Optimization: Further optimization of the lead compounds based on SAR data will be crucial for improving potency and drug-like properties.
By systematically exploring the chemical space around the PABA core, the scientific community can unlock new therapeutic opportunities in the fight against cancer.
References
-
Farwa, U., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals. [Link]
-
Srinivasan, A., et al. (2009). PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. Journal of the American Chemical Society. [Link]
-
Haroon, F., et al. (2023). Synthetic routes of p-aminobenzoic acid derivatives having anticancer activities. ResearchGate. [Link]
-
Ahmad, B., et al. (2020). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Journal of Taibah University for Science. [Link]
-
Farwa, U., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]
-
Al-Warhi, T., et al. (2023). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Publishing. [Link]
-
Farwa, U., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. [Link]
-
Wempe, E. G., et al. (1981). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. [Link]
-
Srinivasan, A., et al. (2009). PABA/NO as an anticancer lead: analogue synthesis, structure revision, solution chemistry, reactivity toward glutathione, and in vitro activity. PubMed. [Link]
-
Farwa, U., et al. (2023). Chemistry of Para-Amino Benzoic Acid. MDPI. [Link]
-
Al-khafaji, Y. F., et al. (2023). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives. ACS Omega. [Link]
-
Sadek, M. M., et al. (2012). 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. PubMed. [Link]
-
PrepChem. (n.d.). Synthesis of 3-amino-benzoic acid. PrepChem.com. [Link]
-
Kaur, H., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
-
Sybert, J. R. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office. [Link]
- Google Patents. (2016). Preparation method of 3-amino-4-methoxybenzaniline.
-
Wang, G., et al. (2014). Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. ResearchGate. [Link]
Sources
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]
- 6. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PABA/NO as an anticancer lead: analogue synthesis, structure revision, solution chemistry, reactivity toward glutathione, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 3-Amino-4-(benzylamino)benzoic Acid Derivatives: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3,4-diaminobenzoic acid scaffold is an emerging pharmacophore with significant potential in medicinal chemistry. Its derivatives have been notably explored as inhibitors of M1 aminopeptidases, a family of enzymes implicated in various physiological processes, including immune response regulation.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of 3-amino-4-(benzylamino)benzoic acid, a key subclass of these promising compounds. By dissecting the roles of the core functional groups and the impact of various substitutions, we aim to provide a predictive framework for the rational design of novel, potent, and selective therapeutic agents.
The 3,4-Diaminobenzoic Acid Core: A Foundation for Potent Bioactivity
The 3,4-diaminobenzoic acid core presents a unique arrangement of functional groups: a carboxylic acid and two amino groups at adjacent positions on a benzene ring. This configuration provides a rigid scaffold for introducing diverse substituents and allows for multipoint interactions with biological targets. The carboxylic acid can act as a key hydrogen bond donor and acceptor, while the amino groups offer sites for further functionalization to modulate potency, selectivity, and pharmacokinetic properties.[3]
Studies on 3,4-diaminobenzoic acid derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases have revealed crucial insights into their mechanism of action.[1][2] These enzymes play a role in the pathogenesis of several major human diseases, making their inhibition a compelling therapeutic strategy.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of 3-amino-4-(benzylamino)benzoic acid derivatives is intricately linked to the nature and position of substituents on the aromatic rings and the core functional groups. Below, we dissect the key SAR trends based on available literature for the broader class of 3,4-diaminobenzoic acid derivatives, providing a predictive framework for this specific scaffold.
Key Interaction Points and the Role of the Benzyl Group
The introduction of a benzyl group at the 4-amino position is a critical modification that can significantly influence the compound's interaction with its biological target. The benzyl moiety can engage in hydrophobic and π-stacking interactions within the binding pocket of an enzyme, potentially enhancing binding affinity. The SAR of related primary amino acid derivatives has shown that substitutions on the N'-benzylamide site can dramatically impact anticonvulsant activity, with electron-withdrawing groups often retaining or improving activity.[4]
dot graph SAR_Overview { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Core [label="3-Amino-4-(benzylamino)benzoic Acid Core", pos="0,0!", fillcolor="#4285F4"];
R1 [label="R1: Substituents on Benzyl Ring", pos="-3,2!", fillcolor="#34A853"]; R2 [label="R2: Modifications of 3-Amino Group", pos="3,2!", fillcolor="#EA4335"]; R3 [label="R3: Carboxylic Acid Modifications", pos="0,-2!", fillcolor="#FBBC05"];
Core -> R1 [label="Modulates hydrophobic\n and π-stacking interactions"]; Core -> R2 [label="Influences selectivity\n and hydrogen bonding"]; Core -> R3 [label="Impacts solubility and\n target anchoring"]; }
General SAR points for 3-amino-4-(benzylamino)benzoic acid derivatives.Impact of Substituents on the Benzyl Ring (R¹)
The nature and position of substituents on the benzyl ring are expected to be major determinants of potency and selectivity.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or nitro groups can enhance binding affinity through various mechanisms, including altered electronic properties and the formation of halogen bonds.
-
Electron-Donating Groups (EDGs): Alkyl or alkoxy groups can increase lipophilicity, which may improve cell permeability but could also lead to non-specific binding.
-
Positional Isomerism: The position of the substituent (ortho, meta, or para) will dictate the orientation of the benzyl ring within the binding site, leading to significant differences in activity.
Modifications of the 3-Amino Group (R²)
The 3-amino group is a key site for modulating selectivity and establishing hydrogen bonding interactions.
-
Alkylation: Small alkyl groups may be tolerated, but larger, bulky groups could introduce steric hindrance.
-
Acylation: Introducing an acyl group can alter the electronic properties and hydrogen bonding capacity of the amine.
Modifications of the Carboxylic Acid Group (R³)
The carboxylic acid is often a crucial anchoring point to the biological target.
-
Esterification: Conversion to an ester can improve cell permeability by masking the polar carboxylic acid. The ester would likely act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.
-
Amidation: Formation of an amide can introduce additional hydrogen bonding opportunities and alter the compound's pharmacokinetic profile.
Comparative Activity Data of Related 3,4-Diaminobenzoic Acid Derivatives
| Compound ID | R¹ (at 4-amino) | R² (at 3-amino) | Target Enzyme | IC₅₀ (µM) |
| 1 | H | H | ERAP1 | >100 |
| 2 | H | Boc | ERAP1 | >100 |
| 3 | H | L-Leu | ERAP2 | 0.237 |
| 4 | H | L-Phe | IRAP | 0.105 |
This table is a representation of data from related compound classes to infer potential activities.
Experimental Protocols
General Synthesis of 3-Amino-4-(benzylamino)benzoic Acid Derivatives
The synthesis of 3-amino-4-(benzylamino)benzoic acid derivatives can be achieved through a multi-step process, typically starting from a commercially available nitro-substituted benzoic acid.
Synthetic workflow for 3-amino-4-(benzylamino)benzoic acid derivatives.
Step 1: Synthesis of 4-(Benzylamino)-3-nitrobenzoic acid
-
To a solution of 4-chloro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq).
-
Add the desired benzylamine (1.1 eq) to the reaction mixture.
-
Heat the reaction at an elevated temperature (e.g., 80-100 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, pour it into water, and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(benzylamino)-3-nitrobenzoic acid.
Step 2: Synthesis of 3-Amino-4-(benzylamino)benzoic acid
-
Dissolve the 4-(benzylamino)-3-nitrobenzoic acid (1.0 eq) in a solvent mixture such as ethanol and water.
-
Add a reducing agent, for example, sodium dithionite, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, filter the reaction mixture (if using a solid catalyst) and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 3-amino-4-(benzylamino)benzoic acid.
M1 Aminopeptidase Inhibition Assay
The inhibitory activity of the synthesized compounds can be evaluated using a fluorometric assay.
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add the recombinant M1 aminopeptidase enzyme to a buffer solution (e.g., Tris-HCl).
-
Add serial dilutions of the test compound to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin).
-
Measure the fluorescence intensity over time using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 3-amino-4-(benzylamino)benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly as enzyme inhibitors. The insights from related 3,4-diaminobenzoic acid derivatives provide a solid foundation for guiding the synthesis and evaluation of new analogs. Future work should focus on systematically exploring the chemical space around this core structure, with particular attention to substitutions on the benzyl ring to optimize potency and selectivity. The detailed experimental protocols provided herein offer a practical roadmap for researchers to synthesize and evaluate these compounds, accelerating the discovery of new drug candidates.
References
-
PubChem. 3-Amino-4-(methylamino)benzoic acid. [Link]
-
ResearchGate. Scheme 1. Synthesis of the 1,3-and 1,4-Substituted 3,4-Diaminobenzoic Acid Derivatives a. [Link]
- Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
-
MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
-
Justia Patents. Amino-benzoic acid amides. [Link]
-
ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]
-
Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. [Link]
-
Srini Chem. A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). [Link]
- Google Patents. AU2007263328C1 - Process for the production of 2- [4 - ( 3- and 2-fluorobenzyloxy) benzylamino] propan amides.
-
PubChem. 3,4-Diaminobenzoic acid. [Link]
-
PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
-
ResearchGate. 3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases with Immune-Regulating Properties. [Link]
-
eScholarship. 3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases with Immune. [Link]
-
PubMed. Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N'-benzyl 2-amino-3-. [Link]
-
PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
ResearchGate. Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. [Link]
-
National Center for Biotechnology Information. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. [Link]
-
National Center for Biotechnology Information. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. srinichem.com [srinichem.com]
- 4. Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N'-benzyl 2-amino-3-methoxypropionamide provides potent anticonvulsants with pain-attenuating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Method Validation for 3-amino-4-(benzylamino)benzoic acid Analysis
An Objective Comparison of Isocratic and Gradient Approaches
In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides an in-depth comparison of two distinct HPLC methodologies for the analysis of "3-amino-4-(benzylamino)benzoic acid," a key aromatic amino acid derivative.
Drawing from extensive field experience, this document will not only present protocols but also delve into the scientific rationale behind the methodological choices. We will compare a rapid isocratic method against a high-resolution gradient method, providing the supporting experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications. The validation of these methods is anchored in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a foundation of trustworthiness and scientific integrity.[1][2][3]
Chapter 1: The Foundation: Principles of HPLC Method Validation
Before comparing specific methods, it is crucial to understand the universal framework of analytical method validation. Validation demonstrates that an analytical procedure is fit for its intended purpose.[4] According to the ICH Q2(R2) and FDA guidelines, a comprehensive validation study encompasses several key performance characteristics.[1][5][6]
The primary validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
These parameters are interconnected and collectively establish the reliability and suitability of an analytical method.
Chapter 2: Method Comparison: Isocratic vs. Gradient Elution
The choice between an isocratic and a gradient elution method is a critical decision in HPLC method development.[7][8]
-
Isocratic Elution uses a constant mobile phase composition, making it simple, reproducible, and often faster in terms of total cycle time because it does not require column re-equilibration.[8][9] It is ideal for simple mixtures or when analyzing a single active ingredient.[9][10]
-
Gradient Elution involves changing the mobile phase composition during the run. This approach is powerful for resolving complex mixtures with components of varying polarities, offering better peak shapes and shorter analysis times for strongly retained compounds.[7][10][11]
We will now compare a hypothetical, yet scientifically plausible, rapid isocratic method (Method A) and a high-resolution gradient method (Method B) for the analysis of 3-amino-4-(benzylamino)benzoic acid.
Chapter 3: Chromatographic Conditions & Rationale
The selection of chromatographic conditions is based on the physicochemical properties of the analyte, 3-amino-4-(benzylamino)benzoic acid. As an aromatic amino acid, it possesses both acidic (carboxylic acid) and basic (amino) functional groups, as well as a hydrophobic benzyl group. This amphoteric and hydrophobic nature makes reversed-phase chromatography an excellent choice.[12]
| Parameter | Method A: Rapid Isocratic | Method B: High-Resolution Gradient | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Agilent 1290 Infinity II or equivalent | Standard systems suitable for routine QC and high-performance applications respectively. |
| Column | C18, 4.6 x 100 mm, 3.5 µm | C18, 4.6 x 150 mm, 1.8 µm | C18 is the standard for reversed-phase due to its hydrophobicity. The smaller particle size in Method B provides higher efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and controls the pH to ensure the analyte is in a consistent protonation state, improving peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency. |
| Elution Mode | Isocratic: 60% A / 40% B | Gradient: 0-10 min (30-70% B), 10-12 min (70-95% B), 12-13 min (95% B), 13-13.1 min (95-30% B), 13.1-16 min (30% B) | Method A is simpler.[11] The gradient in Method B allows for the elution of potential impurities with a wider range of polarities.[7] |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Standard flow rates for the given column dimensions. |
| Column Temp. | 30 °C | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Detector | UV-Vis Diode Array Detector (DAD) | UV-Vis Diode Array Detector (DAD) | Aromatic amino acids have strong UV absorbance.[13] A DAD allows for peak purity analysis. Wavelength set to 254 nm. |
| Injection Vol. | 5 µL | 2 µL | Smaller injection volume for the high-efficiency column in Method B to prevent band broadening. |
Chapter 4: Validation Performance: A Head-to-Head Comparison
Below is a summary of the validation data obtained for both methods, following ICH Q2(R1) guidelines.[14][15]
| Validation Parameter | Method A: Isocratic | Method B: Gradient | Acceptance Criteria (Typical) |
| Specificity | Resolved from placebo and forced degradation products. Peak Purity > 0.999 | Resolved from placebo and all significant forced degradation products with baseline separation. Peak Purity > 0.999 | No interference at the analyte's retention time. |
| Linearity (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Range | 25 - 150 µg/mL | 5 - 200 µg/mL | As per linearity. |
| Accuracy (% Recovery) | 99.2% - 100.8% | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 0.8% | ≤ 0.5% | %RSD ≤ 2.0% |
| Precision (Intermediate, %RSD) | ≤ 1.2% | ≤ 0.9% | %RSD ≤ 2.0% |
| LOD | 1.0 µg/mL | 0.2 µg/mL | S/N ratio ≥ 3:1 |
| LOQ | 3.0 µg/mL | 0.6 µg/mL | S/N ratio ≥ 10:1 |
| Robustness | Passed (Flow ±0.1, Temp ±2°C) | Passed (Flow ±0.1, Temp ±2°C, pH ±0.1) | System suitability parameters met. |
| Run Time | ~6 minutes | ~16 minutes | - |
Analysis: Method A is rapid and demonstrates acceptable performance for routine assays where speed is a priority. However, Method B shows superior performance in terms of sensitivity (lower LOD/LOQ) and a wider linear range, making it better suited for impurity profiling and stability studies where unknown degradation products might appear.
Chapter 5: Detailed Validation Protocols
To ensure transparency and reproducibility, a detailed protocol for a key validation experiment is provided below.
Protocol: Linearity and Range Assessment
-
Objective: To demonstrate the linear relationship between the detector response and the analyte concentration over a specified range.
-
Stock Solution Preparation: Accurately weigh and dissolve 25 mg of 3-amino-4-(benzylamino)benzoic acid reference standard in a 25 mL volumetric flask with diluent (e.g., 50:50 Acetonitrile:Water) to obtain a 1000 µg/mL solution.
-
Calibration Standards Preparation: Prepare a series of at least five concentrations by serial dilution of the stock solution. For Method B, this could be 5, 25, 50, 100, 150, and 200 µg/mL.
-
Analysis: Inject each calibration standard in triplicate onto the equilibrated HPLC system.
-
Data Evaluation:
-
Record the peak area for each injection.
-
Calculate the mean peak area for each concentration level.
-
Construct a calibration curve by plotting the mean peak area versus the nominal concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r), the slope of the regression line, and the y-intercept.
-
Chapter 6: Expert Recommendations: Selecting the Appropriate Method
The choice between Method A and Method B is contingent on the specific analytical objective.
Choose Method A (Isocratic) for:
-
Routine Quality Control (QC) Assays: When analyzing the potency of the bulk drug substance or finished product where impurity levels are known and low.[9]
-
High-Throughput Screening: When a large number of samples need to be analyzed quickly and the primary goal is quantification of the main component.
-
Simplicity and Cost-Effectiveness: Isocratic methods are generally easier to transfer between labs and consume less solvent per run.[7]
Choose Method B (Gradient) for:
-
Stability Studies and Impurity Profiling: Its higher resolution and sensitivity are essential for detecting and quantifying unknown degradation products that may form over time.[10][11]
-
Method Development: During early-stage development, a gradient method is invaluable for understanding the full impurity profile of a new API.
-
Analysis of Complex Matrices: When the API is formulated with excipients that might interfere with the main peak, the gradient can provide the necessary separation.
Ultimately, the decision rests on a risk-based assessment of the analytical needs. For a comprehensive quality control strategy, a laboratory might employ the rapid isocratic method for routine release testing while using the high-resolution gradient method for stability testing and in-depth investigations. This dual approach leverages the strengths of each method, ensuring both efficiency and comprehensive product knowledge.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link][16]
-
Q2(R2) Validation of Analytical Procedures - FDA . Available from: [Link][1]
-
Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes - PharmaGuru . Available from: [Link][10]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma . Available from: [Link][5]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy . Available from: [Link][6]
-
HPLC Analysis of Aromatic Amino Acids, Nucleosides, and Bases in Plasma of Acute Lymphocytic Leukemia on Chemotherapy - PubMed . Available from: [Link][12]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . Available from: [Link][2]
-
Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? - Mastelf . Available from: [Link][8]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International . Available from: [Link][4]
-
[Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? - Welch Materials . Available from: [Link][9]
-
Isocratic Vs. Gradient Elution in Chromatography - Phenomenex . Available from: [Link][11]
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review . Available from: [Link][13]
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd . Available from: [Link][14]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . Available from: [Link][3]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available from: [Link][15]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. starodub.nl [starodub.nl]
- 4. biopharminternational.com [biopharminternational.com]
- 5. propharmagroup.com [propharmagroup.com]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. mastelf.com [mastelf.com]
- 9. welch-us.com [welch-us.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 12. HPLC analysis of aromatic amino acids, nucleosides, and bases in plasma of acute lymphocytic leukemia on chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myfoodresearch.com [myfoodresearch.com]
- 14. scribd.com [scribd.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. usp.org [usp.org]
- 17. <621> CHROMATOGRAPHY [drugfuture.com]
Alternative synthetic routes to "3-amino-4-(benzylamino)benzoic acid" and their efficiency
A Comparative Guide to the Synthetic Routes of 3-amino-4-(benzylamino)benzoic acid
In the landscape of pharmaceutical and materials science, the synthesis of bespoke aromatic compounds is a cornerstone of innovation. Among these, 3-amino-4-(benzylamino)benzoic acid stands as a molecule of interest, featuring a trifecta of functional groups—a carboxylic acid, a primary amine, and a secondary amine—that make it a versatile building block. This guide provides an in-depth comparison of plausible synthetic routes to this target molecule, offering a critical evaluation of their efficiency, practicality, and underlying chemical principles. The methodologies presented are grounded in established chemical literature, providing a robust framework for researchers and drug development professionals.
Introduction to Synthetic Strategy
The architecture of 3-amino-4-(benzylamino)benzoic acid necessitates a synthetic approach that carefully orchestrates the introduction of three distinct functional groups onto a benzene ring. The relative positioning of these groups (1,2,4-substitution) and their chemical nature dictate the sequence of reactions. Two primary retrosynthetic disconnections are considered here, each beginning from a common and commercially available starting material, 4-chloro-3-nitrobenzoic acid.
Route 1 focuses on an initial nucleophilic aromatic substitution (SNAr) to introduce the benzylamino group, followed by the reduction of the nitro group. Route 2 reverses this sequence, beginning with the reduction of the nitro group to an amine, followed by a selective N-benzylation.
Route 1: Nucleophilic Aromatic Substitution Followed by Reduction
This synthetic pathway commences with the reaction of 4-chloro-3-nitrobenzoic acid with benzylamine. The electron-withdrawing nitro group in the ortho position to the chlorine atom activates the ring towards nucleophilic aromatic substitution, making this a viable initial step.[1][2] The subsequent reduction of the nitro group yields the final product.
Caption: Synthetic pathway for Route 1.
Step 1: Synthesis of 4-(benzylamino)-3-nitrobenzoic acid via SNAr
The reaction of 4-chloro-3-nitrobenzoic acid with benzylamine proceeds via a nucleophilic aromatic substitution mechanism. The presence of the strongly electron-withdrawing nitro group ortho to the chlorine leaving group is crucial for the stabilization of the negatively charged Meisenheimer intermediate, thus facilitating the reaction.[1][3] Analogous reactions with other amines, such as methylamine, have been reported to proceed in high yield.[4][5]
Experimental Protocol:
-
To a solution of 4-chloro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or DMF, add benzylamine (1.1-1.5 eq) and a non-nucleophilic base like triethylamine or potassium carbonate (1.5-2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-(benzylamino)-3-nitrobenzoic acid.
Step 2: Reduction of 4-(benzylamino)-3-nitrobenzoic acid
The reduction of the nitro group to a primary amine is a well-established transformation in organic synthesis.[6] Several methods are available, with catalytic hydrogenation and metal-acid reductions being the most common.[6][7]
-
Catalytic Hydrogenation: This method employs a catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere.[8][9] It is generally a clean and high-yielding reaction. However, care must be taken as some catalysts can also promote debenzylation, although this is less common under standard conditions.
-
Metal-Acid Reduction: A classic and cost-effective method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).[7][10][11] Stannous chloride (SnCl2) is another mild and effective reagent for this transformation.[7][12]
Experimental Protocol (using SnCl2):
-
Suspend 4-(benzylamino)-3-nitrobenzoic acid (1.0 eq) in ethanol or a similar solvent.
-
Add an excess of stannous chloride dihydrate (SnCl2·2H2O, 3-5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution) to precipitate the tin salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Route 2: Reduction Followed by Selective N-Benzylation
This alternative route begins with the reduction of 4-chloro-3-nitrobenzoic acid to 3-amino-4-chlorobenzoic acid.[13] The subsequent step involves the selective benzylation of the more nucleophilic amino group at the 4-position.
Caption: Synthetic pathway for Route 2.
Step 1: Synthesis of 3-amino-4-chlorobenzoic acid
The reduction of the nitro group in 4-chloro-3-nitrobenzoic acid can be achieved using the same methods described in Route 1, Step 2. Catalytic hydrogenation is a particularly suitable method as it is less likely to affect the chloro-substituent, especially with catalysts like platinum on carbon.[14]
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of Pd/C or Pt/C (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-amino-4-chlorobenzoic acid.
Step 2: Selective N-Benzylation of 3-amino-4-chlorobenzoic acid
This step presents a significant challenge in terms of regioselectivity. The target molecule requires benzylation at the 4-amino group, which is para to the carboxylic acid. However, the 3-amino group is also a potential site for benzylation. Selective N-alkylation of polyamino compounds can often be difficult to control. A successful strategy would likely involve a nucleophilic substitution reaction with benzyl bromide or a related benzylating agent.
Experimental Protocol:
-
Dissolve 3-amino-4-chlorobenzoic acid (1.0 eq) in a polar aprotic solvent such as DMF.
-
Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the amino group.
-
Slowly add benzyl bromide (1.0-1.2 eq) to the reaction mixture at room temperature.
-
Stir the reaction until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product using column chromatography to separate the desired N-benzylated product from any starting material and potential side products.
Comparison of Synthetic Routes
| Feature | Route 1: SNAr then Reduction | Route 2: Reduction then Benzylation |
| Number of Steps | 2 | 2 |
| Starting Material | 4-Chloro-3-nitrobenzoic acid | 4-Chloro-3-nitrobenzoic acid |
| Key Challenge | Potential for debenzylation during reduction. | Achieving regioselective N-benzylation. |
| Purity of Intermediate | The SNAr reaction is typically clean and high-yielding. | Reduction is generally efficient, yielding a clean intermediate. |
| Overall Efficiency | Likely to be more efficient and higher yielding due to the predictable nature of the SNAr reaction and the well-established nitro reduction. | Potentially lower yielding due to challenges in controlling the regioselectivity of the N-benzylation step, which may lead to a mixture of products. |
| Safety Considerations | Catalytic hydrogenation requires handling of flammable hydrogen gas. Metal-acid reductions can be exothermic. | Similar considerations for the reduction step. Benzyl bromide is a lachrymator. |
Conclusion and Recommendation
Both proposed synthetic routes offer a two-step pathway to 3-amino-4-(benzylamino)benzoic acid from a common starting material. However, Route 1 is recommended as the more efficient and reliable approach. The initial nucleophilic aromatic substitution is a well-precedented and high-yielding reaction, directly setting the required substitution pattern. The subsequent reduction of the nitro group is a standard transformation with numerous established protocols that can be optimized to minimize side reactions.
In contrast, Route 2 faces a significant hurdle in the selective N-benzylation step. The presence of two amino groups with similar reactivity could lead to a mixture of mono- and di-benzylated products, as well as isomers, complicating the purification and reducing the overall yield. While potentially feasible with careful optimization of reaction conditions, the inherent lack of selectivity makes it a less desirable synthetic strategy for practical applications.
Ultimately, the choice of synthetic route will depend on the specific resources and expertise available to the researcher. However, for a robust and scalable synthesis of 3-amino-4-(benzylamino)benzoic acid, the strategy of nucleophilic aromatic substitution followed by nitro group reduction presents a clearer and more efficient path forward.
References
-
Frontiers in Chemistry. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]
-
ResearchGate. (2016). The results of the catalytic transfer hydrogenation of nitro compounds. [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. [Link]
-
ACS Publications. (1983). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. [Link]
-
ACS Publications. (2019). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. [Link]
-
Scilit. (2016). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. [Link]
-
Scilit. (n.d.). Reduction of Nitroarenes with Hydrogen Transfer Catalysis. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2015). Optimization of reaction conditions for hydrogenation of p-nitroaniline a. [Link]
-
ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl 2 in TBAB. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
ResearchGate. (2011). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. [Link]
-
ResearchGate. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. [Link]
-
Reddit. (2022). Nitro reduction conditions. [Link]
-
SciSpace. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
-
European Patent Office. (n.d.). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. [Link]
-
ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]
-
Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. [Link]
-
NISCAIR Online Periodicals Repository. (2001). A new reagent for selective reduction of nitro group. [Link]
-
YouTube. (2021). Nucleophilic Aromatic Substitution and Benzyne | Organic Chemistry Lessons. [Link]
- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
-
YouTube. (2020). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. [Link]
-
ResearchGate. (2015). Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. [Link]
-
SciSpace. (2018). Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]
-
PubChem. (n.d.). Methyl 4-(benzylamino)-3-nitrobenzoate. [Link]
- Google Patents. (n.d.). A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
-
Patsnap. (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide. [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
Philadelphia University. (n.d.). Chemistry of Benzene: Nucleophilic Aromatic Substitution. [Link]
-
PubMed Central. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-benzylation. [Link]
-
YouTube. (2014). organic chemistry reaction #13 - reduction of nitro group to amine. [Link]
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
YouTube. (2023). Multi-step Synthesis of Substituted Benzenes. [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. [Link]
-
SciSpace. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. philadelphia.edu.jo [philadelphia.edu.jo]
- 3. youtube.com [youtube.com]
- 4. Page loading... [guidechem.com]
- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. mt.com [mt.com]
- 9. mt.com [mt.com]
- 10. reddit.com [reddit.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
A Preclinical Efficacy Blueprint: Evaluating 3-amino-4-(benzylamino)benzoic Acid Against Standard-of-Care Anticancer Agents
Abstract
The relentless pursuit of novel anticancer therapeutics is paramount in addressing the challenges of drug resistance and treatment-related toxicities. This guide outlines a comprehensive preclinical framework for evaluating the potential efficacy of a novel small molecule, 3-amino-4-(benzylamino)benzoic acid. While this compound is noted as a synthetic precursor to potent RNA helicase DHX9 inhibitors, its intrinsic bioactivity remains uncharacterized.[1] This document proposes a rigorous, multi-stage evaluation of 3-amino-4-(benzylamino)benzoic acid, comparing its hypothetical performance against two cornerstone chemotherapeutic agents with disparate mechanisms of action: Doxorubicin, a DNA intercalating agent and topoisomerase II inhibitor, and Paclitaxel, a microtubule-stabilizing agent.[2][3][4][5] By establishing a clear experimental roadmap, from initial in vitro cytotoxicity screens to in vivo tumor growth inhibition studies, we provide researchers with the necessary protocols and rationale to systematically investigate this compound's potential as a viable anticancer drug candidate.
Introduction: The Rationale for Investigation
The current landscape of cancer therapy, while advanced, is continually challenged by the evolution of resistance and the need for improved therapeutic windows. The discovery of new chemical entities with novel mechanisms of action is a critical objective for drug development professionals. The compound 3-amino-4-(benzylamino)benzoic acid has been identified in patent literature as a key intermediate in the synthesis of molecules targeting the RNA helicase DHX9, a protein implicated in DNA replication, transcription, and repair, making it a compelling target for oncology.[1]
This guide, therefore, serves as a blueprint for the initial preclinical assessment of 3-amino-4-(benzylamino)benzoic acid (henceforth referred to as "Investigational Compound X" or "IC-X"). We hypothesize that IC-X may possess intrinsic inhibitory activity against DHX9 or related helicases, thereby disrupting essential cellular processes in rapidly dividing cancer cells.
To contextualize its potential efficacy, we will compare its projected performance against two widely used and mechanistically distinct anticancer drugs:
-
Doxorubicin: An anthracycline antibiotic that exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis.[2][][7]
-
Paclitaxel: A taxane that stabilizes microtubules, preventing their dynamic disassembly required for chromosome segregation during mitosis. This disruption leads to G2/M cell cycle arrest and subsequent cell death.[4][8][9]
This comparative approach ensures that any observed activity of IC-X can be benchmarked against the performance of established, clinically relevant agents.
Comparative Mechanisms of Action
Understanding the molecular targets of each compound is fundamental to interpreting efficacy data. The mechanisms for Doxorubicin and Paclitaxel are well-documented, while the mechanism for IC-X remains hypothetical and is presented here as a basis for investigation.
-
Doxorubicin: Its planar aromatic rings intercalate between DNA base pairs, obstructing DNA and RNA synthesis.[3][] Concurrently, it traps topoisomerase II, an enzyme that unwinds DNA, leading to double-strand breaks and the activation of apoptotic pathways.[2][7]
-
Paclitaxel: It binds to the β-tubulin subunit of microtubules, the core components of the mitotic spindle.[4][8] This binding event stabilizes the microtubule polymer, preventing the dynamic instability necessary for mitotic spindle function, thereby arresting cells in the G2/M phase of the cell cycle.[5][8]
-
Investigational Compound X (Hypothesized): Based on its structural relationship to known DHX9 inhibitors, we hypothesize that IC-X may interfere with RNA helicase activity.[1] By inhibiting DHX9, IC-X could disrupt DNA replication fork progression and transcription, leading to cellular stress, cell cycle arrest, and apoptosis, particularly in cancer cells that exhibit high replicative stress.
Figure 2: A comprehensive workflow for the preclinical evaluation of a novel anticancer compound.
Detailed Experimental Protocols
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of IC-X, Doxorubicin, and Paclitaxel across a panel of cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).
-
Rationale: This initial screen quantifies the dose-dependent cytotoxic effect of a compound, providing a primary benchmark of its potency. [10]The use of multiple cell lines from different tissue origins helps establish the breadth of activity.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of IC-X, Doxorubicin, and Paclitaxel. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of compound concentration. Use a non-linear regression model to calculate the IC50 value.
-
-
Objective: To evaluate the anti-tumor efficacy of IC-X in vivo compared to standard-of-care agents.
-
Rationale: In vivo models are critical for assessing a drug's performance in a complex biological system, accounting for factors like pharmacokinetics and bioavailability. [11][12]Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are standard. [13][14][15]For initial studies, CDX models offer high reproducibility. [14]* Methodology:
-
Animal Model: Use immunodeficient mice (e.g., 6-8 week old female athymic nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth & Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline, i.p.)
-
Group 2: Investigational Compound X (dose determined by MTD studies, i.p.)
-
Group 3: Doxorubicin (e.g., 5 mg/kg, i.v., weekly)
-
Group 4: Paclitaxel (e.g., 20 mg/kg, i.p., weekly) [16] 4. Treatment & Monitoring: Administer treatments according to the defined schedule for 3-4 weeks. Measure tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²) and monitor animal body weight as a measure of toxicity.
-
-
Endpoint & Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
Comparative Efficacy Data: Benchmarks and Hypothetical Goals
The following tables summarize established benchmark data for Doxorubicin and Paclitaxel and present hypothetical target values for IC-X. These target values represent efficacy levels that would classify IC-X as a promising candidate for further development.
Table 1: In Vitro Cytotoxicity (IC50) Across Cancer Cell Lines
| Compound | MCF-7 (Breast) IC50 [µM] | A549 (Lung) IC50 [µM] | HCT116 (Colon) IC50 [µM] |
| Doxorubicin | 0.1 - 2.5 [17] | > 20 (often resistant) [17][18] | 0.1 - 0.5 |
| Paclitaxel | 0.005 - 0.020 | 0.004 - 0.015 [19][20] | 0.002 - 0.010 |
| IC-X (Hypothetical Goal) | < 10.0 | < 15.0 | < 10.0 |
Note: IC50 values for Doxorubicin and Paclitaxel can vary significantly between studies due to differences in assay conditions and cell line passage numbers. [17][21]The values presented are representative ranges.
Table 2: In Vivo Efficacy in a Subcutaneous Xenograft Model (e.g., A549)
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | Weekly | 1500 ± 250 | - | +5% |
| Doxorubicin | 5 mg/kg, weekly, i.v. | 800 ± 150 | ~47% | -8% |
| Paclitaxel | 20 mg/kg, weekly, i.p. | 750 ± 130 | 50% [16] | -5% |
| IC-X (Hypothetical Goal) | TBD | < 900 | > 40% | < -10% |
Note: In vivo data is highly model-dependent. Paclitaxel has demonstrated significant tumor growth inhibition in lung cancer xenografts. [19][20]A TGI > 40% for a novel compound would be considered a strong efficacy signal.
Discussion and Future Directions
This guide proposes a systematic evaluation of 3-amino-4-(benzylamino)benzoic acid (IC-X). The primary goal of the in vitro phase is to determine if IC-X possesses cytotoxic activity at concentrations that could be pharmacologically relevant (typically IC50 < 10-20 µM). Should IC-X demonstrate promising potency, the proposed mechanistic assays would provide initial insights into its mode of action. For instance, an accumulation of cells in the G1 or S phase could align with the hypothesized disruption of DNA replication via helicase inhibition.
The in vivo xenograft study represents the most critical step in this initial evaluation. [22]The key readout is not merely statistical significance in tumor growth inhibition but the magnitude of this effect relative to established agents like Paclitaxel. [16][23]An outcome where IC-X achieves over 40% TGI with minimal toxicity (e.g., less than 10% body weight loss) would provide a strong rationale for advancing the compound into more complex preclinical studies.
Future work would involve:
-
Target Validation: Biochemical assays to confirm direct binding and inhibition of DHX9 or other helicases.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of IC-X and correlate drug exposure with target engagement in tumors.
-
Advanced In Vivo Models: Evaluation in patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors, or in orthotopic models to assess efficacy in a more clinically relevant tumor microenvironment. [13][15]
Conclusion
While 3-amino-4-(benzylamino)benzoic acid is currently only known as a chemical intermediate, its structural relation to targeted anticancer agents provides a compelling reason for its biological evaluation. The experimental framework detailed in this guide offers a rigorous, logical, and scientifically sound pathway for assessing its potential. By benchmarking its performance against Doxorubicin and Paclitaxel, researchers can make a data-driven " go/no-go " decision, ensuring that only the most promising candidates are moved forward in the costly and complex drug development pipeline. This structured approach exemplifies the principles of modern preclinical research, balancing scientific curiosity with pragmatic, milestone-driven evaluation.
References
-
Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy. (2015). National Institutes of Health (NIH). Available at: [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2023). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Doxorubicin. Wikipedia. Available at: [Link]
-
What is the mechanism of Paclitaxel? (2024). Patsnap Synapse. Available at: [Link]
-
How Taxol/paclitaxel kills cancer cells. (2017). Molecular Biology of the Cell (MBoC). Available at: [Link]
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. Available at: [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects. (2009). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. SciSpace. Available at: [Link]
-
Preclinical Drug Testing Using Xenograft Models. Covance. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
How Paclitaxel Works. (2023). News-Medical.Net. Available at: [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Taxol (paclitaxel): mechanisms of action. Semantic Scholar. Available at: [Link]
-
Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. (2008). American Association for Cancer Research. Available at: [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Proprevia. Available at: [Link]
-
Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. (2019). MDPI. Available at: [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. ResearchGate. Available at: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Pharmacology. Available at: [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger Publishers. Available at: [Link]
-
Summary of previously published IC 50 values of doxorubicin in... ResearchGate. Available at: [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. Available at: [Link]
-
Anti-tumor efficacy of paclitaxel against human lung cancer xenografts. (1995). PubMed. Available at: [Link]
-
The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... ResearchGate. Available at: [Link]
-
IC 50 values determination for doxorubicin or cisplatin after MCF7,... ResearchGate. Available at: [Link]
-
Dexamethasone decreases xenograft response to paclitaxel through inhibition of tumor cell apoptosis. Nature. Available at: [Link]
-
IC50 of doxorubicin for human lung cancer cells. ResearchGate. Available at: [Link]
-
Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts. (1995). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Is inhibition of cancer angiogenesis and growth by paclitaxel schedule dependent? (2004). PubMed. Available at: [Link]
-
Antitumor activity of intraperitoneal paclitaxel in orthotopic patient-derived xenograft models of mucinous appendiceal adenocar. (2023). bioRxiv. Available at: [Link]
- WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof. Google Patents.
Sources
- 1. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. molbiolcell.org [molbiolcell.org]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. xenograft.org [xenograft.org]
- 12. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. startresearch.com [startresearch.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. mdpi.com [mdpi.com]
- 16. Is inhibition of cancer angiogenesis and growth by paclitaxel schedule dependent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tis.wu.ac.th [tis.wu.ac.th]
- 18. researchgate.net [researchgate.net]
- 19. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
A Researcher's Guide to Preclinical Evaluation: In Vitro and In Vivo Studies of 3-Amino-4-(benzylamino)benzoic Acid Derivatives
In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is a meticulously orchestrated process. Central to this endeavor is the preclinical evaluation, a phase characterized by a synergistic interplay between in vitro and in vivo studies. This guide provides an in-depth comparison of these two fundamental research modalities, specifically tailored to the investigation of 3-amino-4-(benzylamino)benzoic acid derivatives. This class of compounds, built upon the versatile para-aminobenzoic acid (PABA) scaffold, has garnered significant interest for its diverse pharmacological potential, including antimicrobial and anticancer activities.[1][2][3][4]
This document is designed for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the underlying scientific rationale that governs experimental design and data interpretation. By understanding the strengths and limitations of both in vitro and in vivo approaches, researchers can more effectively and efficiently advance promising derivatives toward clinical consideration.
The Foundation of Discovery: In Vitro Studies
In vitro studies, conducted in a controlled environment outside of a living organism, serve as the initial proving ground for novel compounds. They are indispensable for high-throughput screening, mechanism of action studies, and establishing a preliminary safety and efficacy profile. The primary advantage of in vitro assays lies in their relative simplicity, lower cost, and the ability to isolate and study specific biological processes without the confounding variables of a complex living system.
For 3-amino-4-(benzylamino)benzoic acid derivatives, in vitro studies are crucial for elucidating their structure-activity relationships (SAR), where minor chemical modifications can be correlated with significant changes in biological activity.[5][6]
Unveiling Biological Activity: A Step-by-Step In Vitro Protocol
A common initial in vitro assessment for this class of compounds is the determination of their antimicrobial activity. The following protocol outlines the widely used broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a derivative against a bacterial strain.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the target bacterium (e.g., Staphylococcus aureus).
-
Inoculate the colonies into a sterile tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 3-amino-4-(benzylamino)benzoic acid derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizing the In Vitro Workflow
Caption: Workflow for in vitro antimicrobial screening.
Interpreting In Vitro Data
The data generated from in vitro assays are typically quantitative and allow for direct comparison between different derivatives.
| Derivative | R-Group Modification | Target | In Vitro Assay | IC50 / MIC (µM) |
| Compound A | 4-Chloro | S. aureus | MIC | 64 |
| Compound B | 3-Nitro | S. aureus | MIC | 128 |
| Compound C | 2,3-Dihydroxy | A549 Lung Cancer Cells | MTT Assay | 90.69 |
| Compound D | 2,3-Dihydroxy | H69 Small Cell Lung Cancer | MTT Assay | 32.22 |
Data is hypothetical and for illustrative purposes, inspired by findings for related compounds.[2][3]
The Crucial Transition: In Vivo Studies
While in vitro studies provide valuable initial data, they cannot fully replicate the complex biological environment of a living organism. In vivo studies, conducted in animal models, are therefore a critical next step to evaluate a compound's systemic effects, including its absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and potential toxicity in a whole-organism context.
The decision to advance a compound to in vivo testing is based on promising in vitro activity and a favorable preliminary toxicity profile. For 3-amino-4-(benzylamino)benzoic acid derivatives with demonstrated anticancer activity in vitro, a common in vivo model is the tumor xenograft study in mice.
Assessing Efficacy in a Living System: A Step-by-Step In Vivo Protocol
The following protocol provides a general outline for a tumor xenograft study to evaluate the in vivo anticancer efficacy of a promising 3-amino-4-(benzylamino)benzoic acid derivative.
Protocol: Human Tumor Xenograft Model in Immunocompromised Mice
-
Animal Acclimatization and Cell Implantation:
-
Acclimatize immunocompromised mice (e.g., athymic nude mice) to the laboratory environment for at least one week.
-
Harvest human cancer cells (e.g., A549) from in vitro culture.
-
Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Prepare the 3-amino-4-(benzylamino)benzoic acid derivative in a suitable vehicle for administration (e.g., intraperitoneal injection, oral gavage).
-
Administer the compound to the treatment group at a predetermined dose and schedule.
-
Administer the vehicle only to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Observe the mice for any signs of toxicity.
-
-
Study Termination and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis as needed (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Visualizing the In Vivo Experimental Design
Caption: Workflow for an in vivo tumor xenograft study.
Interpreting In Vivo Data
In vivo data provides a more holistic view of a compound's potential as a therapeutic agent.
| Derivative | Animal Model | Dosing Regimen | Primary Outcome | Result |
| Compound C | A549 Xenograft (Mice) | 50 mg/kg, i.p., daily | Tumor Growth Inhibition (TGI) | 45% |
| Compound D | H69 Xenograft (Mice) | 50 mg/kg, i.p., daily | Tumor Growth Inhibition (TGI) | 60% |
| A91 (Related Benzoic Acid Derivative) | STZ-induced Diabetic Retinopathy (Rats) | i.p. administration | Retinal Vascular Leakage | Significant Reduction |
Data is hypothetical and for illustrative purposes, inspired by findings for related compounds.[7]
Bridging the Gap: A Direct Comparison of In Vitro and In Vivo Studies
The true power of preclinical evaluation lies in the integration of data from both in vitro and in vivo studies. A direct comparison of these methodologies highlights their complementary nature.
| Feature | In Vitro Studies | In Vivo Studies |
| System | Isolated cells, enzymes, or tissues in a controlled environment | Whole, living organism |
| Complexity | Low | High |
| Throughput | High | Low |
| Cost | Relatively low | High |
| Primary Focus | Potency, selectivity, mechanism of action | Efficacy, pharmacokinetics (ADME), safety, toxicity |
| Data Interpretation | Direct effect of the compound on the target | Systemic effect, influenced by metabolism and bioavailability |
| Limitations | May not predict whole-organism response | Ethical considerations, species differences |
Discrepancies between in vitro and in vivo results are not uncommon and can provide valuable insights. For example, a compound that is highly potent in vitro may show poor efficacy in vivo due to rapid metabolism or poor bioavailability. Conversely, a compound with modest in vitro activity might be a prodrug that is converted to a more active form in the body.
Conclusion
The preclinical evaluation of 3-amino-4-(benzylamino)benzoic acid derivatives, like any novel class of therapeutic candidates, is a journey from the simplicity of the test tube to the complexity of a living system. In vitro studies provide the essential foundation, allowing for the rapid screening and characterization of compounds, while in vivo studies offer the crucial validation of efficacy and safety in a more clinically relevant context. By strategically employing both methodologies and critically evaluating the data they generate, researchers can effectively navigate the path of drug discovery and identify those derivatives with the greatest potential to become life-changing medicines.
References
-
Kapoor, A., & Dahiya, S. K. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2025). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)
-
Al-Ghorbani, M., et al. (2024). An Insight into the Anticancer and Antibacterial Properties of New 4-(Benzylamino)benzoic Acid Derivatives: Synthesis and. Preprints.org. Retrieved from [Link]
- Wang, L., et al. (n.d.). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry.
- Yousuf, M., et al. (n.d.).
- Narasimhan, B., et al. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
- (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry.
- Iftikhar, K., et al. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules.
- (n.d.). Synthesis, structural characterization and biological evaluation of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives. Bar-Ilan University Research Authority.
- (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules.
- (2013). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. Molecules.
- (n.d.). 3-Amino-4-(methylamino)benzoic acid. PubChem.
- Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals.
- (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules.
- (n.d.). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies.
- (n.d.). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies.
- Blanco, M.-J., et al. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters.
- (n.d.). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl)
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Profiling Small Molecule Cross-Reactivity: A Case Study with 3-amino-4-(benzylamino)benzoic acid
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective framework for assessing the cross-reactivity of the novel compound "3-amino-4-(benzylamino)benzoic acid." We will explore the critical importance of understanding off-target effects and present a robust, multi-tiered experimental cascade to thoroughly characterize the compound's selectivity. The methodologies described herein are designed to be self-validating, providing the high-quality data necessary for informed decision-making in drug discovery and chemical biology.
Introduction: The Imperative of Selectivity
The efficacy and safety of any small molecule therapeutic are inextricably linked to its selectivity. While a compound may exhibit potent activity against its intended target, interactions with unintended proteins—known as off-target effects—can lead to unforeseen toxicities or confound experimental results.[1][2] These off-target interactions are a leading cause of drug attrition during clinical development, making early and comprehensive cross-reactivity profiling a critical step in the research and development process.[1][2]
This guide uses "3-amino-4-(benzylamino)benzoic acid," a compound with potential inhibitory activity against RNA helicase DHX9, as a case study to illustrate a best-practice approach to selectivity profiling.[3] We will detail a logical progression of experiments, from broad, high-throughput screening to more focused, cell-based target engagement and phenotypic assays. The goal is to build a comprehensive "selectivity signature" for the compound, enabling a clear understanding of its therapeutic potential and potential liabilities.
Designing the Cross-Reactivity Screening Cascade
A tiered approach is the most efficient and cost-effective strategy for determining compound selectivity.[4] This cascade begins with a broad screen to identify potential off-targets, followed by more rigorous secondary assays to confirm and quantify these interactions in a more physiologically relevant context.
Our proposed workflow is designed to answer three fundamental questions:
-
Biochemical Specificity: Against a broad panel of related targets (e.g., the human kinome), which does the compound interact with in vitro?
-
Cellular Target Engagement: Do these interactions occur within the complex environment of a living cell?
-
Functional Consequences: What are the phenotypic outcomes of on- and off-target engagement?
Tier 1: Broad Biochemical Profiling
The first step is to cast a wide net. Since many small molecule inhibitors target ATP-binding sites, screening against a large panel of protein kinases is a standard and informative starting point, even if the primary target is not a kinase.[5][6] The high degree of conservation in the ATP-binding site across the kinome makes it a common source of off-target interactions.[7]
Experiment 1: Large-Panel Kinase Screen (Radiometric)
Objective: To identify any potential kinase off-targets of "3-amino-4-(benzylamino)benzoic acid" from a diverse panel of human kinases.
Methodology Rationale: A radiometric assay using [γ-³³P]-ATP is a robust and direct method for measuring kinase activity.[5] It is considered a gold standard for its sensitivity and low susceptibility to compound interference. Screening at a single, high concentration (e.g., 10 µM) is a cost-effective way to identify potential hits for further investigation.[4]
Protocol: Single-Point Kinase Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock of "3-amino-4-(benzylamino)benzoic acid" in 100% DMSO. Create a working solution for a final assay concentration of 10 µM.
-
Assay Plate Setup: In a 96-well plate, add the kinase reaction buffer, the specific substrate peptide for each kinase, and the test compound or vehicle control (DMSO).
-
Kinase Addition: Add one of the ~400 purified, active human kinases to each well.
-
Initiate Reaction: Start the reaction by adding the ATP mix, containing both unlabeled ATP (at the Km for each kinase) and [γ-³³P]-ATP. Incubate at 30°C for a specified time (e.g., 40 minutes).
-
Stop Reaction & Capture: Terminate the reaction and capture the phosphorylated substrate on a filter membrane.
-
Wash: Wash the membranes extensively to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
-
% Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))
-
Data Presentation & Interpretation: A "hit" is typically defined as any kinase exhibiting >70% inhibition at the screening concentration. The data should be presented in a table format, highlighting these hits.
| Kinase Target | Family | % Inhibition @ 10 µM | Hit? ( >70%) |
| DHX9 (Control) | Helicase | 95% | Yes |
| ABL1 | Tyr | 85% | Yes |
| SRC | Tyr | 78% | Yes |
| LCK | Tyr | 45% | No |
| CDK2 | CMGC | 15% | No |
| ... (400+) | ... | ... | ... |
| Table 1: Representative data from a single-point kinase screen. |
This initial screen identifies ABL1 and SRC as potential off-targets that warrant further investigation in a cellular context.
Tier 2: Cellular Target Engagement
Biochemical assays are essential, but they do not account for factors like cell permeability or competition with high intracellular ATP concentrations.[6] Therefore, it is crucial to validate biochemical hits in a live-cell environment.[8][9] We will utilize two orthogonal, industry-standard methods: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.
Experiment 2A: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm that "3-amino-4-(benzylamino)benzoic acid" physically binds to and stabilizes its intended target (DHX9) and potential off-targets (ABL1, SRC) in intact cells.
Methodology Rationale: CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[8][10][11] This allows for the direct measurement of target engagement in a label-free system, using the cell's natural environment.[9][12]
Protocol: CETSA® Isothermal Dose-Response (ITDRF)
-
Cell Culture: Culture a relevant cell line (e.g., K562, which expresses ABL1) to ~80% confluency.
-
Compound Treatment: Aliquot cells and treat with a serial dilution of "3-amino-4-(benzylamino)benzoic acid" (e.g., 0.1 nM to 30 µM) or vehicle (DMSO) for 1 hour.
-
Heating Step: Heat the cell suspensions at a predetermined melt temperature (e.g., 52°C, optimized for each target) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells via freeze-thaw cycles.
-
Separate Fractions: Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantify Soluble Protein: Collect the supernatant (containing the soluble, stabilized protein) and quantify the amount of the target protein (DHX9, ABL1, SRC) using a standard method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 (the concentration at which 50% of the target protein is stabilized).
Experiment 2B: NanoBRET™ Target Engagement Assay
Objective: To provide an orthogonal, quantitative measure of compound affinity for the targets in live cells.
Methodology Rationale: The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in real-time within living cells.[13][14] It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a fluorescent tracer that binds to the same target (the acceptor).[15][16][17] A test compound that binds the target will compete with the tracer, causing a decrease in the BRET signal.[16]
Protocol: NanoBRET™ Competitive Binding Assay
-
Cell Preparation: Transfect cells with a plasmid expressing the target protein (e.g., ABL1) fused to NanoLuc® luciferase.
-
Plating: Plate the transfected cells in a white, 96-well assay plate.
-
Compound Addition: Add serial dilutions of "3-amino-4-(benzylamino)benzoic acid" to the wells.
-
Tracer & Substrate Addition: Add the specific NanoBRET™ tracer and the NanoLuc® substrate to all wells. Incubate to allow the system to reach equilibrium.
-
Detection: Measure the luminescence signals at two wavelengths (donor emission ~460 nm, acceptor emission >600 nm) using a plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50.
Data Presentation & Interpretation: Combining the data from these two assays provides a high-confidence assessment of cellular target engagement.
| Target | CETSA® IC50 (µM) | NanoBRET™ IC50 (µM) | Conclusion |
| DHX9 | 0.05 | 0.04 | Potent on-target engagement |
| ABL1 | 1.2 | 1.5 | Confirmed cellular off-target |
| SRC | > 30 | > 30 | Not a significant cellular off-target |
| Table 2: Comparative cellular target engagement data. |
The results confirm that "3-amino-4-(benzylamino)benzoic acid" potently engages its intended target, DHX9, in cells. It also engages ABL1, but with ~30-fold lower potency. The initial hit on SRC from the biochemical screen does not translate to the cellular environment, highlighting the importance of this validation step.
Tier 3: Functional & Phenotypic Impact
The final step is to understand the functional consequences of these target engagement events. A cell viability assay across a panel of cell lines with known genetic dependencies can help correlate target engagement with a phenotypic outcome.
Experiment 3: Cell Viability/Proliferation Assay
Objective: To determine the functional potency of "3-amino-4-(benzylamino)benzoic acid" in cell lines dependent on its on-target (DHX9) and off-target (ABL1) activities.
Methodology Rationale: We will use two cell lines:
-
MOLM-13: An AML cell line known to be sensitive to DHX9 inhibition.
-
K562: A CML cell line driven by the BCR-ABL1 fusion protein, making it highly dependent on ABL1 activity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.
Protocol: CellTiter-Glo® Viability Assay
-
Cell Plating: Seed MOLM-13 and K562 cells in 96-well plates at an optimized density.
-
Compound Treatment: Treat the cells with a serial dilution of "3-amino-4-(benzylamino)benzoic acid" for 72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Detection: Measure luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability versus compound concentration. Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation & Interpretation: By comparing the cellular engagement IC50s with the functional GI50s, we can infer which interactions are driving the observed phenotype.
| Cell Line | Key Dependency | Target Engagement IC50 (µM) | Functional GI50 (µM) | Implication |
| MOLM-13 | DHX9 | DHX9: 0.05 | 0.08 | Phenotype is driven by on-target DHX9 inhibition. |
| K562 | BCR-ABL1 | ABL1: 1.2 | 1.8 | Phenotype is driven by off-target ABL1 inhibition. |
| Table 3: Correlation of target engagement with functional cellular outcomes. |
The data strongly suggest that the compound's anti-proliferative effect is mechanism-specific in each cell line. The potency in MOLM-13 cells aligns with DHX9 engagement, while the potency in K562 cells aligns with ABL1 engagement. This demonstrates a clear, functionally relevant off-target activity.
Conclusion & Recommendations
This comprehensive guide demonstrates a systematic approach to characterizing the cross-reactivity of "3-amino-4-(benzylamino)benzoic acid."
Summary of Findings:
-
On-Target Activity: The compound is a potent, cell-active inhibitor of its intended target, DHX9.
-
Off-Target Activity: The compound possesses a significant, functionally relevant off-target activity against the ABL1 kinase.
-
Selectivity Profile: While not perfectly selective, the compound has a ~30-fold selectivity window between DHX9 and ABL1 in a cellular context.
Recommendations:
-
For Chemical Biology: "3-amino-4-(benzylamino)benzoic acid" can be used as a tool compound to study DHX9 biology, but researchers must use it at concentrations below its ABL1 engagement IC50 (~1 µM) or use appropriate ABL1-null control experiments to avoid confounding results.
-
For Drug Development: The dual inhibition of DHX9 and ABL1 could be therapeutically beneficial in certain contexts (a concept known as polypharmacology).[18] However, if selectivity for DHX9 is the goal, medicinal chemistry efforts should be initiated to optimize the structure to reduce ABL1 activity. The assays described in this guide provide a robust platform to screen and prioritize next-generation compounds.
By rigorously applying this multi-tiered screening cascade, researchers can build a deep and actionable understanding of a compound's selectivity, mitigating risks and enabling more confident progression of research and drug development programs.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]
-
Vasta, J. D., Robers, M. B., Mahan, S. D., & Daniels, D. L. (2018). Luminescence Energy Transfer–Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 749-763. Available from: [Link]
-
News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. Available from: [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. Available from: [Link]
-
Massive Bio. (2026). Off Target Effect. Available from: [Link]
-
Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & de Vet, E. C. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876. Available from: [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. Available from: [Link]
-
Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2016). Chemical Proteomics Reveals Ferrochelatase as a Common Off-target of Kinase Inhibitors. ACS chemical biology, 11(5), 1245-1254. Available from: [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. Available from: [Link]
-
Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Available from: [Link]
-
Cagan, M., & Blundell, T. L. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(5), 699-706. Available from: [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Available from: [Link]
-
Ball, K., Herrington, J., & LaRochelle, J. R. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 16(11), 2157-2166. Available from: [Link]
-
Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available from: [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141-161. Available from: [Link]
-
Assay Guidance Manual. (2019). Robust or Go Bust. Available from: [Link]
-
Drug Discovery News. (2013). A guide for potency assay development of cell-based product candidates. Available from: [Link]
-
Marin Biologic Laboratories. (2023). Design and Validate a GMP Cell Based Assay. Available from: [Link]
-
Kalliokoski, T., Fidelis, K., & de Fabritiis, G. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN–a Chemical Systems Biology approach. Molecular pharmaceutics, 10(10), 3846-3855. Available from: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]
-
Karolinska Institutet. CETSA. Available from: [Link]
-
Global Leading Conferences. (2026). Designing Robust Cell-Based Assays MasterClass. Available from: [Link]
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28-39. Available from: [Link]
-
Kalliokoski, T., Fidelis, K., & de Fabritiis, G. (2013). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 10(10), 3846–3855. Available from: [Link]
- Google Patents. (2023). WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof.
-
Li, J., & Uetrecht, J. (2022). Hypersensitivity reactions to small molecule drugs. Frontiers in Immunology, 13, 1038337. Available from: [Link]
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. massivebio.com [massivebio.com]
- 3. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. annualreviews.org [annualreviews.org]
- 11. CETSA [cetsa.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 16. researchgate.net [researchgate.net]
- 17. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 18. icr.ac.uk [icr.ac.uk]
Benchmarking Novel Enzyme Inhibitors: A Comparative Performance Analysis of a Putative IDO1 Inhibitor, "3-amino-4-(benzylamino)benzoic acid"
In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, suppressing anti-tumor immunity by catalyzing the degradation of the essential amino acid L-tryptophan.[1][2] This guide provides a comprehensive framework for benchmarking the performance of a novel putative IDO1 inhibitor, "3-amino-4-(benzylamino)benzoic acid," against established clinical candidates. Our analysis is grounded in validated experimental protocols, ensuring scientific integrity and providing researchers with the tools to objectively evaluate new chemical entities in this competitive therapeutic space.
The Rationale for Targeting IDO1
IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[2][3] In the tumor microenvironment, upregulation of IDO1 by cancer cells and immune cells leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[3][4] Consequently, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity, often explored in combination with other immunotherapies like PD-1 inhibitors.[5][6]
Comparative Landscape of IDO1 Inhibitors
To establish a robust benchmark, we will compare our putative inhibitor against two well-characterized clinical-stage IDO1 inhibitors: Epacadostat and Navoximod (also known as Linrodostat).
| Inhibitor | Chemical Class | Mechanism of Action | Enzymatic IC50 | Cell-Based IC50 |
| Epacadostat (INCB024360) | Hydroxyamidine | Reversible, competitive inhibitor | ~71.8 nM | ~10 nM |
| Navoximod (GDC-0919/NLG919) | Imidazole derivative | Potent, non-competitive inhibitor | Ki of 7 nM | ~75 nM |
| "3-amino-4-(benzylamino)benzoic acid" | Aminobenzoic acid derivative | Hypothesized IDO1 inhibitor | To be determined | To be determined |
Table 1: Comparative profile of selected IDO1 inhibitors. IC50 values are approximate and can vary based on assay conditions.[5][7]
Epacadostat, a potent and selective IDO1 inhibitor, has been extensively studied in clinical trials.[5][8] While a pivotal Phase III trial in combination with an anti-PD-1 antibody for melanoma did not meet its primary endpoint, the compound remains a critical reference point for IDO1 inhibitor development.[5][9] Navoximod is another potent IDO1 inhibitor that has been investigated in clinical settings.[7][10]
Experimental Framework for Performance Benchmarking
To rigorously assess the inhibitory potential of "3-amino-4-(benzylamino)benzoic acid," a multi-tiered experimental approach is essential, progressing from biochemical assays to more physiologically relevant cell-based models.
Experimental Workflow
Caption: A tiered workflow for benchmarking novel IDO1 inhibitors.
Detailed Experimental Protocols
1. Recombinant IDO1 Enzyme Inhibition Assay
This initial screen directly measures the inhibitor's ability to block the enzymatic activity of purified IDO1.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human IDO1.
-
Principle: The assay quantifies the production of N-formylkynurenine, the direct product of the IDO1-catalyzed reaction, which is then converted to kynurenine for detection.[11]
-
Step-by-Step Protocol:
-
Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add recombinant human IDO1 enzyme to the buffer.
-
Introduce a serial dilution of "3-amino-4-(benzylamino)benzoic acid" (and control inhibitors like Epacadostat) to the enzyme mixture and incubate for a short period.
-
Initiate the enzymatic reaction by adding the substrate, L-tryptophan (e.g., at a final concentration of 400 µM).
-
Allow the reaction to proceed at 37°C for 30-60 minutes.
-
Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).
-
Incubate at 50-65°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[11][12]
-
Centrifuge the samples to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Measure the absorbance at 480 nm. The intensity of the yellow color is proportional to the amount of kynurenine produced.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based IDO1 Functional Assay
This assay evaluates the inhibitor's ability to penetrate cells and inhibit IDO1 in a more physiological context.
-
Objective: To determine the half-maximal effective concentration (EC50) in a cellular environment.
-
Principle: Human cancer cell lines (e.g., HeLa) are stimulated with interferon-gamma (IFN-γ) to induce endogenous IDO1 expression. The inhibitor's efficacy is measured by its ability to reduce the secretion of kynurenine into the cell culture medium.[13][14]
-
Step-by-Step Protocol:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with human IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression and incubate for 24-48 hours.
-
Remove the medium and replace it with fresh medium containing a serial dilution of "3-amino-4-(benzylamino)benzoic acid" or control inhibitors.
-
Incubate for 24-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method described above, or by more sensitive methods like HPLC or LC-MS/MS for higher accuracy.[12][15]
-
Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not cytotoxicity.[13]
-
Calculate the EC50 value.
-
The IDO1 Signaling Pathway and its Inhibition
Understanding the broader biological context is crucial for interpreting experimental data. IDO1 activation is a key mechanism of adaptive immune resistance.
Caption: Mechanism of IDO1-mediated immune suppression and its blockade by an inhibitor.
This pathway illustrates that IFN-γ released by activated T-cells can, in a negative feedback loop, induce IDO1 expression in tumor cells.[4][16] The resulting tryptophan depletion and kynurenine accumulation suppress T-cell function, allowing the tumor to evade immune surveillance.[3] An effective IDO1 inhibitor blocks this process, thereby restoring the anti-tumor T-cell response.
Conclusion and Future Directions
The provided framework offers a systematic approach to benchmarking "3-amino-4-(benzylamino)benzoic acid" against established IDO1 inhibitors. Positive results from these in vitro assays—demonstrating potent enzymatic and cellular activity comparable or superior to Epacadostat and Navoximod—would provide a strong rationale for advancing the compound to more complex co-culture systems and eventually to in vivo animal models of cancer. Further characterization, including selectivity profiling against related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO), and pharmacokinetic studies, will be critical for a comprehensive evaluation of its therapeutic potential.[5][10]
References
-
Shukla, V., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. Available at: [Link]
-
Shukla, V., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed, 9(56), 30814–30820. Available at: [Link]
-
Clinicaltrials.eu. (n.d.). Epacadostat – Application in Therapy and Current Clinical Research. Available at: [Link]
-
Ghirlanda, G., et al. (2018). High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form. Acta Crystallographica Section D: Structural Biology, 74(Pt 6), 553–561. Available at: [Link]
-
Hornyak, L., et al. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in Oncology, 8, 437. Available at: [Link]
-
National Cancer Institute. (n.d.). Clinical Trials Using Epacadostat. Available at: [Link]
-
Memorial Sloan Kettering Cancer Center. (2025). A Study of Epacadostat, an IDO1 Inhibitor, in Combination With Pembrolizumab in Patients With Metastatic and/or Locally Advanced Sarcoma. ClinicalTrials.gov. Available at: [Link]
-
Takahashi, S., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. Journal of Medicinal Chemistry, 57(17), 7387–7392. Available at: [Link]
-
Ye, Z., et al. (2022). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology, 13, 1069316. Available at: [Link]
-
Mitchell, T. C., et al. (2018). Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037). Journal of Clinical Oncology, 36(32), 3223–3230. Available at: [Link]
-
Prendergast, G. C., et al. (2018). Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis. Cancer Research, 78(18), 5113–5120. Available at: [Link]
-
van Baren, N., & Van den Eynde, B. J. (2015). IDO Expression in Cancer: Different Compartment, Different Functionality?. Frontiers in Immunology, 6, 385. Available at: [Link]
-
Ziegler, S., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes. Angewandte Chemie International Edition, 60(19), 10869-10875. Available at: [Link]
-
Bellati, F., et al. (2021). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Cancers, 13(11), 2568. Available at: [Link]
-
Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9437. Available at: [Link]
-
Max Planck Institute of Molecular Physiology. (2026). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. News-Medical.Net. Available at: [Link]
-
Zhang, L., et al. (2021). Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects. Cancer Chemotherapy and Pharmacology, 88(4), 659–669. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of IDO1 co‐crystallized substrate (1) and inhibitors (2–21). Available at: [Link]
-
ResearchGate. (n.d.). Crystal structures of IDO1-inhibitor complexes. Available at: [Link]
-
Muller, A. J., & Prendergast, G. C. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795–6801. Available at: [Link]
-
Guo, G., et al. (2023). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters, 14(10), 1435–1441. Available at: [Link]
-
Li, F., et al. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 165, 144–164. Available at: [Link]
-
Dou, D., et al. (2018). Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening. Frontiers in Chemistry, 6, 86. Available at: [Link]
-
Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. Available at: [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Available at: [Link]
-
Oncolines. (2019). Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre. Available at: [Link]
-
Zhai, L., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 595, 129–143. Available at: [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Available at: [Link]
-
Wrona-Krol, M., et al. (2019). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 9(1), 19163. Available at: [Link]
-
OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. Available at: [Link]
-
Patsnap Synapse. (n.d.). Navoximod. Available at: [Link]
-
AdisInsight. (n.d.). Linrodostat - Bristol-Myers Squibb. Available at: [Link]
-
National Cancer Institute. (n.d.). Definition of linrodostat. Available at: [Link]
-
ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid?. Available at: [Link]
-
Molkem. (n.d.). 3-Amino-4-(Methylamino)-Benzoic Acid. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-4-(methylamino)benzoic acid. Available at: [Link]
Sources
- 1. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. fortislife.com [fortislife.com]
- 4. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oncolines.com [oncolines.com]
- 16. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
A Comparative Review of the Therapeutic Potential of Substituted Aminobenzoic Acids
Introduction: The Aminobenzoic Acid Scaffold - A Cornerstone of Modern Therapeutics
The aminobenzoic acid framework, a seemingly simple aromatic ring bearing both an amino and a carboxylic acid group, represents one of the most versatile and enduring scaffolds in medicinal chemistry. The positional isomerism of these two functional groups—ortho (anthranilic acid), meta (3-aminobenzoic acid), and para (4-aminobenzoic acid or PABA)—along with the vast potential for substitution on the aromatic ring and the functional groups themselves, has given rise to a remarkable diversity of therapeutic agents.[1][2] These compounds have found applications across a wide spectrum of diseases, acting as anti-inflammatory, antimicrobial, anticancer, and antifibrinolytic agents, as well as local anesthetics.[3][4]
This guide provides a comparative review of the therapeutic potential of substituted aminobenzoic acids, designed for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships that govern their biological effects, compare their efficacy with supporting experimental data, and provide detailed methodologies for their evaluation. By understanding the causal relationships between chemical structure and therapeutic function, we can better appreciate the enduring legacy of this scaffold and its future potential in drug discovery.
Section 1: Anti-Inflammatory Aminobenzoic Acids - From Salicylates to Targeted Immunomodulation
The anti-inflammatory properties of aminobenzoic acid derivatives are perhaps their most well-known therapeutic application. This class is exemplified by mesalazine (5-aminosalicylic acid), a derivative of ortho-aminobenzoic acid, which is a first-line treatment for inflammatory bowel disease (IBD).[5]
Mechanism of Action: A Multi-pronged Attack on Inflammation
The anti-inflammatory effects of mesalazine and related compounds are not attributed to a single mechanism but rather a combination of actions that collectively reduce inflammation, particularly in the colonic mucosa.
-
PPAR-γ Agonism: Mesalazine is a known agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in the colon.[6] Activation of PPAR-γ leads to the transrepression of pro-inflammatory transcription factors like NF-κB, thereby downregulating the expression of inflammatory cytokines.[6]
-
Inhibition of Prostaglandin and Leukotriene Synthesis: While weaker than traditional NSAIDs, mesalazine can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation.[7]
Below is a diagram illustrating the central role of PPAR-γ in mediating the anti-inflammatory effects of mesalazine.
Comparative Efficacy of Anti-Inflammatory Aminobenzoic Acids
The anti-inflammatory potency of aminobenzoic acid derivatives can be compared using in vitro assays that measure the inhibition of key inflammatory enzymes like COX and LOX.
| Compound | Isomer | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Mefenamic Acid | Ortho | COX-1/COX-2 | Varies | Indomethacin | Varies |
| Flufenamic Acid | Ortho | COX-1/COX-2 | Varies | Indomethacin | Varies |
| Mesalazine (5-ASA) | Ortho | COX-1/COX-2 | >100 | Aspirin | ~20-100 |
| Tranilast | Ortho | LOX | ~10-50 | Zileuton | ~1 |
Note: IC50 values can vary significantly based on assay conditions. This table provides an approximate comparison based on available literature.
Anthranilic acid (ortho-aminobenzoic acid) derivatives, known as fenamates (e.g., Mefenamic acid), are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[5][8] In contrast, 3-aminobenzoic acid (meta-isomer) has also been shown to possess anti-inflammatory properties by enhancing intestinal barrier integrity.[9]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol provides a detailed method for screening the inhibitory activity of substituted aminobenzoic acids against COX-2.
Principle: This assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to the intermediate Prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2, and in this process, a fluorometric probe is oxidized to produce a fluorescent signal. An inhibitor will reduce the rate of fluorescence generation.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., a solution containing hemin and other cofactors)
-
Arachidonic Acid (substrate)
-
NaOH solution (for substrate preparation)
-
Test compounds (substituted aminobenzoic acids) dissolved in DMSO
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10X working solution of test compounds and controls by diluting the stock solutions in COX Assay Buffer. The final DMSO concentration should not exceed 1%.
-
On the day of the assay, dilute the COX-2 enzyme to the working concentration (e.g., 17.5 ng/µl) in cold COX Assay Buffer. Keep on ice.
-
Prepare the Reaction Mix for each well: 70 µl COX Assay Buffer, 10 µl diluted COX Probe, and 10 µl diluted COX Cofactor.
-
Prepare the substrate solution: Mix equal volumes of reconstituted arachidonic acid and NaOH, vortex briefly, and then dilute with purified water to a final concentration of 0.5 mM.
-
-
Assay Protocol:
-
Add 10 µl of the 10X test inhibitor solution to the "Test Inhibitor" wells.
-
Add 10 µl of the 10X positive control solution to the "Inhibitor Control" wells.
-
Add 10 µl of assay buffer with the corresponding DMSO concentration to the "Enzyme Control" wells.
-
Add 90 µl of COX Assay Buffer to the "Negative Control" wells (no enzyme).
-
Add 80 µl of the Reaction Mix to all wells except the "Negative Control" wells.
-
Add 10 µl of the diluted COX-2 enzyme solution to all wells except the "Negative Control" wells.
-
Incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µl of the 0.5 mM arachidonic acid solution to all wells.
-
Immediately start reading the fluorescence intensity (λEx = 535 nm; λEm = 590 nm) in a kinetic mode at 25°C, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition for each test compound concentration: % Inhibition = [1 - (Slope of Test Inhibitor / Slope of Enzyme Control)] * 100
-
Plot the percent inhibition versus the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Section 2: Antimicrobial Aminobenzoic Acids - Targeting Microbial Metabolism
Substituted aminobenzoic acids, particularly derivatives of PABA, have a long history as antimicrobial agents. Their mechanism of action often involves interfering with the folate biosynthesis pathway, which is essential for microbial growth and replication.[1]
Mechanism of Action: Dihydropteroate Synthase Inhibition
Many bacteria synthesize their own folic acid, and PABA is a crucial precursor in this pathway. It is a substrate for the enzyme dihydropteroate synthase (DHPS). Sulfonamides, which are structural analogs of PABA, act as competitive inhibitors of DHPS, thus halting folate synthesis and exhibiting a bacteriostatic effect.[1]
Comparative Efficacy of Antimicrobial Aminobenzoic Acids
The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
| Compound Class/Derivative | Isomer | Target Organism(s) | MIC Range (µM) | Reference Drug |
| Sulfonamides | Para | Various bacteria | 0.97 - >500 | Ciprofloxacin |
| Schiff bases of PABA | Para | S. aureus (including MRSA) | 15.62 - 500 | Ampicillin |
| Triazole derivatives of PABA | Para | E. coli, S. aureus | 2 - 10 µg/mL | Ciprofloxacin |
| Benzimidazole derivatives of PABA | Para | L. monocytogenes | ~15.62 | Ampicillin |
Note: MIC values are highly dependent on the specific derivative, microbial strain, and testing conditions.[7][10][11]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the MIC of novel aminobenzoic acid derivatives against bacterial strains.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. After incubation, the wells are observed for visible bacterial growth.
Materials:
-
Test compounds (substituted aminobenzoic acids)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.
-
-
Plate Preparation:
-
Add 100 µl of CAMHB to all wells of a 96-well plate.
-
Add 100 µl of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µl from the first column to the second, and so on, discarding the last 100 µl from the final column. This creates a range of concentrations.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 10 µl of the standardized bacterial inoculum to each well (except the negative control), resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Optionally, the optical density at 600 nm can be measured to quantify bacterial growth.
-
Section 3: Anticancer Aminobenzoic Acids - Inducing Apoptosis and Inhibiting Growth
Derivatives of aminobenzoic acid have also emerged as promising anticancer agents, with activities demonstrated against various cancer cell lines.[7] Their mechanisms of action are diverse and can involve the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation.
Mechanism of Action in Cancer
Mesalazine, in addition to its anti-inflammatory properties, has shown chemopreventive potential in colorectal cancer. Its anticancer effects are partly mediated through the activation of the PPAR-γ pathway, which can induce apoptosis and inhibit cell growth in colon cancer cells.[5] Other aminobenzoic acid derivatives may exert their cytotoxic effects through different mechanisms, such as the inhibition of tubulin polymerization or other signaling pathways crucial for cancer cell survival.
Comparative Cytotoxicity of Aminobenzoic Acid Derivatives
The anticancer activity of these compounds is typically assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines using cell viability assays.
| Compound Class/Derivative | Isomer | Cancer Cell Line | IC50 (µM) | Reference Drug |
| Schiff bases of PABA | Para | HepG2 (Liver) | ≥ 15.0 | Doxorubicin |
| Benzamide derivatives of PABA | Para | MCF-7 (Breast) | 5.85 | 5-Fluorouracil |
| Quinazolinone derivatives of PABA | Para | Caco-2 (Colon) | 23.31 | Doxorubicin |
| 4-amino-3-chloro benzoate esters | Para | A549 (Lung) | 1.23 | Erlotinib |
Note: IC50 values are highly dependent on the specific derivative, cell line, and assay duration.[7][12]
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the MTT assay, a widely used colorimetric method to assess the cytotoxic effects of aminobenzoic acid derivatives on cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (substituted aminobenzoic acids) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µl of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µl of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Plot the percent viability versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Section 4: Other Therapeutic Applications - A Scaffold of Diverse Functionality
Beyond the major therapeutic areas discussed, substituted aminobenzoic acids have found utility in several other important applications.
Antifibrinolytic Agents: Tranexamic Acid
Tranexamic acid, a synthetic derivative of the amino acid lysine and a non-aromatic aminobenzoic acid, is a potent antifibrinolytic agent. It is used to control bleeding in various clinical settings, such as surgery, trauma, and heavy menstrual bleeding.
Mechanism of Action: Tranexamic acid competitively inhibits the activation of plasminogen to plasmin by blocking the lysine-binding sites on plasminogen. This prevents plasmin from binding to and degrading fibrin, thereby stabilizing blood clots.
Local Anesthetics: Procaine and Benzocaine
Derivatives of para-aminobenzoic acid, such as procaine and benzocaine, were among the first synthetic local anesthetics. They function by blocking voltage-gated sodium channels in nerve membranes, thereby preventing the propagation of action potentials and the sensation of pain. The general structure of these local anesthetics consists of a lipophilic aromatic ring (the aminobenzoate moiety), an intermediate ester linkage, and a hydrophilic amine group.
Conclusion and Future Perspectives
The aminobenzoic acid scaffold has proven to be an exceptionally fruitful starting point for the development of a wide array of therapeutic agents. Its structural simplicity and amenability to chemical modification have allowed for the fine-tuning of its biological activity to target diverse disease pathways. From the well-established anti-inflammatory and antimicrobial applications to the growing evidence of its potential in oncology, the aminobenzoic acid framework continues to be a relevant and valuable tool in the drug discovery arsenal.
Future research in this area will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of ortho- and meta-isomers remains a less-tapped resource with significant potential. Furthermore, the use of aminobenzoic acids as linkers or components in more complex hybrid molecules and drug delivery systems is an exciting avenue for future development. As our understanding of disease biology deepens, the versatility of the substituted aminobenzoic acid scaffold ensures its continued importance in the quest for new and improved medicines.
References
- Haroon, M., Farwa, U., Arif, M., Raza, M. A., Sandhu, Z. A., El Oirdi, M., ... & Farhan, M. (2023).
- Gallo, M., De Luca, L., & Meo, F. (2024). Tranexamic Acid: A Narrative Review of Its Uses in Modern Medicine. Journal of Clinical Medicine, 13(3), 888.
- Schwab, M., Reynders, V., Loitsch, S., Steinhilber, D., Stein, J., & Schröder, O. (2008). PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells. Carcinogenesis, 29(8), 1611-1618.
- Jampilek, J., & Kralova, K. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
-
Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Retrieved from [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug development research, 82(7), 945-957.
-
Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]
-
Assay Genie. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of Substituted Aminobenzoate Derivatives in Drug Discovery.
- BenchChem. (2025). Evaluating the Biological Activity of Novel Para-Aminobenzoic Acid Analogs: A Comparative Guide.
- S, S., & G, K. (2015). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. International Journal of Pharmaceutical Sciences and Research, 6(10), 4165-4174.
- Google Patents. (n.d.). CN104072384A - Synthesis method of mesalazine.
-
Haroon, M., Farwa, U., Arif, M., Raza, M. A., Sandhu, Z. A., El Oirdi, M., ... & Farhan, M. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Retrieved from [Link]
- Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(9), 2269-2274.
- BenchChem. (2025). Comparative Cytotoxicity of 4-Aminobenzonitrile and its Derivatives: A Review of Preclinical Findings.
- Morsy, M. A., & Patel, S. S. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 1-10.
- ResearchGate. (n.d.). N-Phenyl anthranilic acid-based substituted 1,3,4-oxadiazole analogues....
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from a relevant Sigma-Aldrich product page.
-
Khan Academy. (2018, November 26). Direct Fibrinolysis: The Plasmin Pathway [Video]. YouTube. [Link]...
-
MSD Manual Professional Edition. (n.d.). Fibrinolytic Pathway [Image]. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of Substituted Aminobenzoate Derivatives in Drug Discovery.
-
Jampilek, J., & Kralova, K. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Retrieved from [Link]
- Haroon, M., Farwa, U., Arif, M., Raza, M. A., Sandhu, Z. A., El Oirdi, M., ... & Farhan, M. (2023).
-
Jampilek, J., & Kralova, K. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]
- Kapoor, A., et al. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre, 8(12), 57-67.
-
Massive Bio. (2026, January 11). Peroxisome Proliferator Activated Receptor Gamma Pathway. Retrieved from [Link]
- Li, Z., Chen, G., Qiao, S., Liang, R., Lan, C., & Xia, Z. (2013). Design and Synthesis of Some New N-Phenylanthranilic Acids from Highly Sterically Hindered Anilines.
- ResearchGate. (n.d.). Schematic diagram presenting the signaling pathways of PPARα involved....
- Singh, R., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 25-36.
-
Cayman Chemical. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of Aminonitrobenzoic Acid Isomers for Researchers and Drug Development Professionals.
- Haroon, M., Farwa, U., Arif, M., Raza, M. A., Sandhu, Z. A., El Oirdi, M., ... & Farhan, M. (2023).
- Pellon, R. F., et al. (2006). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation.
-
bioRxiv. (2024, January 8). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. Retrieved from [Link]
- Haroon, M., Farwa, U., Arif, M., Raza, M. A., Sandhu, Z. A., El Oirdi, M., ... & Farhan, M. (2023).
- Chen, J., et al. (2015). Drug evolution: p-aminobenzoic acid as a building block. Current drug discovery technologies, 12(2), 87-97.
- ResearchGate. (n.d.). Inhibition of 5-LOX activity tested by a cell-based fluorescence assay....
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of 3-Aminobenzoic Acid: A Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. massivebio.com [massivebio.com]
- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 9. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 12. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-amino-4-(benzylamino)benzoic Acid: A Proactive Safety and Operational Protocol
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a comprehensive operational plan for handling 3-amino-4-(benzylamino)benzoic Acid. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will apply established principles of chemical safety, drawing on data from structurally analogous compounds to construct a robust and proactive protocol. This document is designed to empower you with the knowledge to manage risk, ensuring both personal safety and the integrity of your research.
Proactive Hazard Assessment: An Evidence-Based Approach
The structure of 3-amino-4-(benzylamino)benzoic Acid contains key functional groups—an aromatic amine and a benzoic acid moiety—that guide our initial hazard assessment. To substantiate this, we can analyze the documented hazards of closely related molecules. For instance, 3-Amino-4-(methylamino)benzoic acid and 3-Aminobenzoic acid share the core aminobenzoic acid structure and provide valuable insight into the potential risks.[1][2][3]
Based on these analogs, we can anticipate that 3-amino-4-(benzylamino)benzoic Acid is likely to be a hazardous substance if not handled correctly. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.
| Potential Hazard | GHS Hazard Statement | Implication for Handling | Source |
| Harmful if Swallowed | H302 | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. | [1] |
| Causes Skin Irritation | H315 | Direct skin contact must be avoided through proper glove selection and lab coat use. | [1][2][3] |
| Causes Serious Eye Irritation | H319 | Robust eye protection is mandatory to prevent contact with dust or splashes. | [1][2][3] |
| Harmful if Inhaled | H332 | Operations that could generate dust must be performed in a ventilated enclosure. | [1] |
| May Cause Respiratory Irritation | H335 | Engineering controls and, if necessary, respiratory protection are required to prevent inhalation. | [1][2][3] |
This data-driven approach allows us to move beyond generic safety advice and implement specific, justified controls. The core principle is to treat this compound with the caution afforded to a known irritant and a substance with potential acute toxicity.
The Core Directive: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard; it should be used in conjunction with robust engineering controls like chemical fume hoods.[4] Our strategy is tiered to provide appropriate protection for different laboratory operations.
Tier 1: Foundational Laboratory Attire
This is the non-negotiable minimum for entering any laboratory space where this chemical is handled.[5][6]
-
Full-Length Laboratory Coat: Provides protection against incidental splashes and spills on the arms and torso.[6]
-
Long Pants and Closed-Toe Shoes: Protects the legs and feet from spills and physical hazards.[6]
Tier 2: Primary Exposure Barriers
This layer is essential for directly handling the chemical.
-
Eye and Face Protection: Due to the high risk of serious eye irritation from dust or splashes, standard safety glasses are insufficient.[5]
-
Chemical Splash Goggles: These are mandatory. They form a seal around the eyes, offering superior protection against airborne particles and liquid splashes.[6]
-
Face Shield: A face shield must be worn in addition to goggles when handling larger quantities of the solid (>1 gram) or when there is a significant splash risk, such as during solution transfers or heating.[5][6]
-
-
Hand Protection: The choice of glove is critical. No single glove material is impervious to all chemicals.
-
Disposable Nitrile Gloves: These are the minimum requirement for incidental contact.[5] They provide a good barrier against solid particulates and splashes of many common solvents.
-
Glove Selection Causality: It is crucial to recognize that glove thickness and manufacturing processes can significantly alter chemical resistance.[4] For prolonged work or when dissolving the compound in aggressive solvents, consult the glove manufacturer’s chemical resistance data. If no specific data is available, using a double layer of nitrile gloves can provide an additional layer of safety.[5] Always inspect gloves for damage before use and remove them using the proper technique to avoid contaminating your skin.[1]
-
Tier 3: Respiratory Protection
Engineering controls are the first line of defense against respiratory hazards.
-
Chemical Fume Hood: All weighing of the solid compound and preparation of its solutions should be performed inside a certified chemical fume hood to contain dust and vapors.[1]
-
Air-Purifying Respirator: In the rare event that engineering controls are not feasible or fail (e.g., a large spill), respiratory protection is required.
Operational Plan: Step-by-Step Handling Protocols
Adherence to a standardized protocol minimizes variability and risk.
Protocol 1: Weighing Solid 3-amino-4-(benzylamino)benzoic Acid
-
Preparation: Don Tier 1 and Tier 2 (double nitrile gloves, chemical splash goggles) PPE. Ensure the chemical fume hood is operational.
-
Staging: Place an analytical balance, weigh paper or boat, spatula, and a sealable waste bag inside the fume hood.
-
Weighing: Bring the stock container of the acid into the fume hood. Carefully open it and use a clean spatula to transfer the desired amount of powder to the weigh boat. Keep the stock container covered when not actively dispensing.
-
Containment: Once weighing is complete, securely close the stock container. Gently tap the spatula on the weigh boat to dislodge any remaining powder.
-
Cleanup: Place the used weigh boat and any contaminated wipes directly into the labeled solid waste bag inside the fume hood.
-
Doffing: Remove the outer pair of gloves before exiting the fume hood.
Protocol 2: Preparing a Solution
-
Preparation: Follow steps 1-4 from the weighing protocol.
-
Dissolution: Place a beaker or flask containing the appropriate solvent on a stir plate inside the fume hood. Add a stir bar.
-
Transfer: Carefully add the weighed solid to the solvent. To minimize dust, you can gently fold the weigh paper to create a funnel.
-
Rinsing: If using a weigh boat, rinse it with a small amount of the solvent and add the rinse to the beaker to ensure a quantitative transfer.
-
Mixing: Cover the beaker (e.g., with a watch glass) and begin stirring until the solid is fully dissolved.
-
Cleanup: Dispose of the weigh boat/paper and any contaminated items in the solid waste bag.
Emergency Response and Decontamination
In the event of an exposure, immediate and correct action is critical.
| Exposure Type | Immediate Action Protocol | Source |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops. | [1][3] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. | [1][3] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. | [1][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1] |
Disposal Plan: A Cradle-to-Grave Approach
All materials contaminated with 3-amino-4-(benzylamino)benzoic Acid must be disposed of as hazardous chemical waste.[8] Do not dispose of this chemical down the drain or in the regular trash.[1][9]
Waste Segregation Workflow
Caption: Waste disposal workflow for 3-amino-4-(benzylamino)benzoic Acid.
-
Solid Waste: Collect all contaminated disposables (gloves, wipes, weigh boats, etc.) in a clearly labeled, sealed plastic bag or container designated for hazardous solid waste.
-
Liquid Waste: Collect all unused solutions or contaminated solvents in a compatible, sealed, and clearly labeled hazardous liquid waste container (carboy).
-
Disposal Request: When containers are full, contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.[8] Do not mix this waste with other waste streams unless explicitly approved by EHS.
By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and the environment. This proactive approach, grounded in the principles of chemical hygiene and risk assessment, is the hallmark of a responsible and effective scientific professional.
References
-
Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
Lab Supply Network. Laboratory Personal Protective Equipment (PPE) for Safety and Precision. [Link]
-
University of Wisconsin-Madison, Office of Chemical Safety. Personal Protective Equipment – Lab Safety. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 3-Amino-4-(methylamino)benzoic acid. [Link]
-
Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid. [Link]
-
University of Wisconsin-Milwaukee. Hazardous Waste - FAA USA Environmental Protection Program. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
